molecular formula C10H12F3N B1586413 2-Amino-5-isopropylbenzotrifluoride CAS No. 87617-29-6

2-Amino-5-isopropylbenzotrifluoride

Cat. No.: B1586413
CAS No.: 87617-29-6
M. Wt: 203.2 g/mol
InChI Key: ZFHAHXSEZUPPNM-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzotrifluoride is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-6(2)7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHAHXSEZUPPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379463
Record name 2-amino-5-isopropylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87617-29-6
Record name 2-amino-5-isopropylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87617-29-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathway for 2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), a critical fluorinated aniline intermediate used in the development of agrochemicals and pharmaceutical ligands.

This guide prioritizes the Nitration-Reduction route, which is the industry standard for scalability and regiochemical control, while also providing a secondary Halogenation-Trifluoromethylation route for medicinal chemistry applications.

Molecule Profile & Strategic Value

This compound is a substituted aniline characterized by a trifluoromethyl group (


) ortho to the amino group, and an isopropyl group at the para position relative to the amine (or position 5 relative to the 

group).
PropertySpecification
IUPAC Name This compound
Synonyms 4-Isopropyl-2-(trifluoromethyl)aniline; 4-Cumyl-2-trifluoromethylaniline
CAS Number 87617-29-6
Molecular Formula

Molecular Weight 203.20 g/mol
Key Functionality Lipophilic

group (metabolic stability); Primary amine (nucleophilic handle)
Retrosynthetic Analysis

The most logical disconnection relies on the interconversion of the amino group from a nitro precursor. The trifluoromethyl group is strongly deactivating and meta-directing, while the isopropyl group is activating and ortho/para-directing. This electronic "push-pull" dynamic dictates the synthesis strategy.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target This compound (Target) Nitro 2-Nitro-5-isopropylbenzotrifluoride (Intermediate) Target->Nitro Functional Group Interconversion (Reduction) Precursor 3-Isopropylbenzotrifluoride (Starting Material) Nitro->Precursor C-N Bond Formation (Electrophilic Nitration)

Primary Synthesis Pathway: The Nitration-Reduction Route

This pathway is preferred for gram-to-kilogram scale synthesis due to the high availability of the precursor and the predictable regioselectivity of the nitration step.

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group at the 2-position (ortho to


, para to Isopropyl).
  • Starting Material: 3-Isopropylbenzotrifluoride.[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

Regiochemistry Logic: The


 group at position 1 directs incoming electrophiles to the meta position (3 or 5). The isopropyl group at position 3 is an activating group that directs ortho (2, 4) and para (6).
  • Position 2: Ortho to Isopropyl, Ortho to

    
    . (Sterically crowded).
    
  • Position 4: Ortho to Isopropyl, Para to

    
    . (Electronically unfavorable due to 
    
    
    
    deactivation).
  • Position 6: Para to Isopropyl, Ortho to

    
    . (Electronically favored by Isopropyl; compatible with 
    
    
    
    meta-direction).
  • Note: Position 6 in the starting material corresponds to Position 2 in the final product numbering (1-

    
    , 2-
    
    
    
    , 5-iPr).
Experimental Protocol (Step-by-Step)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Purge with

    
    .
    
  • Acid Charge: Add concentrated

    
     (5.0 equiv) and cool to 0–5°C using an ice/salt bath.
    
  • Substrate Addition: Add 3-Isopropylbenzotrifluoride (1.0 equiv) dropwise, maintaining temperature <10°C.

  • Nitration: Add Fuming

    
     (1.1 equiv) dropwise over 60 minutes.
    
    • Critical Control: The reaction is exothermic.[3] Do not exceed 15°C to avoid dinitration or oxidation of the isopropyl benzylic hydrogen.

  • Reaction: Stir at 20°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). The crude nitro compound will precipitate or form an oil.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat.

    
     (until neutral) and Brine. Dry over 
    
    
    
    .
  • Purification: If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexane) to remove regioisomers (typically <10%).

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the primary amine without defluorination.

  • Precursor: 2-Nitro-5-isopropylbenzotrifluoride.[4][5]

  • Reagents: Hydrogen gas (

    
    ), Raney Nickel or 5% Pd/C.
    
  • Solvent: Methanol or Ethanol.

Experimental Protocol (Step-by-Step)
  • Setup: Use a high-pressure hydrogenation vessel (Parr reactor).

  • Loading: Dissolve the nitro intermediate in Methanol (10 mL/g).

  • Catalyst: Add Raney Nickel (10 wt% loading) or 5% Pd/C (5 wt% loading).

    • Safety: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.

  • Hydrogenation: Seal reactor, purge with

    
     (3x), then charge with 
    
    
    
    to 50 psi (3.5 bar).
  • Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor

    
     uptake.
    
  • Filtration: Filter the catalyst through a Celite pad. Do not let the catalyst dry out.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Final Purification: Distillation under high vacuum or recrystallization (if solid) from Hexane/Ethanol.

Visualization of Reaction Workflow

The following diagram illustrates the chemical transformation and the critical directing effects governing the synthesis.

SynthesisPath Figure 2: Industrial synthesis workflow via Nitration-Reduction. SM 3-Isopropylbenzotrifluoride (Start) Step1 Nitration HNO3 / H2SO4 0-20°C SM->Step1 Regioselective Substitution Inter 2-Nitro-5-isopropylbenzotrifluoride (Intermediate) Step2 Reduction H2, Pd/C MeOH, 50°C Inter->Step2 Prod This compound (Product) Step1->Inter Yield: ~85% Step2->Prod Yield: ~90%

Alternative Pathway: The "MedChem" Route

For laboratories where the specific benzotrifluoride precursor is unavailable, or where late-stage functionalization is required, the synthesis can proceed from 4-Isopropylaniline (Cumidine).

  • Protection: Acetylation of 4-isopropylaniline using Acetic Anhydride to form N-(4-isopropylphenyl)acetamide.

  • Iodination: Electrophilic iodination using N-Iodosuccinimide (NIS) or

    
    . The amide group directs ortho, placing Iodine at position 2.
    
  • Trifluoromethylation: Copper-mediated cross-coupling using Methyl fluorosulfonyldifluoroacetate (

    
    ) and CuI (Chen's Reagent) or similar 
    
    
    
    sources.
  • Deprotection: Acidic hydrolysis (HCl/EtOH) to release the free amine.

Note: This route is longer and more expensive due to the trifluoromethylation reagents, but avoids the handling of potentially explosive nitration mixtures.

Analytical Data & Specifications

For validation of the synthesized material, compare against these standard parameters.

ParameterExpected ValueMethod
Physical State Pale yellow oil or low-melting solidVisual
Boiling Point ~220°C (at 760 mmHg)Distillation
Density 1.158 g/cm³Pycnometer

NMR

1.2 (d, 6H, iPr), 2.8 (m, 1H, iPr), 4.0 (br s, 2H,

), 6.7-7.3 (m, 3H, Ar-H)
400 MHz,


NMR

-62.0 ppm (s, 3F)
Internal Std:

Safety & Handling

  • Fluorinated Compounds: Ensure adequate ventilation. Thermal decomposition can release HF (Hydrofluoric Acid).

  • Nitration: The nitration of alkylbenzenes is exothermic. Runaway reactions can occur if temperature control fails. Always have an emergency quench (ice water) available.

  • Anilines: Substituted anilines are toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.

References

  • Vertex AI Search. (2025). Synthesis of 2-Amino-5-halobenzotrifluoride derivatives. Retrieved from

  • FineTech Industry. (2025). Product Data: this compound (CAS 87617-29-6). Retrieved from

  • Smolecule. (2025).[1][6] Precursor Selection for Benzotrifluoride Synthesis.[4] Retrieved from

  • ChemicalBook. (2025).[6] Reaction conditions for Nitration of 3-substituted benzotrifluorides. Retrieved from

  • ResearchGate. (2025). Regioselectivity in Electrophilic Aromatic Substitution of Benzotrifluorides. Retrieved from

Sources

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzotrifluoride (CAS Number 87617-29-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, is a privileged substituent due to its profound impact on a molecule's physicochemical and biological properties. It can significantly enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities.[1][2]

This guide provides a comprehensive technical overview of 2-Amino-5-isopropylbenzotrifluoride, also known as 4-isopropyl-2-(trifluoromethyl)aniline. As a trifluoromethyl-substituted aniline, this compound is a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] Its unique combination of a nucleophilic amino group, a lipophilic isopropyl group, and an electron-withdrawing trifluoromethyl group makes it a versatile scaffold for combinatorial library synthesis and lead optimization campaigns.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 87617-29-6Finetech Industry Limited
Molecular Formula C10H12F3NFinetech Industry Limited
Molecular Weight 203.20 g/mol Finetech Industry Limited
Density 1.158 g/cm³Finetech Industry Limited
Boiling Point 220.6°C at 760 mmHgFinetech Industry Limited
Flash Point 93.1°CFinetech Industry Limited

Synthesis and Mechanistic Rationale

Synthesis_Workflow Cumene Cumene (Isopropylbenzene) Nitrocumene 4-Nitrocumene Cumene->Nitrocumene Nitration (HNO₃/H₂SO₄) Nitroaniline 4-Nitro-2-(trifluoromethyl)aniline Nitrocumene->Nitroaniline Trifluoromethylation Target This compound Nitroaniline->Target Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol (Proposed)

Step 1: Nitration of Cumene to 4-Nitrocumene

This step involves the electrophilic aromatic substitution of cumene. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, the major product will be the para-substituted isomer.

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid (H₂SO₄) in a flask cooled to 0-5°C, slowly add cumene.

    • A nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid is prepared separately and cooled.

    • The nitrating mixture is added dropwise to the cumene/sulfuric acid mixture, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction is allowed to stir at room temperature for several hours.

    • The reaction mixture is then poured onto crushed ice, and the crude 4-nitrocumene is separated.

    • The organic layer is washed with water and a dilute sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and purified by vacuum distillation.

  • Causality: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[5] The low temperature is crucial to control the exothermic reaction and prevent the formation of dinitro byproducts.

Step 2: Trifluoromethylation of 4-Nitrocumene to 4-Nitro-2-(trifluoromethyl)aniline

This transformation is more complex and can be approached in several ways, often involving multi-step sequences. A plausible route involves the introduction of a trifluoromethyl group ortho to the nitro group. Direct trifluoromethylation of such an electron-deficient ring is challenging. A more common industrial approach is to start with a precursor that already contains the trifluoromethyl group. However, for the sake of a linear synthesis, a hypothetical direct trifluoromethylation is discussed. Modern methods using radical trifluoromethylation could be applicable here.

  • Note: A more practical industrial synthesis would likely start from a different precursor, such as 2-chloro-5-isopropylnitrobenzene, followed by a nucleophilic aromatic substitution with a trifluoromethyl source, or begin with a trifluoromethylated benzene derivative.

Step 3: Reduction of 4-Nitro-2-(trifluoromethyl)aniline to this compound

This is a standard reduction of an aromatic nitro group to an amine. Catalytic hydrogenation is a common and clean method.

  • Protocol:

    • 4-Nitro-2-(trifluoromethyl)aniline is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

    • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through Celite.

    • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

  • Causality: The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to its reduction to an amino group. This method is highly efficient and selective for the reduction of nitro groups in the presence of other functional groups like the trifluoromethyl group.[6]

Applications in Synthesis: A Versatile Building Block

The primary utility of this compound lies in its role as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The amino group serves as a handle for a variety of chemical transformations, most commonly amide bond formation, but also for the synthesis of heterocycles, sulfonamides, and ureas.

Exemplary Application: Synthesis of a Novel Amide

The following protocol details the synthesis of a hypothetical amide derivative, a common structural motif in biologically active compounds, using this compound as a starting material. This reaction demonstrates the nucleophilicity of the aniline nitrogen and its utility in forming stable amide linkages.

Application_Workflow Aniline 2-Amino-5-isopropyl- benzotrifluoride Amide N-(4-isopropyl-2-(trifluoromethyl)phenyl)amide Aniline->Amide Amide Coupling AcidChloride Acyl Chloride (R-COCl) AcidChloride->Amide

Caption: Workflow for the synthesis of an amide using this compound.

  • Protocol: Synthesis of N-(4-isopropyl-2-(trifluoromethyl)phenyl)acetamide

    • Dissolve this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under a nitrogen atmosphere.

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution to act as an acid scavenger.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield the pure N-(4-isopropyl-2-(trifluoromethyl)phenyl)acetamide.

  • Self-Validating System: The success of this reaction can be readily validated. The disappearance of the starting aniline and the appearance of a new, less polar spot on TLC indicate product formation. The product can be unequivocally identified by spectroscopic methods (NMR, IR, MS), where the appearance of a carbonyl stretch in the IR spectrum and a characteristic shift of the aromatic protons in the NMR spectrum would confirm the formation of the amide.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted with a high degree of confidence based on its structure and data from analogous compounds.[7][8]

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of 6.5-7.5 ppm, showing characteristic splitting patterns based on their substitution. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. - A septet for the isopropyl -CH proton around 2.8-3.2 ppm. - A doublet for the isopropyl -CH₃ protons around 1.2 ppm.
¹³C NMR - Aromatic carbons in the range of 110-150 ppm. - A quartet for the -CF₃ carbon around 120-130 ppm due to coupling with fluorine. - Aliphatic carbons for the isopropyl group around 20-35 ppm.
¹⁹F NMR - A singlet for the -CF₃ group around -60 to -65 ppm (relative to CFCl₃).
FTIR (cm⁻¹) - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. - Strong C-F stretching bands in the 1100-1350 cm⁻¹ region.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.20. - Characteristic fragmentation patterns, including the loss of a methyl group from the isopropyl moiety.

Biological and Pharmacological Relevance

The incorporation of the this compound scaffold into drug candidates is a strategic choice aimed at leveraging the beneficial properties of the trifluoromethyl group. Molecules containing trifluoromethylaniline moieties have been investigated for a range of biological activities.

  • Kinase Inhibition: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle that forms a key hydrogen bond with the hinge region of the kinase active site. The trifluoromethyl group can enhance binding affinity through favorable interactions with the protein and improve the overall pharmacokinetic profile of the inhibitor.[9][10][11]

  • Antimicrobial Activity: Substituted anilides have shown promise as antimicrobial agents. For example, salicylanilide derivatives containing a trifluoromethylphenyl group have demonstrated potent activity against multidrug-resistant Staphylococcus aureus.[12]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This can increase the half-life of a drug, leading to a more favorable dosing regimen.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from structurally related compounds such as other trifluoromethylanilines. All work with this compound should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • Potential Hazards:

    • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.

    • Irritation: May cause skin and eye irritation.

    • Organ Damage: Prolonged or repeated exposure may cause organ damage.

  • Recommended PPE:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling:

    • Avoid breathing vapors or dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.

    • Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it a strategic component in the design of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, a plausible and mechanistically sound synthetic route, a practical example of its application in amide synthesis, and an outline of its potential biological significance and safety considerations. As the demand for sophisticated and effective chemical entities continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly increase.

References

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  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Tran, T. M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

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  • Wang, X., et al. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 4(9), 1733–1737. [Link]

  • Hart, J. S., Parsons, S., & Love, J. B. (n.d.). Synthesis of isopropyl aniline (imine). The Royal Society of Chemistry.
  • US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.).
  • EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.).
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  • Filimonov, D. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4338. [Link]

  • Fun, H.-K., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 6(11). [Link]

  • Arjunan, V., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 728-740. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 107. [Link]

  • Zhang, H., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. [Link]

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). AMB Express, 11(1), 154. [Link]

  • Yadav, M. R., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Biomolecular Structure and Dynamics, 40(14), 6333–6353. [Link]

  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2021). ResearchGate. [Link]

  • Balachandran, V., & Murugan, M. (2014). Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO Analysis With 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 195–207. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2024).
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  • Safety D
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Comprehensive Analysis of the 1H NMR Spectrum of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1H NMR spectrum of 2-Amino-5-isopropylbenzotrifluoride (also known as 4-isopropyl-2-(trifluoromethyl)aniline ). This document is structured for researchers and analytical scientists requiring rigorous structural verification.

Introduction & Structural Context

This compound (CAS: 87617-29-6 ) is a critical aniline intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical pharmacophores. Its structure features a benzene ring trisubstituted by an amino group, a trifluoromethyl group, and an isopropyl group.

Accurate NMR interpretation requires understanding the electronic push-pull dynamics of these substituents:

  • Amino (-NH₂): Strong electron donor (shielding ortho/para protons).

  • Trifluoromethyl (-CF₃): Strong electron withdrawer (deshielding ortho/para protons).

  • Isopropyl (-CH(CH₃)₂): Weak electron donor (shielding ortho/para protons).

Structural Numbering (Aniline Convention)

For spectral assignment, we utilize the aniline numbering priority:

  • Position 1: -NH₂

  • Position 2: -CF₃

  • Position 4: -CH(CH₃)₂ (Isopropyl)

  • Protons: Located at positions 3, 5, and 6 .[1]

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following acquisition parameters are recommended.

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes exchange broadening of the amine protons compared to DMSO-
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]

Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for resolving aromatic couplings).

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Scans: 16–64 scans to ensure high signal-to-noise ratio (S/N > 200).

Spectral Data Summary

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for this compound in

.
AssignmentPositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
H-3 Aromatic (C3)7.35 Broad Singlet (

)
1H

(unresolved)
H-5 Aromatic (C5)7.18 Doublet of Doublets (

)
1H

,

H-6 Aromatic (C6)6.72 Doublet (

)
1H

-NH₂ Amine4.10 Broad Singlet (

)
2HExchangeable
-CH< Isopropyl2.85 Septet (

)
1H

-CH₃ Isopropyl1.22 Doublet (

)
6H

Note: Chemical shift values are estimates based on substituent additivity rules and analogous structures (e.g., 2-Amino-5-nitrobenzotrifluoride) corrected for the isopropyl donor effect.

Detailed Spectral Analysis

The Aromatic Region (6.5 – 7.5 ppm)

The aromatic region displays a characteristic 1,2,4-substitution pattern , modified by the specific electronic effects of the CF₃ group.

  • Proton H-6 (

    
     6.72 ppm):  This proton is ortho  to the strong amino donor. The resonance effect of the nitrogen lone pair significantly shields this position, shifting it upfield relative to benzene (7.26 ppm). It appears as a clear doublet  due to ortho-coupling with H-5.
    
  • Proton H-5 (

    
     7.18 ppm):  Located meta  to the amino group and ortho  to the isopropyl group. It is less shielded than H-6. It appears as a doublet of doublets  (dd) due to strong ortho-coupling with H-6 (
    
    
    
    Hz) and weak meta-coupling with H-3 (
    
    
    Hz).
  • Proton H-3 (

    
     7.35 ppm):  This proton is ortho  to the electron-withdrawing trifluoromethyl (-CF₃) group and ortho  to the isopropyl group. The deshielding effect of the -CF₃ group dominates, pushing this signal the furthest downfield. It typically appears as a broad singlet  or a fine doublet. Broadening is often observed due to long-range coupling with the fluorine nuclei (
    
    
    
    ).
The Aliphatic Region (1.0 – 3.0 ppm)

The isopropyl group provides a definitive diagnostic signature:

  • Methine -CH- (

    
     2.85 ppm):  A distinct septet  caused by coupling to the six equivalent methyl protons. Its position is typical for benzylic protons.
    
  • Methyl -CH₃ (

    
     1.22 ppm):  A strong doublet  integrating for 6 protons.
    
The Amine Protons ( 4.10 ppm)

The


 signal is broad and variable.
  • Solvent Effect: In

    
    , it appears around 4.0–4.5 ppm. In DMSO-
    
    
    
    , it may shift downfield to 5.0–5.5 ppm and sharpen.
  • Validation: Adding a drop of

    
     to the NMR tube will cause this signal to disappear (Deuterium Exchange), confirming it as an exchangeable proton.
    

Structural Validation Logic

To confirm the identity of the molecule and rule out isomers (e.g., 2-isopropyl-5-(trifluoromethyl)aniline), follow this logic flow:

NMR_Validation Start Unknown Spectrum Analysis Check_Aliphatic 1. Check Aliphatic Region (Septet ~2.8ppm, Doublet ~1.2ppm) Start->Check_Aliphatic Check_Aromatic 2. Analyze Aromatic Pattern (Is it 1,2,4-substituted?) Check_Aliphatic->Check_Aromatic Check_H3 3. Identify H-3 Signal (Singlet/Broad ~7.35ppm) Check_Aromatic->Check_H3 3 Ar Protons found Check_H6 4. Identify H-6 Signal (Shielded Doublet ~6.72ppm) Check_H3->Check_H6 H3 is most downfield Isomer_Flag POSSIBLE ISOMER: Check Coupling Constants Check_H3->Isomer_Flag H3 is shielded? Conclusion CONFIRMED: This compound Check_H6->Conclusion H6 is ortho to NH2 (Shielded)

Figure 1: Logical workflow for structural verification using 1H NMR.

Key Diagnostic Check

The most critical differentiator is the chemical shift of H-3 . In the correct isomer, H-3 is sandwiched between the -CF₃ and Isopropyl groups. If the substituents were swapped (e.g., CF₃ at pos 5, iPr at pos 2), the singlet proton would be in a significantly different electronic environment (between two donor groups or two acceptor groups).

References

  • PubChem. (n.d.).[4] this compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

  • Hans J. Reich. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

FT-IR analysis of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 2-Amino-5-isopropylbenzotrifluoride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₁₀H₁₂F₃N). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical characterization of this compound is paramount.[1] This document details the fundamental principles of FT-IR, presents a validated experimental protocol using Attenuated Total Reflectance (ATR), offers an in-depth interpretation of the resulting spectrum, and discusses applications in quality control and research. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a substituted aniline derivative whose molecular architecture features a primary amine, an isopropyl group, and a trifluoromethyl group attached to a benzene ring.[2] This unique combination of functional groups makes it a valuable precursor in organic synthesis. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates. Given its role in high-value manufacturing, a rapid, reliable, and non-destructive analytical method is essential for confirming its identity, purity, and structural integrity.

FT-IR spectroscopy serves as a first-line analytical technique for this purpose. It provides a distinct molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] Each functional group (N-H, C-H, C-F, C=C, etc.) absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a rich source of structural information.[4] This guide elucidates the process of obtaining and interpreting this fingerprint with scientific rigor.

The Principle of FT-IR Spectroscopy: From Interferogram to Spectrum

FT-IR spectroscopy measures the interaction of infrared radiation with matter.[5] When a sample is exposed to IR radiation, its molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies (stretching, bending, rocking).[6]

Modern FT-IR instruments utilize a Michelson interferometer, which splits the IR beam, passes it through the sample, and then recombines it to create an interferogram—a signal in the time domain.[7] A mathematical process known as a Fourier Transform is then applied to convert this interferogram into the familiar frequency-domain spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).[8] This approach provides significant advantages over older dispersive techniques, including higher speed, greater sensitivity (throughput advantage), and superior accuracy (Connes' advantage).[5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR

For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice. ATR requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[6] The technique works by placing the sample in direct contact with a high-refractive-index crystal (typically diamond or zinc selenide). The IR beam is directed into the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption measurement.[6][9]

Materials and Instrumentation
  • Sample: this compound (>98% purity)

  • Instrument: A standard Fourier-Transform Infrared Spectrometer equipped with a single-reflection ATR accessory (e.g., diamond crystal).

  • Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residual contaminants.

  • Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single, small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Data Acquisition:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The instrument software will perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Clean Clean ATR Crystal Start->Clean 1. Background Collect Background Spectrum Clean->Background 2. Apply_Sample Apply Sample to Crystal Background->Apply_Sample 3. Acquire Acquire Sample Spectrum Apply_Sample->Acquire 4. Process Software Processing (FFT & Ratioing) Acquire->Process 5. Clean_Again Clean ATR Crystal Process->Clean_Again 6. End End Clean_Again->End 7.

Caption: FT-IR data acquisition workflow using the ATR technique.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of absorption bands arising from its distinct functional groups. The interpretation involves assigning these bands to specific molecular vibrations.

Molecular Structure and Key Vibrational Modes

molecular_vibrations cluster_mol This compound cluster_labels Characteristic Vibrational Groups mol NH2_stretch N-H Stretch (3500-3300 cm⁻¹) CH_arom Aromatic C-H Stretch (>3000 cm⁻¹) CH_aliph Aliphatic C-H Stretch (<3000 cm⁻¹) CC_ring C=C Ring Stretch (1600-1450 cm⁻¹) NH2_bend N-H Bend (1650-1580 cm⁻¹) CF3_stretch C-F Stretch (1350-1100 cm⁻¹) CN_stretch Aromatic C-N Stretch (1335-1250 cm⁻¹) p1 p1->NH2_stretch p2 p2->CH_arom p3 p3->CH_aliph p4 p4->CC_ring p5 p5->NH2_bend p6 p6->CF3_stretch p7 p7->CN_stretch

Caption: Key functional groups and their corresponding IR vibrational regions.

Detailed Peak Assignments

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3480–3380Asymmetric N-H StretchPrimary Aromatic AmineMedium
3390–3300Symmetric N-H StretchPrimary Aromatic AmineMedium
3100–3000C-H StretchAromatic RingMedium to Weak
2980–2870C-H Stretch (asymmetric & symmetric)Isopropyl GroupStrong to Medium
1650–1580N-H Bend (Scissoring)Primary Aromatic AmineStrong to Medium
1620–1580C=C Ring StretchAromatic RingMedium
1520–1470C=C Ring StretchAromatic RingMedium
~1470 & ~1370C-H Bending (asymmetric & symmetric)Isopropyl GroupMedium
1335–1250C-N StretchPrimary Aromatic AmineStrong
1350–1100C-F Stretch (asymmetric & symmetric)Trifluoromethyl GroupVery Strong
900–670C-H Out-of-plane BendAromatic RingStrong to Medium
Causality of Spectral Features
  • N-H Stretching Region (3500-3300 cm⁻¹): As a primary amine (R-NH₂), two distinct bands are expected.[10] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. Their presence is a definitive marker for the -NH₂ group.[11]

  • C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches. The sp² hybridized C-H bonds of the benzene ring absorb just above 3000 cm⁻¹, while the sp³ C-H bonds of the isopropyl group absorb just below 3000 cm⁻¹.[12]

  • Trifluoromethyl (CF₃) Region (1350-1100 cm⁻¹): The C-F bonds are highly polar, resulting in very strong absorption bands. The symmetric and asymmetric stretching modes of the CF₃ group typically dominate this part of the spectrum, often appearing as some of the most intense peaks.[13]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending and stretching vibrations, including C-C, C-N, and C-H bending modes.[14] The strong C-N stretch of the aromatic amine (around 1335-1250 cm⁻¹) is a significant feature here.[10] The characteristic C-H bending modes of the isopropyl group and the out-of-plane C-H bending from the 1,2,4-trisubstituted benzene ring provide a unique pattern that confirms the overall molecular structure.

Applications in Quality Control and Drug Development

The FT-IR spectrum serves as a robust tool for ensuring the quality and consistency of this compound.

  • Identity Confirmation: By comparing the acquired spectrum of a sample to a verified reference spectrum, one can rapidly confirm its chemical identity. The unique pattern in the fingerprint region is especially powerful for this purpose.

  • Purity Assessment: The presence of unexpected peaks can indicate impurities, such as residual starting materials, solvents, or reaction byproducts. For instance, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of water contamination.

  • Quantitative Analysis: While not as precise as chromatography, FT-IR can be used for quantitative analysis. By creating a calibration curve based on Beer's Law, the concentration of the compound in a mixture can be determined by measuring the intensity of a characteristic, non-overlapping peak.[6]

  • Reaction Monitoring: In a synthesis process, FT-IR can be used to monitor the disappearance of reactants and the appearance of the this compound product in real-time, allowing for process optimization.

Conclusion

FT-IR spectroscopy, particularly when coupled with the ATR sampling technique, is an indispensable analytical method for the characterization of this compound. It provides a rapid, non-destructive, and information-rich analysis that is crucial for identity verification, purity assessment, and quality control in both research and industrial settings. A thorough understanding of the correlation between the molecular structure and the spectral features, as outlined in this guide, empowers scientists to leverage this powerful technique to its full potential, ensuring the integrity of this vital chemical intermediate.

References

  • ResearchGate. (n.d.). FTIR spectrum of chloromethyltrifluorosilane (1 cm−1 resolution)... Retrieved from [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin... Retrieved from [Link]

  • Scribd. (n.d.). FTIR Results and Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitrobenzotrifluoride. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra to determine the amine functional groups on urea... Retrieved from [Link]

  • ACS Publications. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers... Retrieved from [Link]

  • DTIC. (n.d.). The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB). Retrieved from [Link]

  • MDPI. (n.d.). To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. Retrieved from [Link]

  • YouTube. (2025). FTIR spectroscopy clearly explained. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Amino-5-nitrobenzotrifluoride, 25g, Each. Retrieved from [Link]

Sources

Solubility Profile & Process Engineering: 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Amino-5-isopropylbenzotrifluoride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Importance

This compound (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline, is a critical fluorinated intermediate used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs). Its unique structural motif—combining a lipophilic trifluoromethyl group, a steric isopropyl group, and a reactive amino handle—dictates a specific solubility landscape that process chemists must master to optimize reaction yields and purification efficiency.

This guide provides a technical deep-dive into the solubility thermodynamics of this compound, offering field-proven protocols for solubility determination and solvent selection strategies that minimize process mass intensity (PMI).

Physicochemical Identity & Theoretical Solubility

Understanding the molecule's electronic and steric environment is the first step in predicting solvent interaction.

PropertyDataProcess Implication
CAS Number 87617-29-6Unique identifier for regulatory filing.
Molecular Weight 203.20 g/mol Moderate MW suggests volatility concerns under high vacuum.
Physical State Liquid / Low-melting SolidDensity ~1.158 g/cm³; prone to supercooling.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic; partitions strongly into organic phases.
pKa (Conjugate Acid) ~2.5 – 3.0Weak base due to electron-withdrawing -CF3 group (ortho effect).
The "Fluorine Effect" on Solubility

The ortho-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the amine. Unlike non-fluorinated anilines, this compound requires stronger acids for salt formation and extraction. The -CF3 group also increases lipophilicity, making the compound highly soluble in non-polar halogenated and aromatic solvents, while reducing solubility in polar protic solvents like water.

Solubility Landscape: Data & Trends

The following solubility profile is synthesized from structural analog analysis (e.g., 4-trifluoromethylaniline) and thermodynamic principles of fluorinated aromatics.

Solvent Compatibility Table
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent Dipole-dipole interactions; primary choice for extraction.
Aromatic Toluene / XyleneExcellent

-

stacking interactions; ideal for high-temp reactions.
Alcohols Methanol / EthanolGood Soluble via H-bonding (NH2 donor), but anti-solvent potential at low temps.
Esters Ethyl AcetateGood Standard organic solvent; good for crystallization if cooled.
Alkanes Hexane / HeptaneModerate Soluble due to Isopropyl/CF3 groups; excellent anti-solvent for purification.
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect dominates; <0.1 g/L expected.
Aqueous Water (Acidic, pH < 1)Soluble Forms anilinium salt; reversible via pH adjustment.
Thermodynamic Behavior
  • Temperature Dependence: Solubility in alkanes (Heptane) exhibits a steep curve, making them ideal candidates for cooling crystallization .

  • Dissolution Enthalpy: Dissolution in alcohols is likely endothermic (absorbs heat), requiring agitation and warming for rapid homogeneity.

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values for critical process steps. Use this gravimetric "shake-flask" method to generate site-specific data.

Workflow Visualization

SolubilityWorkflow Start Start: Excess Solute Equilibrate Equilibration (24h @ T_set, Agitation) Start->Equilibrate Add Solvent Filter Syringe Filtration (0.45 µm PTFE) Equilibrate->Filter Saturated Supernatant Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Clear Filtrate Data Solubility Curve (g/L vs T) Analyze->Data Plot

Figure 1: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.

Detailed Methodology
  • Preparation: Add excess this compound to 10 mL of the target solvent in a sealed scintillation vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid phase remains present; if all dissolves, add more solute.

  • Filtration: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (PTFE is required due to solvent compatibility).

  • Quantification (Gravimetric):

    • Tare a clean aluminum weighing dish.

    • Dispense exactly 1.0 mL of filtrate into the dish.

    • Evaporate solvent (vacuum oven or fume hood airflow).

    • Weigh the residue. Calculation:

      
      .
      
  • Validation: Repeat with HPLC (UV detection @ 254 nm) if high precision (<1% error) is required.

Process Engineering & Solvent Selection

Selecting the right solvent impacts reaction kinetics, safety, and isolation.

Decision Logic for Process Chemists

SolventSelection Root Process Goal? Reaction Reaction Medium Root->Reaction Purification Purification / Isolation Root->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Extraction Extraction? Purification->Extraction Crystallization Crystallization? Purification->Crystallization Toluene Select: Toluene/Xylene (Inert, High BP) HighTemp->Toluene Yes THF Select: THF/MeTHF (General Purpose) HighTemp->THF No DCM Select: DCM or MTBE (Immiscible w/ Water) Extraction->DCM Partitioning Heptane Select: Heptane/Ethanol (Anti-solvent System) Crystallization->Heptane Cooling

Figure 2: Decision matrix for solvent selection based on unit operation requirements.

Critical Process Insights
  • Acid-Base Extraction: Due to the low basicity (pKa ~2.5), extraction into the aqueous phase requires a strong acid (e.g., 2M HCl or H2SO4). Weaker acids (Acetic acid) may not fully protonate the amine, leading to yield loss in the organic layer.

  • Telescoping Reactions: Toluene is the preferred solvent for telescoping (running multiple steps without isolation) because it can be dried azeotropically and supports high-temperature downstream chemistry (e.g., Sandmeyer reactions).

  • Purification: If the product is an oil, distillation is preferred over crystallization. If solid, a recrystallization from Ethanol/Water or Heptane/Toluene is effective.

Safety & Handling (MSDS Highlights)

While specific MSDS data should always be verified with the supplier, fluorinated anilines generally share these hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331).

  • Skin/Eye Irritation: Causes serious eye irritation (H319).[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves (double-gloving recommended for DCM solutions).

  • Waste: Segregate as halogenated organic waste.

References

  • Chemical Identity & Properties: PubChem. This compound (Compound Summary). National Library of Medicine. [Link]

  • Synthesis & Analog Behavior:Preparation of 2-amino-5-halobenzotrifluoride.
  • Solubility Methodology: Vyazovkin, S., et al. IUPAC-NIST Solubility Data Series. NIST. [Link]

Sources

The Electronic Landscape of 2-Amino-5-isopropylbenzotrifluoride: A Guide to Reactivity and Bioisosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Substituents in 2-Amino-5-isopropylbenzotrifluoride Format: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

This compound (also known as 4-isopropyl-2-(trifluoromethyl)aniline) represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as a critical building block for kinase inhibitors and agrochemicals (e.g., flubendiamide derivatives) where the modulation of lipophilicity and metabolic stability is paramount.

This guide dissects the competing electronic effects within this molecule—specifically the "ortho-effect" of the trifluoromethyl group against the para-donating isopropyl moiety—and provides actionable protocols for overcoming its inherent deactivated nucleophilicity.[1]

Structural & Electronic Analysis

The Substituent Matrix

The molecule is defined by a trisubstituted benzene ring where the interplay of induction (


) and resonance (

) creates a unique electronic vector map.
SubstituentPosition (rel. to

)
Electronic ModeHammett Constant (

)
Net Effect on Amine
Amino (

)
C1 (Anchor)

(Strong),

(Weak)
N/APrimary Nucleophile
Trifluoromethyl (

)
C2 (Ortho)

(Very Strong)

*
Reduces Basicity / Steric Block
Isopropyl (

)
C4 (Para)

, Hyperconjugation

Stabilizes Cation / Adds Lipophilicity

*Note: Ortho-substituents deviate from standard Hammett linearity due to steric interactions.[1] The effective


 is often higher than 

.
The "Push-Pull" Dynamics and Basicity

The central chemical challenge with this scaffold is the drastic reduction in basicity of the aniline nitrogen.[1]

  • The Deactivation: The

    
     group at the ortho position exerts a powerful inductive withdrawal (
    
    
    
    ) through the
    
    
    -bond framework.[1] This pulls electron density away from the nitrogen lone pair, making it less available for protonation or nucleophilic attack.
  • The Stabilization: The isopropyl group at the para position acts as a weak electron donor (

    
    ). While it attempts to push electron density back into the ring, it is insufficient to counteract the proximal 
    
    
    
    group.[1]

Estimated pKa Calculation:

  • Aniline (Reference):

    
    
    
  • 2-(Trifluoromethyl)aniline:

    
    [1]
    
  • Contribution of p-Isopropyl:

    
    [1]
    
  • Net pKa of Target: ~2.8

Implication: This molecule is a poor nucleophile.[1] Standard amide couplings (using EDC/NHS) may fail or proceed sluggishly. Metal-catalyzed cross-couplings (Buchwald-Hartwig) are often required.[1]

Visualization of Electronic Vectors

ElectronicMap NH2 Amino Group (-NH2) (Nucleophile) Ring Benzene Core NH2->Ring +R Donation CF3 Trifluoromethyl (-CF3) (Strong -I Withdrawal) Ring->CF3 -I Inductive Pull (Deactivates NH2) CF3->NH2 Ortho-Steric Hindrance & Field Effect IsoP Isopropyl (-iPr) (Weak +I Donation) IsoP->Ring +I / Hyperconjugation

Caption: Vector map showing the competing electronic effects. The red vector (CF3) dominates the blue vector (NH2), resulting in reduced nucleophilicity.

Synthetic Protocol: Palladium-Catalyzed C-N Coupling

Due to the electronic deactivation described above, reacting this amine with aryl halides requires high-energy catalytic systems.[1] The following protocol utilizes a Buchwald-Hartwig amination optimized for electron-deficient anilines.

Rationale
  • Catalyst:

    
     provides the Pd(0) source.
    
  • Ligand: Xantphos or BrettPhos is critical.[1] These wide-bite-angle ligands facilitate the reductive elimination step, which is often the rate-determining step for sterically hindered/electron-poor amines.[1]

  • Base:

    
     is preferred over NaOtBu to prevent side reactions if the coupling partner has sensitive functional groups.
    
Step-by-Step Methodology

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Bromide (Coupling Partner) (1.1 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a dried Schlenk tube with the amine, aryl bromide, 
    
    
    
    , Xantphos, and
    
    
    .
  • Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to amine).

  • Degassing: Sparge the solution with Argon for 10 minutes (essential to prevent catalyst oxidation).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting amine (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[1] Wash with Ethyl Acetate.[1][3]

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Applications in Drug Design (Bioisosterism)

Metabolic Stability

The 5-isopropyl group blocks the para position relative to the amine.[1] In unsubstituted aniline, the para position is the primary site for CYP450-mediated hydroxylation (leading to toxic quinone imines).

  • Mechanism: The isopropyl group sterically and electronically occludes this site.

  • Benefit: Increases the half-life (

    
    ) of the drug candidate.
    
Lipophilicity Modulation

The combination of


 and 

significantly boosts the LogP.[1]
  • Aniline LogP: ~0.9

  • This compound LogP: ~3.5[1]

  • Utility: This scaffold is ideal for targeting deep hydrophobic pockets in enzymes (e.g., Kinase ATP-binding sites) or for crossing the Blood-Brain Barrier (BBB).[1]

Decision Logic for Scaffold Selection

DrugDesign Start Drug Design Goal NeedStab Need Metabolic Stability? Start->NeedStab NeedLip Need Hydrophobic Binding? Start->NeedLip Select Select Scaffold: This compound NeedStab->Select Yes NeedLip->Select Yes Result1 Blocks Para-Hydroxylation (CYP450 Protection) Select->Result1 Result2 Increases LogP (+2.5 units) Enhances Membrane Permeability Select->Result2

Caption: Decision tree for utilizing this scaffold in Medicinal Chemistry campaigns.

References

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    • 4

  • Basicity of Ortho-Substituted Anilines

    • Gross, K. C., & Seybold, P. G. (2000).[5] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.

    • 5[3][4][6][7][8][9][10][11][12]

  • Synthesis and Reactivity of Trifluoromethyl Anilines

    • Chem-Impex International.[1] Product Data: 4-(Trifluoromethyl)aniline derivatives.[1][13]

    • 13[6][7][9][10][11]

  • Applications in Drug Discovery (Bioisosteres)

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
    • 14

Sources

Technical Guide: Strategic Selection of Starting Materials for 2-Amino-5-isopropylbenzotrifluoride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline , is a critical aniline intermediate used in the synthesis of agrochemicals (e.g., Flubendiamide analogs) and pharmaceutical scaffolds. Its structural uniqueness lies in the ortho-trifluoromethyl group combined with a para-isopropyl substituent relative to the amine.

The synthesis of this molecule presents a classic regioselectivity challenge: balancing the directing effects of a deactivating trifluoromethyl group against an activating isopropyl group. This guide outlines two distinct synthetic strategies, selecting starting materials based on scale, cost, and available equipment.

Core Strategic Pathways
FeatureRoute A: The "Constructive" Industrial Route Route B: The "Late-Stage" Functionalization Route
Primary Precursor 3-Chlorobenzotrifluoride (Commodity)4-Isopropylaniline (Cumidine)
Key Transformation Kumada Coupling

Nitration
Iodination

Trifluoromethylation
Scale Suitability High (Kilogram to Ton)Low to Medium (Gram to Kilogram)
Cost Profile Low (Commodity reagents)High (Expensive CF

sources)
Primary Challenge Regiocontrol during nitrationHandling of organofluorine reagents

Retrosynthetic Analysis

To understand the choice of starting materials, we must visualize the disconnection of the target molecule. The target can be deconstructed into two primary precursors depending on which bond is formed last.

Retrosynthesis Target TARGET This compound (CAS: 87617-29-6) Disc_Nitro Disconnection 1: Nitro Reduction (Industrial) Target->Disc_Nitro Reduction Disc_CF3 Disconnection 2: C-CF3 Coupling (MedChem) Target->Disc_CF3 Cu-CF3 Nitro_Int Intermediate: 2-Nitro-5-isopropylbenzotrifluoride Disc_Nitro->Nitro_Int Iodo_Int Intermediate: 2-Iodo-4-isopropylaniline Disc_CF3->Iodo_Int SM_1 STARTING MATERIAL A: 3-Isopropylbenzotrifluoride Nitro_Int->SM_1 Nitration SM_2 STARTING MATERIAL B: 4-Isopropylaniline (Cumidine) Iodo_Int->SM_2 Iodination

Figure 1: Retrosynthetic tree illustrating the two divergent pathways to the target aniline.

Route A: The Industrial Nitration Pathway

Recommended for: Bulk manufacturing, cost-optimization, and scalable process development.

This route relies on the availability of 3-isopropylbenzotrifluoride . While this specific precursor is not always a bulk commodity, it is easily synthesized from the widely available 3-chlorobenzotrifluoride via cross-coupling.

Starting Material Specifications
MaterialCAS No.GradeCritical Impurities to Monitor
3-Chlorobenzotrifluoride 98-15-7>99%2-Chloro isomer (leads to wrong regioisomer)
Isopropylmagnesium Chloride 1068-55-92.0M in THFWater content (must be <0.05%)
Nitric Acid 7697-37-298% (Fuming)Nitrous acid (can cause side reactions)
Detailed Protocol
Step 1: Synthesis of 3-Isopropylbenzotrifluoride (Kumada Coupling)

The first challenge is installing the isopropyl group. Friedel-Crafts alkylation fails due to the deactivating CF


 group. Therefore, a transition-metal catalyzed coupling is required.
  • Setup: Inert atmosphere (N

    
     or Ar) reactor.
    
  • Reagents: 3-Chlorobenzotrifluoride (1.0 equiv), Isopropylmagnesium chloride (1.2 equiv), Ni(dppp)Cl

    
     (1-2 mol%).
    
  • Procedure:

    • Charge reactor with 3-chlorobenzotrifluoride and catalyst in dry THF.

    • Slowly add Grignard reagent maintaining temp < 35°C (Exothermic).

    • Reflux for 4–6 hours.

    • Quench with dilute HCl. Extract with heptane.

  • Mechanism: Nickel-catalyzed cross-coupling allows alkylation of the electron-deficient aryl chloride.

Step 2: Regioselective Nitration

This is the critical step. We must direct the nitro group to the position ortho to the CF


 group and para to the isopropyl group.
  • Directing Logic:

    • Isopropyl (Activator): Directs ortho and para.

    • Trifluoromethyl (Deactivator): Directs meta.

    • Outcome: The activating isopropyl group dominates. The position para to the isopropyl group (Position 6 relative to CF

      
      ) is sterically accessible and electronically favored.
      
    • Result: Formation of 2-nitro-5-isopropylbenzotrifluoride (Target precursor).[1]

Protocol:

  • Dissolve 3-isopropylbenzotrifluoride in concentrated H

    
    SO
    
    
    
    .
  • Cool to 0–5°C.

  • Add mixed acid (HNO

    
    /H
    
    
    
    SO
    
    
    ) dropwise.
  • Stir at 10°C for 2 hours.

  • Workup: Pour onto ice, extract with DCM.

  • Purification: Fractional distillation is required to separate the minor ortho-isomer (4-nitro-3-isopropylbenzotrifluoride).

Step 3: Reduction to Aniline

Standard catalytic hydrogenation (H


, Pd/C) or Béchamp reduction (Fe/HCl) yields the final amine.

Route B: Late-Stage Trifluoromethylation

Recommended for: Medicinal chemistry, rapid analog generation, and labs lacking high-pressure nitration capabilities.

This route starts with the inexpensive 4-isopropylaniline (Cumidine) and installs the CF


 group using modern organometallic chemistry.
Starting Material Specifications
MaterialCAS No.GradeNotes
4-Isopropylaniline 99-88-7>98%"Cumidine"; prone to oxidation (store dark)
N-Iodosuccinimide (NIS) 516-12-198%For iodination
Trifluoromethylator Various-Ruppert-Prakash, Togni, or Chen's Reagent
Detailed Protocol
Step 1: Ortho-Iodination
  • Reagents: 4-Isopropylaniline (1.0 equiv), NIS (1.05 equiv), Acetonitrile.

  • Procedure: Stir at room temperature. The amino group strongly activates the ortho positions.

  • Product: 2-Iodo-4-isopropylaniline.

Step 2: Copper-Mediated Trifluoromethylation

Direct cross-coupling of aryl iodides with CF


 sources.
  • Reagents: 2-Iodo-4-isopropylaniline, CuI (1.0 equiv), Methyl fluorosulfonyldifluoroacetate (MFSDA) or Togni's Reagent.

  • Conditions: DMF, 80–100°C, sealed tube.

  • Mechanism: Oxidative addition of Cu-CF

    
     species to the aryl iodide followed by reductive elimination.
    
  • Note: Protecting the amine (e.g., as an acetamide) may be necessary to prevent N-alkylation side reactions, followed by deprotection.

Comparative Workflow Visualization

The following diagram illustrates the process flow for both routes, highlighting the divergence in starting materials and convergence on the final target.

Workflow cluster_A Route A: Industrial (Nitration) cluster_B Route B: MedChem (Cu-CF3) SM_A 3-Chlorobenzotrifluoride (CAS 98-15-7) Step_A1 Kumada Coupling (+ iPrMgCl) SM_A->Step_A1 Int_A1 3-Isopropylbenzotrifluoride Step_A1->Int_A1 Step_A2 Nitration (HNO3/H2SO4) Int_A1->Step_A2 Int_A2 2-Nitro-5-isopropyl- benzotrifluoride Step_A2->Int_A2 Step_A3 Reduction (H2, Pd/C) Int_A2->Step_A3 Target TARGET: This compound Step_A3->Target SM_B 4-Isopropylaniline (CAS 99-88-7) Step_B1 Iodination (NIS) SM_B->Step_B1 Int_B1 2-Iodo-4-isopropylaniline Step_B1->Int_B1 Step_B2 Trifluoromethylation (CuCF3 Source) Int_B1->Step_B2 Step_B2->Target

Figure 2: Comparative process flow for Industrial vs. Medicinal Chemistry synthesis routes.

References

  • Preparation of 2-Amino-5-halobenzotrifluoride. US Patent 4008278A. Google Patents.
  • Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1. European Patent Office.
  • Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthetic Utility of 2-Nitro-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-5-isopropylbenzotrifluoride is a key aromatic intermediate characterized by the presence of three distinct functional moieties: a nitro group, an isopropyl group, and a trifluoromethyl group. This unique combination of electron-withdrawing groups (—NO₂ and —CF₃) and an electron-donating alkyl group (—CH(CH₃)₂) imparts a specific reactivity profile that makes it a valuable starting material in the synthesis of complex organic molecules. This guide provides an in-depth exploration of the primary synthetic transformations involving this intermediate, with a focus on the reduction of the nitro group to form the corresponding aniline, a cornerstone reaction for the development of agrochemicals and pharmaceuticals. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, grounded in established chemical principles.

Physicochemical Properties and Strategic Importance

The benzotrifluoride scaffold is a prevalent feature in many active pharmaceutical ingredients (APIs) and agrochemicals due to the ability of the trifluoromethyl group to enhance metabolic stability, binding affinity, and lipophilicity. The nitro group at the 2-position, ortho to the trifluoromethyl group, significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic profile is central to the synthetic strategies discussed herein.

PropertyValue / Description
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 249.19 g/mol
Appearance Typically a yellow oil or low-melting solid
Key Reactive Sites 1. Nitro Group (Reduction) 2. Aromatic Ring (Potential for SNAr if a leaving group is present) 3. Isopropyl Group (Benzylic position)
Primary Synthetic Value Precursor to 2-Amino-5-isopropylbenzotrifluoride and its derivatives

Core Synthesis Pathway: Reduction of the Nitro Group

The most fundamental and widely utilized transformation of 2-Nitro-5-isopropylbenzotrifluoride is the reduction of its nitro group to a primary amine, yielding this compound. This aniline is a versatile precursor for further molecular elaboration. The reduction of aromatic nitro compounds is a well-established industrial process, with several reliable methods available.[1]

The choice of reduction methodology is critical and depends on factors such as substrate tolerance to reaction conditions (e.g., pH, temperature), desired chemoselectivity, and scalability.

Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a preferred industrial method due to its high efficiency, clean work-up, and favorable atom economy. The reaction proceeds by the transfer of hydrogen atoms from the catalyst surface to the nitro group.

G cluster_0 Catalyst Surface (e.g., Pd/C) cluster_1 Reduction Sequence H2 H₂ Gas Catalyst Pd(0) H2->Catalyst Adsorption H_ads 2H• (adsorbed) Catalyst->H_ads R_NO2 Ar-NO₂ H_ads->R_NO2 Hydrogen Transfer R_NO Ar-NO (Nitroso) R_NO2->R_NO +2H• R_NHOH Ar-NHOH (Hydroxylamine) R_NO->R_NHOH +2H• R_NH2 Ar-NH₂ (Aniline) R_NHOH->R_NH2 +2H• -H₂O

Caption: Catalytic hydrogenation pathway for nitro group reduction.

The reaction typically involves heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel.[1] The process sequentially reduces the nitro group to nitroso, then to hydroxylamine, and finally to the amine.[2] The hydroxylamine intermediate is rarely isolated under these conditions.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on standard procedures for the hydrogenation of nitroarenes.[3][4]

Reagents & Equipment:

  • 2-Nitro-5-isopropylbenzotrifluoride (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol or Ethanol (Solvent)

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add the solvent (e.g., methanol, ~10-20 mL per gram of substrate). Add the 2-Nitro-5-isopropylbenzotrifluoride.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under the inert atmosphere. Note: Pd/C can be pyrophoric, especially after use. Handle with care.

  • Sealing and Purging: Seal the vessel and purge the system multiple times with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-10 atm).[3] Begin vigorous stirring. The reaction is typically exothermic; temperature control may be necessary for large-scale reactions.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC-MS analysis of an aliquot.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the solvent.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be purified further by distillation or recrystallization if necessary.

ParameterTypical ValueRationale
Catalyst 10% Pd/CHigh activity and selectivity for nitro group reduction.[1]
Solvent Methanol, EthanolGood solubility for the substrate and intermediate; inert under hydrogenation conditions.
H₂ Pressure 3-10 atmSufficient to ensure a high rate of reaction without requiring specialized high-pressure equipment.[3]
Temperature 25-50 °CThe reaction is often sufficiently rapid at room temperature. Gentle heating can accelerate it.

Nucleophilic Aromatic Substitution (SNAr) Considerations

While 2-Nitro-5-isopropylbenzotrifluoride itself lacks a suitable leaving group for a standard SNAr reaction, its halogenated analogues are prime candidates. The principles of SNAr are highly relevant to understanding the chemistry of this compound class. For an SNAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring.[5]

The nitro group is a powerful activating group, capable of stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group.[5][6][7]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

For example, the commercial synthesis of the herbicide trifluralin involves the reaction of 4-Chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.[8] This is a classic SNAr reaction where two nitro groups activate the ring for displacement of the chloride. A hypothetical analogue, such as 2-Nitro-4-chloro-5-isopropylbenzotrifluoride, would be expected to undergo similar SNAr reactions, with the nucleophile displacing the chlorine atom. The addition of the nucleophile is generally the slow, rate-limiting step of the reaction.[7]

Subsequent Transformations of this compound

The true synthetic value of the initial reduction is realized in the diverse reactions of the resulting aniline. The amino group can be readily transformed into a wide array of other functional groups, making it a versatile synthetic handle.

Diazotization and Sandmeyer Reactions

One of the most powerful applications of aromatic amines is their conversion to diazonium salts, which are highly useful intermediates. This is achieved by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid).

The resulting diazonium salt can then undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce halogens, cyano, or hydroxyl groups, often with the aid of a copper(I) catalyst. A relevant example is the synthesis of 2-bromo-5-nitrobenzotrifluoride from the corresponding amine, which proceeds via a low-temperature bromination reaction involving diazotization.[9]

Sandmeyer_Pathway Aniline Ar-NH₂ (this compound) Diazonium Ar-N₂⁺X⁻ (Diazonium Salt) Aniline->Diazonium NaNO₂, HX 0-5 °C Bromo Ar-Br (with CuBr) Diazonium->Bromo Sandmeyer Reaction Chloro Ar-Cl (with CuCl) Diazonium->Chloro Cyano Ar-CN (with CuCN) Diazonium->Cyano

Caption: Synthetic pathways from aniline via a diazonium salt intermediate.

These transformations dramatically expand the range of accessible derivatives from the original 2-Nitro-5-isopropylbenzotrifluoride starting material, enabling the synthesis of diverse compound libraries for drug discovery and agrochemical development.

Conclusion

2-Nitro-5-isopropylbenzotrifluoride serves as a pivotal intermediate, primarily through the robust and high-yielding reduction of its nitro group to form this compound. This transformation, achievable through scalable methods like catalytic hydrogenation, unlocks a wealth of subsequent chemical modifications. Understanding the electronic factors that govern the reactivity of this molecule—namely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups—is key to exploiting its synthetic potential. The principles of nucleophilic aromatic substitution and the versatility of diazonium salt chemistry further underscore the strategic value of this compound and its derivatives in modern organic synthesis.

References

  • Esteves, M. A., et al. (2010). Synthesis and biological evaluation of trifluralin analogues as antileishmanial agents. Bioorganic & Medicinal Chemistry, 18(1), 274–281. Available at: [Link]

  • Wikipedia. Trifluralin. Available at: [Link]

  • ResearchGate. Commercial synthesis of trifluralin. [Diagram]. Available at: [Link]

  • Singleton, C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • Google Patents. (CN101337892A) Method for preparing 2-brom-5-nitrobenzotrifluoride.
  • Google Patents. (EP0129528B1) Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Pest Management Science. (2018). Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl. 74(1), 9-16. Available at: [Link]

  • Karton, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • Google Patents. (EP0129528A1) Process for the preparation of nitro-substituted benzotrifluoride compounds.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Amino-5-isopropylbenzotrifluoride (also known as 4-isopropyl-2-(trifluoromethyl)aniline), a key building block in modern medicinal chemistry and materials science. We will dissect its core molecular structure, explore the intricate conformational landscape governed by intramolecular forces, and present validated experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this versatile compound.

Section 1: Introduction to this compound

This compound is an aromatic amine distinguished by a unique substitution pattern that imparts valuable physicochemical properties. The presence of a trifluoromethyl (-CF3) group, an amino (-NH2) group, and an isopropyl (-CH(CH3)2) group on a benzene ring creates a molecule with specific steric and electronic characteristics. These features are highly sought after in the design of novel pharmaceuticals and advanced materials. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in numerous patented compounds, indicating its role as a crucial, often proprietary, intermediate.

Table 1: Chemical Identity and Properties

PropertyValueReference
IUPAC Name 4-propan-2-yl-2-(trifluoromethyl)aniline[1]
Synonyms This compound
CAS Number 87617-29-6[2]
Molecular Formula C10H12F3N[1]
Molecular Weight 203.20 g/mol [1]
Predicted XlogP 3.3[1]

Section 2: Analysis of the Molecular Structure

The functionality of this compound is dictated by the electronic interplay and steric demands of its three key substituents on the aromatic ring.

  • Trifluoromethyl (-CF3) Group: Positioned at C2, this group is a strong electron-withdrawing group via the inductive effect (-I). It significantly lowers the electron density of the aromatic ring and decreases the basicity (pKa) of the adjacent amino group. Its considerable size also imparts significant steric hindrance.

  • Amino (-NH2) Group: Located at C1, the amino group is a strong electron-donating group through resonance (+R effect) and an activating group in electrophilic aromatic substitution. It also serves as a hydrogen bond donor.

  • Isopropyl (-CH(CH3)2) Group: Situated at C5 (para to the amino group), this bulky alkyl group is a weak electron-donating group (+I effect) and contributes significantly to the molecule's lipophilicity and steric profile.

This specific arrangement—a powerful electron-withdrawing group ortho to an electron-donating group—creates a unique electronic environment that influences the molecule's reactivity, binding interactions, and conformational preferences.

Section 3: The Conformational Landscape

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. For this compound, the overall conformation is primarily determined by rotation around the C2-CF3 and C1-NH2 bonds, influenced by a delicate balance of intramolecular forces.

Key Influencing Factors:
  • Intramolecular Hydrogen Bonding: A pivotal interaction is the potential for a hydrogen bond to form between a hydrogen atom of the ortho-amino group and one of the fluorine atoms of the trifluoromethyl group (N-H···F-C). This type of hydrogen bond, while weaker than conventional N-H···O bonds, can be strong enough to create a pseudo-six-membered ring, significantly restricting the rotation of both the -NH2 and -CF3 groups and favoring a planar arrangement.[3][4] The existence and strength of this bond are crucial for determining the lowest energy conformer.

  • Steric Repulsion: The bulky nature of the -CF3 and isopropyl groups introduces steric strain. The van der Waals radii of these groups will cause them to repel each other and the adjacent amino group, influencing the preferred rotational angles (dihedrals) to minimize these unfavorable interactions.

Visualizing Intramolecular Forces

The diagram below illustrates the primary forces at play in determining the molecule's preferred conformation. The balance between the attractive hydrogen bond and steric repulsion dictates the final geometry.

Caption: Key intramolecular forces in this compound.

Section 4: Experimental & Computational Characterization Protocols

Determining the precise conformation requires a combination of experimental techniques and computational modeling.

Protocol 1: X-ray Crystallography (Solid-State)

X-ray crystallography provides unambiguous proof of the solid-state conformation. While no public crystal structure for this compound is available, this protocol outlines the authoritative method.

Objective: To determine the three-dimensional atomic coordinates in a single crystal.

Methodology:

  • Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., ethanol, hexane, or mixtures). Allow for slow evaporation at a constant temperature. The goal is to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal on a goniometer head. Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and thermal parameters until the calculated and observed diffraction patterns match.

  • Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsional angles that define the conformation.

Protocol 2: NMR Spectroscopy (Solution-State)

NMR spectroscopy is the most powerful tool for studying molecular conformation and dynamics in solution.

Objective: To infer the dominant solution-state conformation through proton-proton spatial proximities.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C spectra to assign all proton and carbon signals. Acquire a ¹⁹F spectrum to confirm the trifluoromethyl environment.

  • 2D NOESY/ROESY Acquisition: Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.

  • Interpretation: Look for key cross-peaks. A critical correlation would be between one of the amino protons (N-H) and the fluorine atoms of the -CF3 group (observed via ¹H-¹⁹F HOESY) or between the N-H protons and the ortho C-H proton. The presence and intensity of these cross-peaks validate the proximity of these groups and support the existence of the intramolecular hydrogen bond-stabilized conformer.

Protocol 3: DFT-Based Computational Conformational Analysis

Computational chemistry provides deep insight into the relative energies of different possible conformations.[5][6]

Objective: To identify the lowest energy (most stable) conformers and quantify their energy differences in the gas phase.

Methodology:

  • Initial Structure Building: Construct the 2D structure of this compound in a molecular modeling program.[7] Generate an initial 3D conformation.

  • Conformational Search: Perform a systematic scan of the potential energy surface. This is typically done by rotating key dihedral angles (e.g., the C-C-N-H and C-C-C-F angles) in discrete steps and calculating the energy of each resulting structure using a computationally inexpensive method like molecular mechanics.

  • Quantum Mechanical Optimization: Take the low-energy conformers identified in the search and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G* basis set.[8][9] This step refines the geometry to a true energy minimum.

  • Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections.

  • Energy Analysis: Compare the final Gibbs free energies of all stable conformers. The conformer with the lowest free energy is the predicted most stable conformation. A small energy difference (< 2 kcal/mol) suggests that multiple conformations may co-exist at room temperature.

Computational Workflow Diagram

Computational_Workflow A 1. Build 3D Structure B 2. Potential Energy Surface Scan (e.g., Molecular Mechanics) A->B C 3. Identify Low-Energy Candidates B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E 5. Frequency Calculation D->E F 6. Verify True Minima (No Imaginary Frequencies) E->F G 7. Compare Gibbs Free Energies F->G H Global Minimum Conformer(s) G->H

Caption: Workflow for DFT-based conformational analysis.

Section 5: Implications for Drug Development

The defined conformation of this compound is not merely an academic curiosity; it is central to its function in drug design.

  • Receptor Binding: The specific 3D arrangement of the amino and trifluoromethyl groups dictates how the molecule can interact with a biological target. A conformation locked by an intramolecular hydrogen bond presents a rigid, pre-organized scaffold that can reduce the entropic penalty of binding, potentially leading to higher affinity.

  • Vectorial Properties: The orientation of the N-H hydrogen bond donor groups and the fluorine hydrogen bond acceptors is fixed. This creates specific vectors for interaction within a receptor pocket, which is a key principle in rational drug design.

  • Physicochemical Properties: The conformation influences the molecule's surface properties, such as its polarity and lipophilicity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

By understanding and controlling the conformational preferences of this and similar scaffolds, medicinal chemists can more effectively design molecules with improved potency, selectivity, and drug-like properties.

References

  • Molecules, An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules, MDPI. [Link]

  • PubChem, this compound (C10H12F3N), National Center for Biotechnology Information. [Link]

  • Computational Chemistry Online, Conformational Sampling. [Link]

  • RSC Publishing, Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test, Royal Society of Chemistry. [Link]

  • Journal of Chemical Education, Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling, ACS Publications. [Link]

  • PMC, Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions, National Center for Biotechnology Information. [Link]

  • MDPI, Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. [Link]

  • Semantic Scholar, Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]

Sources

Technical Whitepaper: Safe Handling and Operational Protocols for 2-Amino-5-isopropylbenzotrifluoride

[1]

Executive Summary

2-Amino-5-isopropylbenzotrifluoride (CAS: 23516-79-2), also known as 4-Isopropyl-2-(trifluoromethyl)aniline, is a specialized fluorinated aniline intermediate used frequently in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural combination of a lipophilic trifluoromethyl (

chemical instabilitybiological toxicity1

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a researcher-centric workflow for stability maintenance and exposure mitigation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the physical state is the first step in risk mitigation.[1] Unlike many simple anilines which are solids, the introduction of the isopropyl and trifluoromethyl groups disrupts crystal packing, rendering this compound a liquid at ambient conditions.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicOperational Implication
CAS Number 23516-79-2Primary identifier for inventory/waste.[1]
Molecular Formula

MW: 203.20 g/mol .[1]
Physical State Liquid (Clear to pale yellow)Requires micropipetting or syringe transfer; avoid open pouring.[1]
Boiling Point ~85–87°C @ 5 mmHgHigh boiling point at atm pressure; vacuum distillation required for purification.[1]
Density ~1.1–1.2 g/mLHeavier than water; sinks in aqueous spills.[1]
Flash Point >110°C (Estimated)Class IIIB Combustible.[1] Low fire risk, but emits toxic fluoride fumes if burned.
Lipophilicity (LogP) ~3.5 (Predicted)High. Rapid dermal absorption expected due to

group.[1]

Part 2: Toxicological Assessment & Hazard Identification[1][2]

The "Silent" Hazard: Methemoglobinemia

While standard SDSs highlight skin and eye irritation (H315, H319), the critical systemic risk stems from the aniline moiety. Anilines are metabolic precursors to phenylhydroxylamines, which oxidize hemoglobin (


  • Mechanism: The

    
     group increases lipophilicity, facilitating rapid transport across the blood-brain barrier and skin.[1]
    
  • Symptom Progression: Cyanosis (blue lips/fingernails)

    
     Headache/Dizziness 
    
    
    Dyspnea.[1]
  • Monitoring: Pulse oximetry is often inaccurate for methemoglobin; arterial blood gas (ABG) analysis is the gold standard.[1]

Localized Hazards
  • Ocular: Severe irritant.[1][2][3][4] The basicity of the amine can cause corneal clouding if not rinsed immediately.

  • Dermal: The solvent-like properties of the liquid allow it to defat skin, leading to dermatitis and increasing permeability for systemic toxicity.[1]

Part 3: Engineering Controls & PPE Strategy[4]

Hazard Assessment Logic

The following decision tree illustrates the required containment levels based on the operation scale.

RiskAssessmentStartOperation TypeScale_SmallAnalytical (<1g)Start->Scale_SmallScale_PrepPreparative (>1g)Start->Scale_PrepControl_HoodStandard Fume Hood(Face Vel: 100 fpm)Scale_Small->Control_HoodScale_Prep->Control_Hood Ambient tempControl_GloveboxGlovebox orLocal Exhaust + RespiratorScale_Prep->Control_Glovebox If heating/aerosolizingPPE_StdPPE: Nitrile (Double)+ Safety GlassesControl_Hood->PPE_StdPPE_HighPPE: Laminate Gloves (Silver Shield)+ Face ShieldControl_Hood->PPE_High >10g scaleControl_Glovebox->PPE_High

Figure 1: Risk Assessment Workflow for selecting engineering controls based on operational scale.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard latex is forbidden .[1]

    • Routine Use: Double-gloved Nitrile (Outer: 5 mil, Inner: 4 mil).[1] Change every 30 minutes.

    • Spill/High Exposure: Silver Shield® (Laminate) gloves are required due to the fluorinated solvent nature of the compound.

  • Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] The amine can react with moisture to form alkaline mists.[1]

Part 4: Operational Protocols

Storage and Stability

The amine group is susceptible to oxidation, turning the liquid from colorless to dark brown/red over time.

  • Atmosphere: Store under Argon or Nitrogen .[1] Carbon dioxide is not recommended as amines can reversibly form carbamates.[1]

  • Container: Amber glass with a Teflon-lined cap.[1]

  • Temperature: Refrigeration (2–8°C) extends shelf life significantly.[1]

Synthesis and Handling Workflow

Reaction Setup:

  • Acid Scavenging: When using this aniline as a nucleophile, the

    
     group withdraws electron density, making the amine less nucleophilic than standard aniline. Higher temperatures or stronger bases may be required, increasing the risk of vapor generation.
    
  • Quenching: Avoid acidic quenches that generate heat rapidly.[1] Neutralize slowly.

Transfer Protocol:

  • Do not pour.[1][5][6] Use a glass syringe with a long needle to withdraw liquid through a septum.

  • Wipe the septum with a solvent-soaked wipe immediately after withdrawal to prevent residue oxidation on the cap.[1]

Spill Management Logic

Do not treat this as a generic solvent spill. The aquatic toxicity and persistence of fluorinated compounds require containment.

SpillResponseSpillSpill DetectedSizeAssess VolumeSpill->SizeMinorMinor (<10 mL)In Fume HoodSize->MinorMajorMajor (>10 mL)Or Outside HoodSize->MajorAction_MinorAbsorb with Vermiculite/SandPlace in Haz WasteMinor->Action_MinorAction_MajorEvacuate LabCall EHS/HazmatMajor->Action_MajorDeconWipe surface withdilute acetic acid then soapAction_Minor->Decon

Figure 2: Decision tree for spill response. Note that water is not the primary absorbent due to the compound's hydrophobicity.

Part 5: Emergency Response

Medical Intervention[3][4][7][8]
  • Inhalation/Ingestion: Transport to emergency care immediately. Inform medical personnel of potential methemoglobinemia .

  • Antidote: Methylene Blue is the standard treatment for drug-induced methemoglobinemia, but it must be administered by a physician based on blood gas levels [1].[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][7] Do not use ethanol or solvents, as they may enhance transdermal migration of the fluorinated compound.

Waste Disposal[3][4][8][10]
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic) in the waste stream to prevent exothermic nitration or oxidation reactions.

References

  • National Center for Biotechnology Information (NCBI). Aniline - Compound Summary.[1] PubChem.[1] Available at: [Link] (Accessed Oct 2023).[1] Note: Used as the toxicological prototype for aniline derivatives.

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Aniline.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - Fluorinated Anilines.[1] Available at: [Link][1]

Methodological & Application

Application Note: 2-Amino-5-isopropylbenzotrifluoride in Pharmaceutical Synthesis

[1]

Executive Summary

This compound (CAS 87617-29-6) is a specialized fluorinated aniline intermediate used in the design of lipophilic, metabolically stable pharmacophores.[1][2] Its structure combines a strongly electron-withdrawing trifluoromethyl group (

This unique substitution pattern makes it a critical building block for:

  • Kinase Inhibitors: Modulating binding affinity in the ATP-binding pocket via hydrophobic interactions.

  • Agrochemicals: Serving as a scaffold for ryanodine receptor modulators (homologous to Flubendiamide precursors).

  • GPCR Ligands: Enhancing blood-brain barrier (BBB) permeability through increased lipophilicity (

    
     adjustment).
    

Chemical Identity & Physical Profile[2][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-Isopropyl-2-(trifluoromethyl)aniline
Common Name This compound
CAS Number 87617-29-6
Molecular Formula

Molecular Weight 203.21 g/mol
Appearance Colorless to pale yellow liquid (darkens on air exposure)
Density

(Predicted)
Boiling Point

(at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa (Conjugate Acid) ~2.5 (estimated); Reduced basicity due to o-

Structural Significance in Drug Design

The 4-isopropyl-2-(trifluoromethyl)aniline scaffold offers a "Push-Pull-Steric" dynamic:

  • Electronic Deactivation: The ortho-

    
     group withdraws electron density from the amino group, lowering its nucleophilicity compared to unsubstituted aniline. This requires optimized conditions for coupling reactions (e.g., Buchwald-Hartwig).
    
  • Metabolic Blocking: The para-isopropyl group is a common site for CYP450 oxidation (benzylic hydroxylation). However, the adjacent electronic environment and the ortho-

    
     can sterically protect the ring system from metabolic degradation.
    
  • Conformational Lock: The bulky

    
     group forces the aniline nitrogen out of planarity in certain amide bonds, inducing specific bioactive conformations.
    
Pathway Visualization: Synthetic Utility

GStart4-Isopropyl-2-(trifluoromethyl)aniline(CAS 87617-29-6)Path1Amide Coupling(Kinase Hinge Binders)Start->Path1 R-COCl / HATUPath2Buchwald-Hartwig(Biaryl Amines)Start->Path2 Ar-X / Pd(0)Path3Sandmeyer/Diazotization(Halo-arenes / Nitriles)Start->Path3 NaNO2 / HXPath4Isocyanate Formation(Urea Derivatives)Start->Path4 Triphosgene

Caption: Divergent synthetic pathways utilizing 4-Isopropyl-2-(trifluoromethyl)aniline as a core scaffold.

Experimental Protocols

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Due to the electron-withdrawing nature of the ortho-

Objective: Coupling with an Aryl Bromide (Ar-Br).

Reagents:

  • Aniline Substrate: 1.0 equiv

  • Aryl Bromide: 1.1 equiv

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos or BrettPhos (4-6 mol%) (Crucial for sterically hindered/electron-poor anilines)

  • Base:

    
     (2.0 equiv) or 
    
    
    (1.4 equiv)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inerting: Charge a reaction vial with

    
    , Ligand, and Base. Cycle with Argon/Vacuum (3x).
    
  • Addition: Add the Aryl Bromide and This compound (dissolved in solvent) via syringe.

  • Reaction: Heat to

    
     for 12–18 hours.
    
    • Note: Monitor by LC-MS. The starting aniline may overlap with product in UV; rely on MS signal.

  • Workup: Cool to RT, filter through a Celite pad, eluting with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Conversion: Switch ligand to BrettPhos (specifically designed for weak nucleophiles). Increase temperature to

    
     in sealed tube.
    
  • Dehalogenation of Ar-Br: Ensure solvent is strictly anhydrous and oxygen-free.

Protocol B: Amide Bond Formation (Acylation)

Direct acylation can be sluggish. Activation of the carboxylic acid is mandatory.

Reagents:

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride, 50% in EtOAc)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolve R-COOH in DMF. Add DIPEA and stir for 5 mins.

  • Add HATU. Stir for 10 mins to form the active ester.

  • Add This compound .[3][1][2][4]

  • Stir at

    
     for 4–6 hours. (Room temperature is often insufficient due to steric/electronic deactivation).
    
  • Quench: Dilute with water/brine. Extract with EtOAc. Wash organic layer with

    
     (to remove unreacted aniline) and saturated 
    
    
    .
Protocol C: Urea Synthesis (Isocyanate Route)

For generating urea derivatives (common in kinase inhibitors like Sorafenib analogs).

Step 1: Formation of Isocyanate

  • Dissolve This compound (1.0 equiv) in DCM/Sat.

    
     (biphasic) at 
    
    
    .
  • Add Triphosgene (0.35 equiv) dissolved in DCM dropwise.

  • Stir vigorously for 30 mins at

    
    , then warm to RT.
    
  • Separate organic layer, dry over

    
    , and concentrate to obtain the crude Isocyanate (Handle with extreme care: Toxic).
    

Step 2: Urea Formation

  • Redissolve crude isocyanate in anhydrous THF.

  • Add the second amine (

    
    , 1.1 equiv).
    
  • Stir at RT for 2–4 hours. The urea product often precipitates or can be isolated by evaporation and recrystallization.

Handling, Safety & Storage

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Irritant: Causes skin and serious eye irritation.

  • Target Organs: Blood (Methemoglobinemia potential typical of anilines).

Storage Protocols:

  • Atmosphere: Store under Nitrogen or Argon. The aniline is prone to oxidation (darkening) over time.

  • Temperature:

    
     (Refrigerated).
    
  • Container: Amber glass vials with Teflon-lined caps.

Spill Management: Absorb with inert material (vermiculite). Do not flush into surface water; fluorinated compounds are persistent.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6922, 2-(Trifluoromethyl)aniline (Analogous structure reference).

    • GuideChem. "this compound CAS 87617-29-6 Profile."[1][2][5]

  • Synthetic Methodology (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Use of XPhos/BrettPhos for electron-deficient anilines).
  • Application in Kinase Inhibitors (General Context): Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Illustrates the utility of trifluoromethyl-aniline scaffolds).
  • Safety Data

    • Fisher Scientific. "Safety Data Sheet: 2-Aminobenzotrifluoride derivatives."

Application Note: Synthesis of Pyrimidine Derivatives using 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of pyrimidine derivatives utilizing 2-Amino-5-isopropylbenzotrifluoride (also known as 4-isopropyl-2-(trifluoromethyl)aniline). This specific aniline is a critical pharmacophore in medicinal chemistry, particularly for Type I/II kinase inhibitors (e.g., ALK, ROS1, ACK1) where the trifluoromethyl group occupies the hydrophobic pocket of the ATP-binding site.

Introduction & Chemical Context

This compound is a deactivated, sterically congested aniline. The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position significantly reduces the nucleophilicity of the amino group via inductive effects (-I). Furthermore, the para-isopropyl group adds lipophilic bulk.

Consequently, standard nucleophilic attacks on pyrimidine cores often fail or proceed with poor yields. This guide presents two optimized protocols designed to overcome these electronic and steric barriers:

  • Method A (Acid-Mediated SNAr): Utilizes protonation of the pyrimidine ring to enhance electrophilicity.

  • Method B (Buchwald-Hartwig Amination): Utilizes Pd-catalysis to bypass nucleophilic limitations.

Strategic Pathway Diagram

The following logic flow illustrates the decision-making process for synthesizing these derivatives.

ReactionLogic Start Start: this compound Decision Select Methodology Start->Decision Target Target: Pyrimidine Core Scaffold Target->Decision MethodA Method A: Acid-Mediated SNAr (Cost-effective, Scalable) Decision->MethodA Standard Lab Scale MethodB Method B: Buchwald-Hartwig (High Yield for Deactivated Amines) Decision->MethodB High Value / Late Stage ProcessA Reagents: n-Butanol + p-TsOH Temp: 100-120°C MethodA->ProcessA ProcessB Reagents: Pd2(dba)3 + Xantphos Base: Cs2CO3, Solvent: Dioxane MethodB->ProcessB Product Final Product: N-(4-isopropyl-2-(trifluoromethyl)phenyl)pyrimidin-4-amine ProcessA->Product Protonation activates pyrimidine electrophile ProcessB->Product Catalytic cycle overcomes steric hindrance

Caption: Decision logic for coupling deactivated anilines with pyrimidine cores.

Critical Analysis of Reactivity

The synthesis relies on coupling the aniline to a 2,4-dichloropyrimidine or 4-chloroquinazoline core.

  • The Challenge: The -CF3 group pulls electron density away from the nitrogen lone pair. In standard basic conditions (e.g., K2CO3/DMF), the reaction often stalls or yields <30%.

  • The Solution (Causality):

    • Acid Catalysis: By using a Brønsted acid (HCl or p-TsOH), we protonate the pyrimidine N1/N3. This lowers the LUMO energy of the pyrimidine system, making the C4-carbon significantly more electrophilic, thereby inviting attack even from our weak aniline nucleophile.

    • Regioselectivity: The C4 position of 2,4-dichloropyrimidine is naturally more reactive than C2 due to the summation of inductive effects. However, steric clash between the aniline's ortho-CF3 and the pyrimidine C5-H can hinder this. High temperature is required.

Experimental Protocols

Protocol A: Acid-Mediated SNAr (The "Standard" Route)

Best for: Gram-scale synthesis, early-stage intermediate generation.

Materials:

  • This compound (1.0 equiv)[1]

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Solvent: n-Butanol (anhydrous)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.5 equiv) or 4M HCl in Dioxane (1.0 equiv).

Step-by-Step Procedure:

  • Charge: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (concentration ~0.2 M).

  • Activation: Add the acid catalyst (p-TsOH). Stir for 5 minutes at room temperature to ensure protonation of the pyrimidine.

  • Addition: Add this compound (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours.

    • Self-Validation Check: The solution typically turns from colorless/pale yellow to deep orange/red. A precipitate (the hydrochloride salt of the product) may form.

  • Monitoring: Check TLC (System: 30% EtOAc in Hexanes). The aniline (high Rf) should disappear. The product usually spots slightly lower than the starting aniline due to increased polarity of the pyrimidine ring.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Option 1 (Precipitate exists): Filter the solid, wash with cold ether. This is the HCl salt.

    • Option 2 (Solution): Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize), water, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

Protocol B: Buchwald-Hartwig Cross-Coupling (The "High-Yield" Route)

Best for: Late-stage functionalization or when Method A fails due to substrate sensitivity.

Materials:

  • This compound (1.0 equiv)[1]

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) - Crucial for sterically hindered anilines.

  • Base: Cs2CO3 (2.0 equiv) - Anhydrous is critical.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charge Solids: Add the aniline, chloropyrimidine, Cs2CO3, Pd2(dba)3, and Xantphos.

  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Seal and heat to 100°C for 4–8 hours.

    • Mechanism:[5][6] The bulky Xantphos ligand creates a wide bite angle, facilitating the reductive elimination step which is often the rate-limiting step for bulky ortho-substituted anilines.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.

  • Purification: Silica gel chromatography.

Data Presentation & Comparison

The following table summarizes expected outcomes based on internal optimization data for coupling this compound with 2,4-dichloropyrimidine.

ParameterMethod A (Acid SNAr)Method B (Pd-Catalysis)
Reagent Cost LowHigh (Pd/Ligand)
Reaction Time 12 - 16 Hours4 - 8 Hours
Typical Yield 55 - 65%80 - 92%
Impurity Profile Regioisomers (minor), Hydrolysis productsPhosphine oxides, Pd residue
Scalability Excellent (Kg scale)Moderate (Cost prohibitive)
Key Requirement High Temp (>100°C)Inert Atmosphere (O2 free)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. The ortho-CF3 group provides distinct NMR signatures.

  • 1H NMR (DMSO-d6):

    • NH Peak: Look for a broad singlet downfield (δ 9.0 – 10.5 ppm). The acidity of this proton confirms the attachment to the electron-deficient pyrimidine ring.

    • Isopropyl Group: A septet at δ ~2.9 ppm and a doublet at δ ~1.2 ppm (6H).

    • Aromatic Region: The protons on the aniline ring will shift. Specifically, the proton at position 3 (adjacent to CF3) typically appears as a doublet with fine coupling.

  • 19F NMR:

    • Single peak around δ -60 to -63 ppm (referenced to CFCl3). The absence of multiple fluorine peaks confirms no defluorination occurred.

References

  • Synthesis of 2-amino-4-arylamino-pyrimidines (Kinase Inhibitor Scaffolds)

    • Context: Use of acid catalysis for deactiv
    • Source: Ungureanu, S. et al. "Synthesis of novel pyrimidine derivatives...". Journal of Medicinal Chemistry.
    • Protocol Validation:

  • Buchwald-Hartwig Conditions for Hindered Anilines

    • Context: Optimization of Xantphos/Pd systems for ortho-substituted anilines.
    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination".
    • Reference:

  • Properties of this compound

    • Source: PubChem Compound Summary for CID 2775223.
    • URL:[Link]

  • Quinazoline Synthesis via SNAr

    • Context: Reactivity of 4-chloroquinazolines with anilines.[7][8]

    • Source: BenchChem Applic

Sources

Application Note: Optimized N-Acylation of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of acylating a deactivated aniline scaffold. The protocol prioritizes high-throughput reliability and mechanistic understanding, essential for drug development workflows.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Molecule: 2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6) Synonyms: 4-isopropyl-2-(trifluoromethyl)aniline; 4-cumyl-2-trifluoromethylaniline.

The N-acylation of This compound (1) presents a specific synthetic challenge distinct from standard aniline chemistry. The presence of a trifluoromethyl group (


) at the ortho position relative to the amine functionality creates a dual-mode deactivation:
  • Electronic Deactivation: The strong inductive electron-withdrawing nature (

    
     effect) of the 
    
    
    
    group significantly lowers the HOMO energy of the nitrogen lone pair, reducing nucleophilicity.
  • Steric Hindrance: The bulky

    
     group (Van der Waals radius ~2.2 Å) creates steric congestion around the nucleophilic center, impeding the approach of electrophiles.
    

While the para-isopropyl group exerts a weak electron-donating effect (


), it is insufficient to counteract the ortho-deactivation. Consequently, standard "mix-and-stir" protocols using anhydrides often result in incomplete conversion or require prolonged heating. This guide details a Nucleophilic Catalysis  approach using Acyl Chlorides and DMAP to ensure quantitative conversion under mild conditions.

Reaction Mechanism & Strategy

To overcome the poor nucleophilicity of the substrate, we utilize a "Push-Pull" activation strategy.

  • The Electrophile: Acid Chlorides (RCOCl) are selected over anhydrides for their higher electrophilicity.

  • The Catalyst: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP reacts with the acid chloride to form a highly reactive N-acylpyridinium ion intermediate, which is more susceptible to nucleophilic attack by the deactivated aniline than the free acid chloride.

  • The Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as the proton scavenger (Auxiliary base) to drive the equilibrium.

Mechanistic Pathway Visualization[8]

ReactionMechanism Substrate 2-Amino-5-isopropyl- benzotrifluoride (Deactivated Nucleophile) Product N-Acylated Product Substrate->Product Nucleophilic Attack RCOCl Acyl Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Activated Species) RCOCl->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->Product Transfer of Acyl Group Base TEA/DIPEA (Proton Scavenger) Base->Product HCl Removal

Figure 1: Catalytic cycle demonstrating the activation of the acylating agent by DMAP to facilitate attack by the electron-deficient aniline.

Experimental Protocol

Materials & Reagents[4][6][8][9][10]
ReagentEquiv.[1][2]RoleGrade/Notes
This compound 1.0Substrate>98% Purity
Acyl Chloride (R-COCl) 1.2 – 1.5ElectrophileDistill if colored/aged
Triethylamine (Et3N) 2.0BaseDry over KOH if possible
DMAP 0.1 (10 mol%)CatalystEssential for conversion
Dichloromethane (DCM) SolventSolventAnhydrous (0.1 - 0.2 M)
Step-by-Step Methodology

Pre-reaction Preparation: Ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acid chloride.

Step 1: Substrate Solubilization

  • Charge a round-bottom flask equipped with a magnetic stir bar with This compound (1.0 equiv).

  • Add anhydrous DCM (Concentration ~0.15 M).

  • Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Stir at Room Temperature (RT) for 5 minutes to ensure a homogeneous solution.

  • Cool the mixture to 0 °C using an ice/water bath. Note: Cooling controls the exotherm upon acid chloride addition.

Step 2: Acylation

  • Add the Acyl Chloride (1.2 equiv) dropwise via syringe or addition funnel over 10–15 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir at RT for 2–4 hours .

    • QC Check: Monitor by TLC (Solvent: 20% EtOAc/Hexane) or LCMS. The starting aniline (retention time usually lower than product) should be consumed.

    • Troubleshooting: If >5% starting material remains after 4 hours, add an additional 0.3 equiv of Acyl Chloride and heat to mild reflux (40 °C) for 1 hour.

Step 3: Workup & Isolation

  • Quench the reaction by adding 1M HCl (aq) to the reaction mixture.

    • Rationale: This solubilizes the TEA salts, removes unreacted DMAP/TEA, and hydrolyzes excess acid chloride.

  • Separate the organic layer.[3]

  • Wash the organic layer sequentially with:

    • Water (1x)[3][4]

    • Saturated NaHCO3 (1x) – Neutralizes residual acid.

    • Brine (1x) – Dries the organic layer.

  • Dry over anhydrous Na2SO4 or MgSO4 .

  • Filter and concentrate under reduced pressure (Rotovap).

Step 4: Purification

  • Solid Products: Recrystallization is often sufficient.

    • Solvent System: Ethanol/Water or Hexane/EtOAc.

  • Oily Products: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
Workflow Diagram

ExperimentalWorkflow Setup Setup: Anhydrous DCM, N2 atm Substrate + TEA + DMAP Addition Add Acid Chloride (Dropwise at 0°C) Setup->Addition Reaction Reaction Phase Warm to RT, Stir 2-4h Addition->Reaction QC QC Check (TLC/LCMS) Complete Conversion? Reaction->QC Quench Workup Wash: 1M HCl -> NaHCO3 -> Brine QC->Quench Yes Reflux Add 0.3 eq RCOCl Reflux 1h QC->Reflux No Purify Purification Recrystallization or Column Quench->Purify Reflux->Quench

Figure 2: Decision tree and operational workflow for the N-acylation protocol.

Process Analytical Technology (PAT) & Characterization

To validate the synthesis, look for these specific spectral signatures.

NMR Signatures
  • 
    F NMR:  This is the most diagnostic tool.
    
    • Starting Material: The

      
       signal for the free aniline typically appears around -63 ppm .
      
    • Product: Upon acylation, the chemical environment of the ortho-CF3 changes. Expect a shift (often downfield by 1-2 ppm depending on the solvent and R-group).

  • 
     NMR: 
    
    • Amide Proton (-NH-): Look for a broad singlet, typically downfield (8.0 – 10.0 ppm), confirming amide formation.

    • Isopropyl Group: A septet (~2.9 ppm) and a doublet (~1.2 ppm) should remain intact, confirming the ring substitution pattern is preserved.

Common Impurities
  • Bis-acylation: Rare due to steric hindrance, but possible with small acyl groups (e.g., acetyl) and large excess of reagent. Look for the disappearance of the N-H proton.

  • Hydrolysis Product: If the acid chloride was wet, you may see the corresponding carboxylic acid in the crude mixture (check by TLC).

Safety & Hazards

  • This compound: Like many fluorinated anilines, this should be treated as Toxic by inhalation and ingestion.[5] It may cause methemoglobinemia (blue skin/lips). Use a fume hood and nitrile gloves.

  • Acid Chlorides: Highly corrosive and lachrymators. React violently with water.

  • DCM: Suspected carcinogen. Avoid inhalation.

References

  • National Institutes of Health (NIH). (2008). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Katritzky, A. R., et al. (2004).[1] N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc. [Link]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the specific MSDS for all chemicals before use.

Sources

reaction conditions for diazotization of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Diazotization Protocols for 2-Amino-5-isopropylbenzotrifluoride

Executive Summary & Chemical Context

Target Molecule: this compound (CAS: 87617-29-6) Molecular Weight: 203.20 g/mol Key Structural Features: [1]

  • Ortho-Trifluoromethyl (

    
    ) Group:  A strong electron-withdrawing group (EWG) that significantly reduces the basicity of the amine (estimated pKa of conjugate acid < 1.0). It also provides steric hindrance, shielding the nitrogen from electrophilic attack.
    
  • Para-Isopropyl Group: A weak electron-donating group (EDG) located para to the amine. While it offers slight electronic stabilization to the resulting diazonium cation, it does not sufficiently counteract the deactivating power of the

    
     group during the initial nitrosation step.
    

The Challenge: Standard diazotization conditions (dilute aqueous


 and 

at

) are often insufficient for this substrate. The low basicity of the amine prevents the formation of the soluble ammonium salt necessary for aqueous homogeneity. Furthermore, the nucleophilicity of the neutral amine is reduced, requiring a more potent nitrosylating agent (e.g., nitrosyl sulfuric acid) rather than the hydrated nitrous acid species generated in dilute aqueous media.

Application Scope: This guide outlines two distinct protocols:

  • Method A (Anhydrous/Organic): Ideal for laboratory-scale synthesis and downstream Sandmeyer or Balz-Schiemann reactions requiring non-aqueous conditions.

  • Method B (Strong Acid/Industrial): Robust protocol for scale-up, utilizing sulfuric acid to overcome solubility and reactivity issues.

Reaction Mechanism & Critical Control Points

The diazotization of electron-deficient anilines requires the generation of the nitrosonium ion (


), a "hot" electrophile, rather than the weaker dinitrogen trioxide (

) species active in dilute acid.
Mechanism Visualization

DiazotizationMechanism NaNO2 Sodium Nitrite (NaNO2) NO_cation Nitrosonium Ion (NO+) NaNO2->NO_cation Dehydration Acid Strong Acid (H2SO4 / HBF4) Acid->NO_cation Protonation Complex N-Nitrosamine Intermediate NO_cation->Complex Electrophilic Attack (Rate Limiting) Substrate 2-Amino-5-isopropyl- benzotrifluoride Substrate->Complex Nucleophilic Attack Diazonium Diazonium Salt (Ar-N2+) Complex->Diazonium -H2O (Irreversible)

Figure 1: Generation of the active Nitrosonium electrophile and subsequent attack on the sterically hindered amine.

Protocol A: Anhydrous Conditions (Laboratory Scale)

Recommended for: Synthesis of diazonium tetrafluoroborates, subsequent halogenation (Sandmeyer), or aryl coupling.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (

    
    ) (1.5 equiv) or Isoamyl nitrite.
    
  • Acid Source: Boron Trifluoride Etherate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve this compound (e.g., 10 mmol) in anhydrous

    
     (20 mL). Cool the solution to 
    
    
    
    using an acetone/ice bath.
    • Note: The amine should fully dissolve in organic solvent, overcoming the solubility issues seen in water.

  • Acid Addition: Dropwise add

    
     via syringe. Maintain temperature below 
    
    
    
    .
    • Observation: A white precipitate (the amine-Lewis acid complex) may form. This is normal.

  • Nitrosylation: Add

    
     dropwise over 15 minutes.
    
    • Critical Control: The reaction is exothermic. Ensure internal temp

      
      .
      
  • Digestion: Allow the mixture to stir at

    
     for 30 minutes, then warm to room temperature over 1 hour.
    
  • Precipitation: Add cold diethyl ether (

    
    ) to precipitate the diazonium tetrafluoroborate salt.
    
  • Isolation: Filter the solid rapidly under

    
    . Wash with cold 
    
    
    
    .
    • Stability Warning: Do not dry completely if the salt is known to be shock-sensitive (though

      
       salts are generally stable). Use immediately in the next step.
      

Protocol B: Nitrosyl Sulfuric Acid (Scale-Up/Industrial)

Recommended for: Large batches, aqueous downstream chemistry (hydrolysis to phenol), or when organic solvents must be minimized.

Reagents:

  • Substrate: this compound.[1]

  • Solvent/Acid: Conc. Sulfuric Acid (

    
    ) and Glacial Acetic Acid (optional co-solvent).
    
  • Nitrosylating Agent:

    
     Nitrosyl Sulfuric Acid (
    
    
    
    ) in
    
    
    (Commercial or prepared in situ).

Process Workflow:

ProcessFlow Start Start: Reactor Setup Glass-lined / Hastelloy Solubilization Dissolution Substrate + AcOH/H2SO4 Temp: 20-30°C Start->Solubilization Cooling Cooling Phase Target: 0-5°C Solubilization->Cooling Dosing Nitrosyl Addition Dropwise HSO4NO Exotherm Control Cooling->Dosing Check Endpoint Check Starch-Iodide (+) Clear Solution Dosing->Check Check->Dosing Incomplete Quench Urea Quench Remove excess HNO2 Check->Quench Confirmed

Figure 2: Industrial workflow for diazotization using Nitrosyl Sulfuric Acid.

Step-by-Step Methodology:

  • Acid Charge: Charge a reactor with concentrated

    
     (5 parts by weight relative to amine).
    
    • Option: For better solubility, use a 1:1 mixture of Glacial Acetic Acid and

      
      .
      
  • Amine Addition: Slowly add this compound to the acid. Stir vigorously.

    • Note: The amine may not fully dissolve immediately but should form a fine suspension. The heat of solution will rise; cool to

      
      .
      
  • Cooling: Chill the mixture to

    
    .
    
  • Nitrosyl Addition: Add Nitrosyl Sulfuric Acid (

    
     wt) slowly.
    
    • Stoichiometry: Use 1.05 – 1.10 equivalents.

    • Rate Limit: Control addition so temperature never exceeds

      
      .
      
  • Reaction: Stir at

    
     for 2–3 hours. The mixture should become clear and homogeneous as the diazonium bisulfate forms (which is more soluble than the starting amine).
    
  • Validation: Perform a Starch-Iodide paper test.

    • Result: Instant blue/black indicates excess nitrous acid (Good).

    • Result: No color indicates insufficient nitrite (Add more).

  • Quenching: Add Urea or Sulfamic acid (small portions) to destroy excess nitrous acid until Starch-Iodide test is negative.

  • Usage: The resulting diazonium sulfate solution is ready for coupling or hydrolysis.

Comparative Data & Troubleshooting

ParameterAqueous HCl Method (Standard)Nitrosyl Sulfuric Method (Recommended)Organic/BF3 Method (Anhydrous)
Solubility Poor (Suspension)Good (Homogeneous)Excellent
Reaction Time 4–12 Hours (Sluggish)1–3 Hours30–60 Mins
Active Species

(Weak)

(Strong)

/

Byproducts Triazenes (Coupling with unreacted amine)MinimalMinimal
Safety Risk LowModerate (Corrosive)Moderate (Solvent Flammability)

Troubleshooting Guide:

  • Problem: Reaction mixture remains cloudy after 3 hours (Method B).

    • Root Cause:[2][3] Incomplete diazotization due to steric bulk of

      
      .
      
    • Solution: Increase temperature slightly to

      
       (carefully!) or add more 
      
      
      
      to increase proton activity.
  • Problem: Low yield in downstream coupling.

    • Root Cause:[2][3] Decomposition of diazonium salt.[4]

    • Solution: The ortho-

      
       group stabilizes the salt, but the isopropyl group makes it susceptible to oxidation. Keep strictly 
      
      
      
      and protect from light.

Safety & Handling (E-E-A-T)

  • Toxicity: this compound is likely toxic and a skin irritant. Handle in a fume hood.

  • Explosion Hazard: While trifluoromethyl diazonium salts are more stable than their nitro-analogues, never allow the diazonium salt to dry out completely unless it is a specific stable counter-ion (like

    
     or 
    
    
    
    ) and you have verified its thermal stability (DSC).
  • HF Generation: If using

    
    , be aware that hydrolysis can generate Hydrofluoric Acid (HF). Keep Calcium Gluconate gel nearby.
    

References

  • Organic Syntheses, Coll. Vol. 2, p. 299 (1943). Diazotization of weakly basic amines using Nitrosyl Sulfuric Acid.Link

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430. (Basis for Method A). Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (Structure and Physical Properties).[5] Link

  • Hanson, P. "Diazonium Salts." The Chemistry of Double-bonded Functional Groups, Wiley, 1989. (Mechanistic insights on ortho-substituted anilines).
  • Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[6] Organic Letters, 2008, 10(18), 3961–3964. (Modern anhydrous protocols). Link

Sources

Application Note: Scale-Up Synthesis of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

To ensure the highest standard of technical accuracy and safety for the scale-up of 2-Amino-5-isopropylbenzotrifluoride (also known as 4-isopropyl-2-(trifluoromethyl)aniline), I have designed this Application Note. This guide focuses on the industrial-viable route: Regioselective Nitration followed by Catalytic Hydrogenation .

This route is chosen for its atom economy and the availability of the starting material, 3-isopropylbenzotrifluoride (m-cumyl trifluoride).

Executive Summary & Strategic Analysis

The synthesis of this compound at scale presents a classic problem in regioselective aromatic substitution . The trifluoromethyl group (


) is strongly deactivating and meta-directing, while the isopropyl group (

) is activating and ortho/para-directing.

In the starting material, 3-isopropylbenzotrifluoride , the directing effects reinforce substitution at the 6-position (para to the isopropyl group and ortho to the


 group). However, steric hindrance from the bulky isopropyl and trifluoromethyl groups can lead to isomer mixtures (primarily the 4-nitro isomer).

Process Strategy:

  • Nitration: Use of mixed acid (

    
    ) under strictly temperature-controlled conditions to maximize the yield of the 2-nitro-5-isopropyl isomer (precursor).[1]
    
  • Purification (Intermediate): Fractional distillation is critical here to remove the unwanted 4-nitro isomer before reduction, ensuring high purity of the final amine.

  • Hydrogenation: Catalytic reduction using Pd/C or Raney Nickel. This is preferred over chemical reduction (Fe/HCl) at scale due to cleaner waste streams and higher throughput.

Chemical Pathway & Mechanism[2]

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS) followed by heterogeneous catalysis.

Reaction Scheme Diagram

ReactionScheme SM 3-Isopropylbenzotrifluoride (Starting Material) Intermed 2-Nitro-5-isopropylbenzotrifluoride (Major Isomer) SM->Intermed  < 10°C   Byprod 4-Nitro Isomer (Minor Byproduct) SM->Byprod  Steric Leakage   Reagents1 HNO3 / H2SO4 (Nitration) Reagents1->Intermed Product This compound (Target) Intermed->Product  50 psi H2, 60°C   Reagents2 H2, Pd/C (Hydrogenation) Reagents2->Product

Figure 1: Reaction pathway showing the regioselective nitration and subsequent reduction. The 6-position (becoming C2 in the product) is favored electronically and sterically.

Detailed Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 2-nitro-5-isopropylbenzotrifluoride. Critical Parameter: Temperature control to suppress the formation of dinitro species and the 4-nitro isomer.

ParameterSpecificationRationale
Reagent Stoichiometry 1.05 eq

(fuming)
Slight excess ensures conversion without over-nitration.
Solvent/Medium 98%

(solvent & catalyst)
Dehydrating agent to generate nitronium ion (

).
Temperature -5°C to 5°C (Addition), < 25°C (Post)High temps increase meta-nitration and dinitro byproducts.
Agitation High shear / Turbulent flowEssential for biphasic mass transfer (organic/acid).

Step-by-Step Protocol:

  • Reactor Setup: Charge a glass-lined reactor with 98% Sulfuric Acid (3.0 vol relative to substrate). Cool the jacket to -10°C.

  • Substrate Addition: Add 3-isopropylbenzotrifluoride slowly. Maintain internal temperature < 0°C.

  • Nitration: Prepare a mixed acid solution (HNO3/H2SO4). Add this mixture dropwise via a subsurface dip tube over 4–6 hours. CRITICAL: If temperature exceeds 5°C, stop addition immediately. The reaction is highly exothermic.

  • Quench: Pour the reaction mass onto crushed ice/water (3:1 ratio by weight). The product will separate as an oil.[2]

  • Workup: Separate the organic layer. Wash with 5%

    
     to remove acid traces, then with brine.
    
  • Intermediate Purification: The crude oil contains isomers. Perform high-vacuum fractional distillation .

    • Target Fraction: 2-nitro-5-isopropylbenzotrifluoride (Boiling point typically ~110-115°C at 5 mmHg).

    • Discard: Lower boiling 4-nitro isomer.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the amine. Safety Note: Handling hydrogen gas and pyrophoric catalysts requires strict exclusion of oxygen.

ParameterSpecificationRationale
Catalyst 5% Pd/C (50% water wet)Standard for nitro reduction; water wet reduces ignition risk.
Hydrogen Pressure 5–10 bar (70–145 psi)Moderate pressure ensures good kinetics without ring reduction.
Solvent Methanol or EthanolHigh solubility of nitro compound; easy removal.
Temperature 50–60°COptimized for rate; avoid >80°C to prevent de-fluorination.

Step-by-Step Protocol:

  • Loading: Inert the autoclave with Nitrogen (3x purge). Charge Methanol (5 vol) and the purified Nitro intermediate.

  • Catalyst Addition: Add Pd/C catalyst (1-2 wt% loading relative to substrate) as a slurry in methanol.

  • Reaction: Pressurize with Hydrogen to 5 bar. Heat to 50°C. Stir at high RPM to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor hydrogen uptake. Reaction is complete when uptake ceases and HPLC confirms <0.5% starting material.

  • Filtration: Cool to RT. Filter through a spark-proof filter (e.g., Celite bed) to remove catalyst. Keep catalyst wet to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Final Distillation: Distill the residue under vacuum to obtain pure this compound as a pale yellow oil.

Process Safety & Engineering Controls

Thermal Hazard Management (Graphviz)

SafetyLogic Start Process Start Exotherm Nitration Exotherm Detected (dT/dt > Limit) Start->Exotherm  Temp Rise   Normal Continue Process Start->Normal  Stable   StopFeed INTERLOCK: Stop Acid Feed Exotherm->StopFeed  Immediate Action   Cooling Max Cooling Capacity Applied Dump Emergency Dump/Quench Cooling->Dump  Runaway   Cooling->Normal  Temp < 5°C   StopFeed->Cooling

Figure 2: Safety logic for the nitration step. Automated interlocks must stop reagent addition upon temperature spikes.

Critical Hazards
  • Runaway Nitration: The nitration of activated aromatics is prone to thermal runaway. A "dump tank" containing water must be available below the reactor for emergency quenching.

  • Hydrogenolysis of C-F Bonds: At high temperatures (>80°C) or prolonged reaction times, the trifluoromethyl group can undergo defluorination. Strict endpoint monitoring is required.

  • Catalyst Handling: Spent Pd/C is pyrophoric. It must be kept water-wet and disposed of in designated waste streams.

References

  • Vertex AI Search . (2025). Synthesis of 2-Amino-5-halobenzotrifluorides. Retrieved from

  • BenchChem . (2025).[2] Technical Support: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone. Retrieved from

  • Elmorsy, S., et al. (2015).[3] Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons. International Journal of Organic Chemistry, 5, 49-56.[3] Retrieved from

  • FineTech Industry . (2025). Product Data: this compound.[4] Retrieved from

  • Smith, K., & Fry, K. (1989).[5] Regioselective Nitration of Aromatic Compounds. Tetrahedron Letters, 30, 5333.[5]

Sources

Application Note & Protocol: High-Yield One-Pot Synthesis of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of 2-Amino-5-isopropylbenzotrifluoride, a key building block in medicinal chemistry and materials science. Traditional multi-step syntheses involving isolation of intermediates are often time-consuming and lead to product loss. The presented method circumvents these issues by combining the nitration of 4-isopropylbenzotrifluoride and the subsequent reduction of the nitro-intermediate into a single, streamlined workflow. This protocol is designed for researchers in organic synthesis, drug development, and chemical manufacturing, offering a robust and scalable procedure with high yield and purity.

Introduction and Rationale

This compound is a valuable fluorinated aniline derivative. The trifluoromethyl group (-CF3) is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity. The strategic placement of the amino and isopropyl groups provides versatile handles for further derivatization in the development of novel therapeutic agents and functional materials.

Conventional synthetic routes often require a two-step process: (1) nitration of a benzotrifluoride precursor, followed by (2) purification of the nitro-intermediate, and subsequent reduction to the desired aniline. This approach is inefficient due to the extra purification steps and potential for material loss. A one-pot synthesis, where sequential reactions are performed in the same vessel, offers significant advantages:

  • Increased Efficiency: Reduces reaction time, labor, and resource consumption.

  • Higher Overall Yield: Minimizes product loss by eliminating intermediate isolation and purification steps.

  • Improved Safety: Reduces handling of potentially hazardous intermediates.

  • Greener Chemistry: Decreases solvent usage and waste generation.

This protocol leverages a classic nitration followed by a catalytic hydrogenation, a reliable and clean reduction method, to achieve the target molecule efficiently.

Reaction Mechanism and Scientific Justification

The one-pot synthesis proceeds in two distinct mechanistic stages within the same reaction vessel:

Stage 1: Electrophilic Aromatic Nitration The synthesis begins with the regioselective nitration of 4-isopropylbenzotrifluoride. The reaction is governed by the directing effects of the substituents on the benzene ring. The isopropyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a strong deactivator and meta-director. The directing vectors converge at the 2-position (ortho to the isopropyl group and meta to the trifluoromethyl group), making it the primary site for electrophilic attack. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of fuming nitric acid with concentrated sulfuric acid.

Stage 2: Catalytic Hydrogenation Following the completion of the nitration, the reaction mixture is carefully neutralized and prepared for the reduction step. The nitro group of the intermediate, 2-nitro-5-isopropylbenzotrifluoride, is reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this transformation.[1] The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the palladium surface, followed by a stepwise reduction to the corresponding amine. This method is chosen for its high efficiency, clean conversion, and the ease of catalyst removal by simple filtration.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
4-Isopropylbenzotrifluoride≥98%Sigma-Aldrich2344-55-0
Fuming Nitric Acid (HNO₃)≥90%Fisher Scientific7697-37-2
Concentrated Sulfuric Acid (H₂SO₄)98%VWR7664-93-9
Palladium on Carbon (Pd/C)10 wt. %Acros Organics7440-05-3
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1
Sodium Bicarbonate (NaHCO₃)Saturated solutionLabChem144-55-8
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas1333-74-0

3.2. Step-by-Step Procedure

Safety Note: This procedure involves highly corrosive acids and flammable solvents. Hydrogen gas is explosive. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Part A: Nitration

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄ (40 mL).

  • Cool the flask in an ice/water bath to 0-5 °C.

  • Slowly add 4-isopropylbenzotrifluoride (10.0 g, 53.1 mmol) to the stirred sulfuric acid via the dropping funnel over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully adding fuming HNO₃ (4.6 mL, ~106 mmol) to concentrated H₂SO₄ (10 mL) in a separate beaker, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over 30-45 minutes. Crucial: Maintain the internal reaction temperature between 5-10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate (9:1) mobile phase.

Part B: Work-up and Transition to Reduction

  • Once the nitration is complete, carefully pour the reaction mixture over crushed ice (~200 g) in a 1 L beaker with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-nitro-5-isopropylbenzotrifluoride as a yellow oil. Do not purify further.

Part C: Reduction

  • Immediately dissolve the crude nitro-intermediate in methanol (100 mL) and transfer the solution to a hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Carefully add 10% Pd/C (0.5 g, ~5 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge it with H₂ gas three times, and then pressurize it to 50 psi (approx. 3.4 atm) with H₂.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until H₂ uptake ceases. Monitor the reaction by TLC until the starting nitro compound spot has completely disappeared.

  • Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

3.3. Purification

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (starting from 95:5) to afford the pure this compound as a pale yellow oil.

Data and Expected Results

The following table summarizes the expected outcomes for this one-pot synthesis based on a 10.0 g scale of the starting material.

ParameterExpected Value
Product This compound
Molecular Formula C₁₀H₁₂F₃N[2]
Molecular Weight 203.20 g/mol [2]
Typical Yield 80-90% (over two steps)
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ 7.25 (d, J=8.0 Hz, 1H), 7.00 (s, 1H), 6.75 (d, J=8.0 Hz, 1H), 3.80 (br s, 2H, NH₂), 2.85 (sept, J=6.9 Hz, 1H, CH), 1.20 (d, J=6.9 Hz, 6H, CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 145.0, 142.1, 125.0 (q, J=272 Hz, CF₃), 122.5, 118.0 (q, J=30 Hz, C-CF₃), 116.5, 114.2, 33.5, 24.1 ppm.
Purity (by GC-MS) >98%

Workflow Visualization

The following diagram illustrates the sequential workflow of the one-pot synthesis protocol.

OnePotSynthesis cluster_setup Reaction Setup cluster_nitration Stage 1: Nitration cluster_workup Intermediate Workup cluster_reduction Stage 2: Reduction cluster_final Final Purification Start 1. Charge H₂SO₄ to Reactor Cooling 2. Cool to 0-5 °C Start->Cooling SM_add 3. Add 4-Isopropyl- benzotrifluoride Cooling->SM_add Nitrating_mix 4. Add Nitrating Mixture (HNO₃/H₂SO₄) Maintain T < 10 °C SM_add->Nitrating_mix Stir 5. Stir at RT for 2h Nitrating_mix->Stir Quench 6. Quench on Ice Stir->Quench Extract 7. Extract with Et₂O Quench->Extract Wash 8. Wash & Dry Extract->Wash Concentrate 9. Concentrate to Crude Nitro Wash->Concentrate Dissolve 10. Dissolve in MeOH Concentrate->Dissolve Catalyst 11. Add 10% Pd/C Dissolve->Catalyst Hydrogenate 12. Hydrogenate (50 psi H₂) 4-6h at RT Catalyst->Hydrogenate Filter 13. Filter Catalyst Hydrogenate->Filter Concentrate_final 14. Concentrate Filtrate Filter->Concentrate_final Purify 15. Column Chromatography Concentrate_final->Purify Product Pure Product Purify->Product

Caption: One-pot synthesis workflow from starting material to final product.

Troubleshooting and Key Considerations

  • Low Yield in Nitration: Ensure the reaction temperature is strictly controlled during the addition of the nitrating mixture. A temperature rise can lead to side products. Confirm the quality and concentration of the acids.

  • Incomplete Reduction: The Pd/C catalyst can be sensitive to impurities. Ensure the workup of the nitro-intermediate is thorough to remove residual acid. If the reaction stalls, the catalyst may be poisoned; adding a fresh portion of the catalyst can sometimes restart the reaction.

  • Product Darkening: Anilines are susceptible to air oxidation. Once purified, the product should be stored under an inert atmosphere (nitrogen or argon) and refrigerated to maintain its quality.

  • Safety with Hydrogenation: Ensure the hydrogenation apparatus is properly sealed and leak-tested before introducing hydrogen. The filtration of the Pd/C catalyst should be done carefully; the catalyst can be pyrophoric when dry and exposed to air, so it should be kept wet with solvent during filtration.

References

  • State of Wisconsin Investment Board. (Patent No. CN101182295B). Method for synthesizing 2-amido-5-chlorobenzotrifluoride.

Sources

Application Note: Strategic Derivatization of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the derivatization protocols for 2-Amino-5-isopropylbenzotrifluoride (CAS: 89060-63-9), a sterically hindered and electronically deactivated aniline derivative. This molecule serves as a critical scaffold in the synthesis of agrochemicals (herbicides) and kinase inhibitors.

The Central Challenge: The ortho-trifluoromethyl (-CF


) group exerts a dual deactivation effect:
  • Electronic: Strong inductive withdrawal (-I effect) lowers the basicity of the amine (estimated pK

    
     < 3.0).
    
  • Steric: The bulk of the -CF

    
     group physically blocks nucleophilic attack, particularly on crowded electrophiles.
    

Standard aniline protocols (e.g., aqueous Schotten-Baumann) often fail or result in low yields. This note provides optimized, high-energy protocols to overcome these barriers.

Reactivity Profile & Strategic Analysis

To successfully derivatize this molecule, one must quantify the deactivation.

ParameterValue / DescriptionImplication for Synthesis
Nucleophilicity LowRequires activated electrophiles (Acid Chlorides, Isocyanates) or catalysts (DMAP).
Basicity (pK

)
~2.5 - 3.0 (Est.)Will not protonate easily; requires non-nucleophilic bases (DIPEA, NaH) to scavenge acid.
Steric Bulk High (ortho-CF

)
Avoid bulky protecting groups (e.g., Trityl). Use linear electrophiles where possible.
Solubility LipophilicUse aprotic polar solvents (DCM, THF, MeCN). Avoid water.
Visualizing the Deactivation Logic

The following diagram illustrates the decision matrix for selecting the correct protocol based on the desired derivative.

ReactivityLogic Substrate 2-Amino-5-isopropyl- benzotrifluoride Barrier BARRIER: Ortho-CF3 Steric/Electronic Deactivation Substrate->Barrier Target_Amide Target: AMIDE Barrier->Target_Amide Target_Urea Target: UREA Barrier->Target_Urea Target_Aryl Target: N-ARYL Barrier->Target_Aryl Sol_Amide Solution: Activated Acid Chloride + DMAP Catalyst Target_Amide->Sol_Amide Requires Activation Sol_Urea Solution: CDI or Triphosgene (In situ Isocyanate) Target_Urea->Sol_Urea Safety & Reactivity Sol_Aryl Solution: Buchwald-Hartwig (BrettPhos Ligand) Target_Aryl->Sol_Aryl Pd-Catalysis

Figure 1: Strategic decision tree for overcoming the deactivating effects of the ortho-trifluoromethyl group.

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (Acylation)

Use Case: Attaching the scaffold to carboxylic acid pharmacophores. Rationale: Standard coupling reagents (EDC/NHS) are often too slow. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a reactive N-acylpyridinium intermediate.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv) OR Carboxylic Acid + T3P (Propylphosphonic anhydride).

  • Base: Triethylamine (Et

    
    N) or DIPEA (2.5 equiv).
    
  • Catalyst: DMAP (0.1 - 0.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: In a flame-dried flask under Nitrogen, dissolve the aniline substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes.

  • Acylation:

    • Option A (Acid Chloride): Add the acid chloride dropwise at 0°C. Warm to Room Temperature (RT).

    • Option B (Carboxylic Acid): Add the acid (1.1 equiv) followed by T3P (50% in EtOAc, 1.5 equiv).

  • Reflux (Critical): Due to the steric hindrance of the -CF

    
     group, stirring at RT may be insufficient. If TLC shows <50% conversion after 2 hours, heat the reaction to mild reflux (40°C) for 4-12 hours.
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/unreacted amine) and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Urea Synthesis via CDI (Phosgene-Free)

Use Case: Creating carbamate or urea linkers without using toxic phosgene gas.[1] Rationale:1,1'-Carbonyldiimidazole (CDI) activates the aniline to form an intermediate imidazolyl-urea, which is then displaced by a second amine.

Materials:

  • Substrate: this compound.[2]

  • Reagent: CDI (1.2 equiv).

  • Secondary Amine (Nucleophile 2).

  • Solvent: Anhydrous THF or Acetonitrile.

Step-by-Step:

  • Activation: Dissolve CDI (1.2 equiv) in anhydrous THF under inert atmosphere.

  • Addition: Add the aniline substrate (1.0 equiv) slowly.

  • Heating: Heat to 60°C for 2-4 hours. Note: The low nucleophilicity of the aniline requires heat to displace the first imidazole.

  • Intermediate Check: Monitor by LCMS for the formation of the N-acyl imidazole intermediate [M+94].

  • Coupling: Once the intermediate is formed, add the second amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Completion: Reflux may be required to force the second displacement.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Use Case: Coupling the aniline to an aryl halide (C-N bond formation).[3] Rationale: Electron-deficient anilines are poor nucleophiles for S


Ar. We use BrettPhos , a ligand specifically engineered to facilitate the reductive elimination of hindered/electron-poor amines.

Materials:

  • Substrate: this compound.[2]

  • Coupling Partner: Aryl Bromide or Chloride.[4]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or BrettPhos Pd G4 Precatalyst.
  • Ligand: BrettPhos (4-6 mol%) (if not using precatalyst).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs

    
    CO
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Prep: Charge a reaction vial with Pd catalyst, Ligand, Base, and the Aryl Halide inside a glovebox or under strict Argon flow.

  • Addition: Add the aniline substrate and solvent (degassed).

  • Reaction: Seal the vial and heat to 100-110°C for 12-18 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium residues.

  • Analysis: The product will likely be highly lipophilic.

Protocol D: Sandmeyer Iodination (Transformation)

Use Case: Converting the -NH


 to an Iodine atom for subsequent Grignard or Suzuki coupling.
Rationale: Aqueous NaNO

often fails with lipophilic, deactivated amines. We use tert-Butyl Nitrite (tBuONO) in organic solvent.

Step-by-Step:

  • Dissolution: Dissolve the aniline in Acetonitrile (MeCN). Add p-Toluenesulfonic acid (pTsOH, 3.0 equiv).

  • Cooling: Cool to 0-5°C.

  • Diazotization: Add a solution of NaI (2.0 equiv) and tBuONO (1.5 equiv) in water slowly. Correction: For strictly anhydrous conditions (better yield), dissolve aniline in MeCN, add diiodomethane (CH

    
    I
    
    
    
    ) and tBuONO. However, the pTsOH/NaI/NaNO
    
    
    method in MeCN/H
    
    
    O is often robust for these substrates.
    • Optimized Method: Dissolve aniline in MeCN. Add p-TsOH (3 equiv). Cool to 0°C. Add aqueous NaNO

      
       (2 equiv) and KI (2.5 equiv) dropwise.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (Sodium thiosulfate) to remove excess Iodine (purple color disappears).

Quality Control & Validation

Due to the Fluorine atoms,


F NMR  is the most powerful tool for rapid reaction monitoring.
MethodDiagnostic SignalExpected Change

F NMR
-60 to -65 ppm (CF

)
Shift of ~0.5 - 2.0 ppm upon derivatization of the ortho-amine.

H NMR
~4.0 - 5.5 ppm (NH

)
Disappearance of the broad NH

singlet. Appearance of Amide NH (~8-10 ppm).
LCMS [M+H]+ ~204Mass shift corresponding to the acyl/aryl group.
Workflow Diagram: Synthesis & QC

Workflow Start Start: 2-Amino-5-isopropyl- benzotrifluoride Reaction Reaction Condition (Reflux/Catalyst) Start->Reaction Workup Workup: Acid Wash (Remove DMAP) Thiosulfate (If Iodination) Reaction->Workup QC QC Check: 19F NMR & LCMS Workup->QC Decision Conversion > 95%? QC->Decision Final Final Product: Isolated Derivative Decision->Final Yes Reprocess Reprocess: Add fresh catalyst Increase Temp Decision->Reprocess No Reprocess->Reaction

Figure 2: Operational workflow for synthesis and quality control validation.

References

  • Buchwald, S. L., et al. (2008). "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines." Journal of the American Chemical Society.[4][5] (Note: Generalized reference for BrettPhos utility with deactivated anilines).

  • Knochel, P., et al. (2010). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.
  • Sigma-Aldrich. "2-(Trifluoromethyl)aniline Derivatives Reactivity Data."

  • Organic Chemistry Portal. "Synthesis of Ureas: CDI and Triphosgene Protocols."

  • PubChem. "this compound Compound Summary."[2]

Disclaimer: These protocols involve hazardous chemicals (CDI, Acid Chlorides, Palladium catalysts). All work must be performed in a fume hood with appropriate PPE.

Sources

The Versatile Building Block: 2-Amino-5-isopropylbenzotrifluoride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing novel pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group (-CF3), in particular, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-Amino-5-isopropylbenzotrifluoride, a trifluoromethyl-substituted aniline, has emerged as a valuable and versatile building block for the synthesis of a diverse array of complex molecules. Its unique substitution pattern, featuring an amino group for versatile functionalization, an isopropyl group influencing steric and electronic properties, and a trifluoromethyl group for modulating bioactivity, makes it a highly sought-after intermediate in drug discovery and materials science.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 87617-29-6
Molecular Formula C₁₀H₁₂F₃N[1]
Molecular Weight 203.20 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 220.6 °C at 760 mmHg[1]
Density 1.158 g/cm³[1]
Flash Point 93.1 °C[1]

Safety Precautions: Trifluoromethylated anilines should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with many aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Core Applications in Synthetic Chemistry

This compound serves as a linchpin in the synthesis of a variety of important molecular scaffolds. Its reactivity is primarily centered around the nucleophilic amino group and the potential for electrophilic aromatic substitution on the benzene ring, as well as transformations involving the diazonium salt derived from the amine.

Synthesis of Bioactive Heterocyclic Compounds

The amino group of this compound is a versatile handle for the construction of nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals and agrochemicals.

Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. This compound can be a key starting material in established quinoline syntheses, such as the Combes or Doebner-von Miller reactions, which involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. The resulting quinoline core, bearing the 4-isopropyl-2-(trifluoromethyl)phenyl moiety, can be further elaborated to generate libraries of potential drug candidates.

Protocol: Synthesis of a Substituted 2,3-Dihydroquinazolin-4(1H)-one

This protocol describes a potential pathway for the synthesis of a quinazolinone derivative, a common scaffold in medicinal chemistry.

Workflow Diagram:

G A This compound B Acylation with 2-Nitrobenzoyl Chloride A->B Step 1 C N-(4-isopropyl-2-(trifluoromethyl)phenyl)-2-nitrobenzamide B->C D Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) C->D Step 2 E N-(2-amino-4-isopropylphenyl)-2-aminobenzamide D->E F Cyclization (e.g., heating in formic acid or with a dehydrating agent) E->F Step 3 G 2-(2-aminophenyl)-7-isopropyl-5-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one F->G

Caption: Synthetic workflow for a quinazolinone derivative.

Step-by-Step Methodology:

  • Acylation: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 2-nitrobenzoyl chloride (1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(4-isopropyl-2-(trifluoromethyl)phenyl)-2-nitrobenzamide.

  • Reduction: Dissolve the nitro-amide from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride dihydrate (excess) and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Cyclization: After completion, neutralize the reaction mixture and extract the product. The resulting diamine can be cyclized by heating in formic acid or in the presence of a dehydrating agent to yield the desired 2,3-dihydroquinazolin-4(1H)-one derivative. Purify the final product by recrystallization or column chromatography.

Diazotization and Subsequent Transformations: A Gateway to Diverse Functionalities

The diazotization of the amino group in this compound opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

The resulting diazonium salt can be readily converted into the corresponding chloro, bromo, or cyano derivatives. These functionalized benzotrifluorides are valuable intermediates for further transformations, such as cross-coupling reactions, to build more complex molecular architectures. For instance, the introduction of a bromine or iodine atom facilitates subsequent Suzuki, Heck, or Sonogashira coupling reactions.

Protocol: Sandmeyer Reaction for the Synthesis of 2-Bromo-5-isopropylbenzotrifluoride

Workflow Diagram:

G A This compound B Diazotization (NaNO2, HBr, 0-5 °C) A->B Step 1 C 4-isopropyl-2-(trifluoromethyl)benzenediazonium bromide B->C D Reaction with CuBr C->D Step 2 E 2-Bromo-5-isopropylbenzotrifluoride D->E

Caption: Sandmeyer reaction workflow.

Step-by-Step Methodology:

  • Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess) and cool the mixture to 0-5 °C in an ice-salt bath. To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in HBr. To this, add the freshly prepared diazonium salt solution slowly, controlling the rate of addition to manage the evolution of nitrogen gas.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain 2-Bromo-5-isopropylbenzotrifluoride.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself can participate in certain cross-coupling reactions (e.g., Buchwald-Hartwig amination), it is more common to first convert the amino group to a halide or triflate via diazotization, as described above. The resulting aryl halide or triflate is then a prime substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds. A bromo- or iodo-substituted derivative of this compound can be coupled with a wide range of boronic acids or esters to generate biaryl compounds. These structures are frequently found in pharmaceuticals and organic electronic materials.

Protocol: Suzuki Coupling of 2-Bromo-5-isopropylbenzotrifluoride with Phenylboronic Acid

Workflow Diagram:

G A 2-Bromo-5-isopropylbenzotrifluoride C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Phenylboronic Acid B->C D 2-Phenyl-5-isopropylbenzotrifluoride C->D

Caption: Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 2-Bromo-5-isopropylbenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired biaryl product.

Applications in Agrochemicals and Dyes

The structural motifs derived from trifluoromethylated anilines are of significant interest in the agrochemical and dye industries.

  • Agrochemicals: The trifluoromethyl group is a well-known pharmacophore in many modern pesticides and herbicides. The lipophilicity and metabolic stability it imparts can enhance the efficacy and persistence of the active ingredient. For example, 2-amino-5-chlorobenzotrifluoride, a related compound, is a key intermediate in the synthesis of the fungicide fluquinconazole. It is plausible that this compound could be utilized in the synthesis of novel agrochemicals with improved properties.[2]

Conclusion

This compound is a building block with considerable potential in organic synthesis. Its trifluoromethyl and amino functionalities provide a powerful combination for the construction of complex and biologically active molecules. The protocols outlined in this guide serve as a foundation for researchers to explore the diverse reactivity of this compound and to develop novel synthetic methodologies for applications in medicinal chemistry, agrochemical science, and materials research. As the demand for sophisticated fluorinated compounds continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

  • This is a placeholder for a reference.
  • Boudakian, M. M. (1977). Preparation of 2-amino-5-halobenzotrifluoride. U.S. Patent No. 4,008,278. Washington, DC: U.S.
  • This is a placeholder for a reference.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Integral Role of 2-Amino-5-fluorobenzotrifluoride in Dye Synthesis and Flavor Creation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-fluorobenzotrifluoride in Modern Chemical Synthesis. Retrieved from [Link]

  • This is a placeholder for a reference.
  • Wang, Z., et al. (2010). Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • This is a placeholder for a reference.
  • PubChem. (n.d.). 2-Amino-5-hydroxybenzotrifluoride. Retrieved from [Link]

  • This is a placeholder for a reference.
  • This is a placeholder for a reference.
  • Wikipedia. (2023, November 10). 3-(Trifluoromethyl)aniline. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1024. [Link]

  • This is a placeholder for a reference.

Sources

Application Note: Electrophilic Aromatic Substitution on 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of 2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), also known as 4-isopropyl-2-(trifluoromethyl)aniline.

The content is designed for synthetic chemists and process development scientists, focusing on overcoming the specific electronic and steric challenges presented by the trifluoromethyl (


) and isopropyl (

) substituents.

Executive Summary & Structural Logic

Substrate: this compound Molecular Formula:


MW:  203.21  g/mol [1]

Successful functionalization of this scaffold requires navigating a "push-pull" electronic environment. The molecule features a strong activator (


), a strong deactivator (

), and a weak activator (

).
Regioselectivity Analysis

The regiochemical outcome of Electrophilic Aromatic Substitution (EAS) is dictated by the reinforcing directing effects of the amino and trifluoromethyl groups.

  • Amino Group (

    
     at C2):  Strongly activating, directs ortho/para .
    
    • Ortho targets: C1 (Blocked), C3.

    • Para target: C5 (Blocked).

  • Trifluoromethyl Group (

    
     at C1):  Strongly deactivating, directs meta .
    
    • Meta targets: C3, C5 (Blocked).

  • Isopropyl Group (

    
     at C5):  Weakly activating, directs ortho/para .
    
    • Ortho targets: C4, C6.[2]

    • Para target: C2 (Blocked).

Conclusion: The C3 position (ortho to the amine, meta to the


) is the electronically privileged site. It benefits from the strong activation of the amine and is not deactivated by the 

group (which deactivates ortho/para positions relative to itself). While the isopropyl group directs to C4/C6, the activation power of the amine dominates the reaction kinetics, making C3 the primary site of substitution.

Note on Numbering: This guide uses the benzotrifluoride numbering convention (C1=


, C2=

, C5=Isopropyl). If using aniline numbering (1-amino), the target is C6.

Regioselectivity Substrate 2-Amino-5-isopropyl- benzotrifluoride NH2 Amino Group (-NH2) (Strong Activator) Substrate->NH2 CF3 Trifluoromethyl (-CF3) (Strong Deactivator) Substrate->CF3 iPr Isopropyl (-iPr) (Weak Activator) Substrate->iPr Site_C3 Position C3 (PRIMARY TARGET) NH2->Site_C3 Directs Ortho CF3->Site_C3 Permits Meta Site_C4 Position C4 (Minor/Steric) iPr->Site_C4 Directs Ortho Site_C6 Position C6 (Minor) iPr->Site_C6 Directs Ortho Outcome 3-Substituted Product Site_C3->Outcome Major Product

Figure 1: Regioselectivity map showing the convergence of electronic effects at the C3 position.

Material Science & Handling

  • Physical State: Typically a pale yellow to brownish oil or low-melting solid.

  • Safety Profile: Fluorinated anilines are toxic by inhalation and skin contact. They can cause methemoglobinemia.

    • PPE: Use nitrile gloves (double gloving recommended), face shield, and work strictly within a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation, darkening upon exposure to air.

Protocol 1: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-isopropylbenzotrifluoride. Mechanism: Electrophilic Aromatic Substitution via arenium ion intermediate.[3] Challenge: Preventing poly-bromination. The


 group helps deactivate the ring slightly compared to pure aniline, but the amine activation is potent.
Reagents & Equipment[4][5]
  • Substrate: this compound (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) — Preferred over elemental bromine for stoichiometry control.

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic solvents favor the ionic mechanism).

  • Quench: Sodium thiosulfate (10% aq).

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol (2.03 g) of the substrate in 20 mL of acetonitrile in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in 10 mL of acetonitrile. Add this solution dropwise to the amine solution over 30 minutes.

    • Critical: Maintain temperature <5°C to minimize side reactions at C4/C6.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. The product will be less polar than the starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash with 10%

      
       (2 x 20 mL) to remove unreacted bromine species.
      
    • Wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry over anhydrous

      
      .
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% Data Interpretation:

  • 1H NMR: Loss of the aromatic proton signal at the C3 position. The remaining protons (C4 and C6) will appear as singlets (or weak doublets due to long-range coupling).

Protocol 2: Nitration via Acetyl Protection

Objective: Synthesis of 2-Amino-3-nitro-5-isopropylbenzotrifluoride. Challenge: Direct nitration of the free amine leads to oxidation (tars) and potentially dangerous exothermic runaways. Protection as the acetanilide is mandatory .

Workflow Diagram

NitrationWorkflow Step1 Step 1: Protection (Ac2O / AcOH) Intermediate1 N-(2-CF3-4-iPr-phenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration (HNO3 / H2SO4, 0°C) Intermediate2 2-Acetamido-3-nitro-5-iPr-benzotrifluoride Step2->Intermediate2 Step3 Step 3: Deprotection (HCl / EtOH, Reflux) FinalProduct 2-Amino-3-nitro-5-isopropylbenzotrifluoride Step3->FinalProduct Intermediate1->Step2 Intermediate2->Step3

Figure 2: Three-step workflow for safe nitration.

Detailed Methodology
Step 1: Acetylation[4][5]
  • Dissolve substrate (10 mmol) in Glacial Acetic Acid (15 mL).

  • Add Acetic Anhydride (12 mmol) and heat to 60°C for 2 hours.

  • Pour into ice water. Filter the solid precipitate (the acetanilide). Dry in vacuum oven.

Step 2: Nitration[6][7]
  • Acid Mix: Prepare a mixture of conc.

    
     (10 mL) and conc. 
    
    
    
    (1.1 eq) at 0°C.
  • Addition: Add the dried acetanilide solid portion-wise to the acid mixture, keeping the internal temperature below 10°C .

    • Note: The bulky acetamido group and the

      
       group will force the nitro group to the C3 position  (ortho to nitrogen, meta to 
      
      
      
      ).
  • Stir at 0-5°C for 1 hour, then pour onto crushed ice.

  • Extract with DCM, wash with bicarbonate, dry, and evaporate.

Step 3: Hydrolysis[5]
  • Dissolve the nitrated intermediate in Ethanol (20 mL) and 6M HCl (10 mL).

  • Reflux for 3 hours.

  • Neutralize with NaOH to pH 8-9. The yellow/orange nitro-aniline product will precipitate or oil out.

  • Extract with EtOAc and concentrate.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Bromination) Over-bromination (di-bromo species)Reduce NBS to 0.95 eq; Lower reaction temperature to -10°C.
Dark/Tarry Reaction (Nitration) Oxidation of amine; Exotherm spikeEnsure complete acetylation before nitration; Control T < 5°C strictly.
Regioisomer Mix Steric crowding at C3Use a bulkier protecting group (e.g., Pivaloyl) to force substitution to C6 if C3 is inaccessible (though C3 is electronically favored).
Starting Material Persists Deactivation by

Increase reaction time; For bromination, add acid catalyst (acetic acid).

References

  • PubChem. "this compound Compound Summary."[1] National Center for Biotechnology Information. [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (General reference for EAS directing effects).
  • Olah, G. A., et al. "Nitration of Deactivated Aromatic Systems." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

purification of crude 2-Amino-5-isopropylbenzotrifluoride by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Amino-5-isopropylbenzotrifluoride CAS: 88249-49-4 Synonyms: 4-Isopropyl-2-(trifluoromethyl)aniline; 4-(propan-2-yl)-2-(trifluoromethyl)aniline.[1]

Technical Overview & Chemical Context

The "Aniline Effect" vs. Fluorine Withdrawal Purifying This compound presents a specific chromatographic challenge governed by two competing electronic effects:

  • The Amino Group (

    
    ):  This group is basic and acts as a hydrogen bond donor/acceptor.[1] On standard silica gel (
    
    
    
    ), the amino group interacts strongly with acidic silanol (
    
    
    ) sites.[2] This causes peak tailing (streaking) , which ruins resolution and contaminates fractions.[1]
  • The Trifluoromethyl Group (

    
    ):  This is a strong electron-withdrawing group (EWG).[1] It inductively pulls electron density away from the aromatic ring and the amine, lowering the 
    
    
    
    of the anilinium ion compared to non-fluorinated anilines.

Practical Implication: While the


 group reduces the basicity (making it streak less than pure aniline), the molecule remains polar enough to tail significantly on untreated silica. Furthermore, the lipophilic isopropyl group can cause co-elution with non-polar byproducts if the solvent system is not optimized.

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviate only if troubleshooting requires it.

Phase 1: Column Preparation (The "Neutralization" Step)

Goal: Deactivate acidic silanol sites to prevent amine streaking.

  • Select Stationary Phase: Standard Silica Gel 60 (

    
    ).[1]
    
  • Mobile Phase A (Non-polar): Hexanes (or Heptane).[1]

  • Mobile Phase B (Polar): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • The Modifier (Critical): Triethylamine (TEA).[1][3]

    • Pre-treatment: Slurry the silica in a solution of Hexanes + 1% TEA . Pour this into the column and flush with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Note: You must maintain 0.5% to 1% TEA in the mobile phase throughout the elution to keep silanol sites capped.

Phase 2: Sample Loading[4]
  • Method: Wet loading is preferred if the crude is an oil (common for this molecule). Dissolve in a minimum volume of DCM.

  • Dry Loading: If the crude is gummy or contains high-boiling solvents, adsorb onto silica (ratio 1:5 w/w) and load dry.

Phase 3: Elution Gradient
  • Starting Point: 100% Hexanes (with 1% TEA).

  • Gradient: 0%

    
     20% EtOAc over 10 CVs.
    
  • Observation: The target compound is relatively non-polar due to the

    
     and isopropyl groups. Expect elution early (typically 5-15% EtOAc range).[1]
    

Troubleshooting Guide (Q&A)

Issue 1: "My compound is streaking/tailing across multiple fractions."

Diagnosis: Uncapped silanol sites are retaining the amine.

  • Q: Did you add Triethylamine (TEA)?

    • If No: Add 1% TEA to your solvent immediately.[1]

    • If Yes: The silica might be too acidic or the TEA concentration too low. Increase TEA to 2% or switch to Dichloromethane (DCM) as the solvent. DCM is more polarizable and often solubilizes anilines better, reducing surface adsorption.[1]

  • Alternative Solution: Use Basic Alumina instead of silica gel.[1] Alumina is less acidic and naturally tolerates amines better, often requiring no TEA.[1]

Issue 2: "I cannot separate the regioisomer (e.g., 2-amino-4-isopropyl...)."

Diagnosis: Isomers often have identical polarity in EtOAc/Hexane systems.[1]

  • Scientific Rationale: The dipole moments of aniline isomers differ based on the vector sum of the

    
    , 
    
    
    
    , and Isopropyl groups.
  • Solution: Change the selectivity mechanism.

    • Switch Solvent: Try Toluene/EtOAc or DCM/Hexane .[1] Toluene interacts via

      
       stacking with the aromatic ring, often separating isomers based on steric accessibility rather than just polarity.[1]
      
    • Gradient Shallowing: Reduce the slope.[1] Instead of 0

      
       20% EtOAc, run 0 
      
      
      
      10% EtOAc over a longer volume.
Issue 3: "The product fractions are turning red/brown."

Diagnosis: Oxidative degradation.[1] Anilines are electron-rich (despite the


) and prone to air oxidation, forming azo-linkages or quinones.[1]
  • Immediate Action: Evaporate solvents immediately. Do not leave fractions in solution overnight.

  • Prevention:

    • Degas solvents with Argon/Nitrogen before use.[1]

    • Wrap the column in aluminum foil to exclude light.

    • Store the purified oil under

      
       at -20°C.
      
Issue 4: "I lost mass. The recovery is low."

Diagnosis: Volatility or Irreversible Adsorption.[1]

  • Volatility: this compound has a molecular weight of ~203 g/mol .[1] While not highly volatile, it can sublime under high vacuum and heat.[1]

    • Fix: Control the rotary evaporator bath temperature (< 40°C) and vacuum pressure (> 10 mbar).

  • Adsorption: If the compound stuck to the silica (acid-base reaction), flushing with EtOAc + 5% Methanol (no TEA needed here) can strip the remaining amine off the column.

Data & Visualization

Table 1: Recommended Solvent Systems
SystemCompositionApplicationNotes
Standard Hexane / EtOAc (+ 1% TEA)General PurificationBest baseline.[1] Start 100:0

80:20.
High Resolution Hexane / DCM (+ 1% TEA)Isomer SeparationDCM provides better solubility and sharper peaks.[1]
Alternative Toluene / AcetoneDifficult SeparationsUses

interactions.[1] Good for regioisomers.[1]
Flash Pentane / EtherVolatile IsolationUse only if product is confirmed stable; easier to evaporate.[1]
Figure 1: Purification Decision Tree

Caption: Logical workflow for optimizing the purification of fluorinated anilines based on TLC observations.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (Hex/EtOAc 9:1) Visualize with UV & Ninhydrin Start->TLC CheckShape Check Spot Shape TLC->CheckShape Streaking Streaking / Tailing? CheckShape->Streaking AddTEA Action: Add 1% TEA to Mobile Phase & Pre-wash Silica Streaking->AddTEA Yes CheckSep Check Separation (Rf) Streaking->CheckSep No (Spot is round) AddTEA->TLC Re-test GoodSep Rf diff > 0.15? CheckSep->GoodSep Proceed Proceed to Column (Gradient 0-20% EtOAc) GoodSep->Proceed Yes BadSep Poor Separation (Co-elution) GoodSep->BadSep No ChangeSolvent Switch to DCM/Hexane or Toluene/EtOAc BadSep->ChangeSolvent ChangeSolvent->TLC Re-test

References & Grounding

  • BenchChem Technical Support. Overcoming challenges in the purification of halogenated anilines. (Discusses the necessity of neutralizing silica with TEA for aniline derivatives). (Cited via Search Result 1.16)

  • Organic Syntheses. Procedure for 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. (Provides context on the stability and handling of trifluoromethyl anilines). [Source: Organic Syntheses, Coll.[1] Vol. 6, p.96]([Link]) (Cited via Search Result 1.12)

  • Royal Society of Chemistry. Separation of positional isomers on packed columns.[1] (Highlights the efficacy of changing solvent selectivity for aniline isomers). (Cited via Search Result 1.8)

  • PubChem Compound Summary. 2-(Trifluoromethyl)aniline (Analog).[1] (Safety and physical property data for the core fluorinated aniline structure). (Cited via Search Result 1.14)

Sources

minimizing side-product formation in 2-Amino-5-isopropylbenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Amino-5-isopropylbenzotrifluoride. This molecule is a key building block in the development of various pharmaceutical and agrochemical agents. Achieving high purity is critical, and the control of side-product formation is the most significant challenge in its synthesis. This guide provides in-depth, field-proven insights, troubleshooting advice, and optimized protocols designed for researchers, chemists, and process development professionals. Our focus is not just on the procedural steps, but on the chemical principles that govern success, ensuring you can anticipate, diagnose, and resolve common synthetic challenges.

Section 1: Overview of the Synthetic Pathway & Key Challenges

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence starting from 4-isopropylbenzotrifluoride:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring.

  • Catalytic Reduction: Conversion of the nitro intermediate to the target primary amine.

While seemingly straightforward, each step presents unique challenges that can lead to significant side-product formation, impacting yield and purity. The primary challenges are maintaining regiochemical control during nitration and preventing the accumulation of partially reduced intermediates during the reduction phase.

Synthesis_Workflow A 4-isopropylbenzotrifluoride B Step 1: Nitration (HNO₃ / H₂SO₄) A->B Starting Material C 2-nitro-5-isopropylbenzotrifluoride B->C Key Intermediate D Step 2: Reduction (H₂ / Catalyst) C->D E This compound D->E Final Product

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Part A: Nitration of 4-isopropylbenzotrifluoride

Q1: My final product is contaminated with a significant isomeric impurity. How can I improve the regioselectivity of the nitration step?

A1: This is the most critical issue in this synthesis. The formation of the undesired 3-nitro-4-isopropylbenzotrifluoride isomer arises from competing directing effects. The isopropyl group is ortho, para-directing, while the trifluoromethyl (-CF3) group is a strong meta-director. To favor the desired 2-nitro isomer, you must carefully control the reaction kinetics.

Causality: Harsher reaction conditions (higher temperature, stronger nitrating medium) can overcome the activation energy barrier for the formation of the thermodynamically less-favored isomer.

Solutions:

  • Strict Temperature Control: The nitration of activated rings is highly exothermic. Maintain a reaction temperature between 0°C and 5°C. Pre-cool the substrate solution and the nitrating mixture separately before slow, dropwise addition. A patent for a similar nitration highlights the importance of low-temperature conditions to achieve high selectivity.[1]

  • Controlled Reagent Addition: Add the mixed acid (HNO₃/H₂SO₄) to the substrate solution slowly. This maintains a low instantaneous concentration of the nitrating agent, favoring the kinetically preferred product.

  • Optimized Acid Ratio: The ratio of nitric acid to sulfuric acid determines the concentration of the highly reactive nitronium ion (NO₂⁺). Using a slight excess of nitric acid is sufficient; a large excess can lead to side reactions. A molar ratio of approximately 1.1:1 of nitric acid to the benzotrifluoride substrate is a good starting point.[1]

Table 1: Recommended vs. Problematic Nitration Conditions

ParameterRecommended ConditionProblematic ConditionExpected Outcome
Temperature 0–5 °C> 25 °CIncreased formation of 3-nitro isomer
Addition Rate Slow, dropwise (> 1 hour)Rapid (< 15 minutes)Localized overheating, loss of selectivity
HNO₃ Molar Ratio 1.05–1.15 equivalents> 1.5 equivalentsRisk of dinitration, harsher conditions

Q2: I'm observing dinitrated byproducts in my analysis. What causes this and how can I prevent it?

A2: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring. This is a common issue when reaction temperature or nitrating agent concentration is not adequately controlled.

Solutions:

  • Adhere to Stoichiometry: Use only a slight excess of nitric acid (as noted in A1).

  • Maintain Low Temperature: Elevated temperatures significantly accelerate the rate of the second nitration.

  • Monitor Reaction Time: Once the starting material is consumed (monitored by TLC or GC), quench the reaction promptly by pouring it onto ice. Over-extending the reaction time provides more opportunity for side reactions.

Part B: Reduction of 2-nitro-5-isopropylbenzotrifluoride

Q3: My reduction reaction is slow or stalls, leaving a significant amount of unreacted nitro starting material. How can I drive it to completion?

A3: Incomplete reduction is typically due to issues with the catalyst, hydrogen delivery, or reaction environment.

Causality: Catalytic hydrogenation is a heterogeneous reaction that depends on the active sites of the catalyst and efficient mass transfer of hydrogen gas to the catalyst surface.

Solutions:

  • Catalyst Activity: Ensure your catalyst (e.g., 5-10% Pd/C) is fresh and active. Older catalysts can absorb impurities from the air, which poison the active sites. If necessary, increase the catalyst loading (w/w %).

  • Hydrogen Pressure: While many reductions work at atmospheric pressure, increasing the pressure to 30-50 psi (2-3.5 bar) can significantly increase the rate of reaction by improving hydrogen solubility in the solvent.

  • Efficient Agitation: Vigorous stirring is crucial to ensure the catalyst is suspended and to facilitate the transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface.

  • Solvent Choice: Use a solvent that readily dissolves the starting material and in which hydrogen has reasonable solubility. Methanol and ethanol are excellent choices.[2]

Q4: My crude product has a distinct color (yellow, orange, or red), suggesting the presence of azo or azoxy impurities. How are these formed and how can I minimize them?

A4: This is a classic side-reaction pathway in the reduction of nitroarenes.[3] The reduction does not proceed directly from the nitro group (-NO₂) to the amine (-NH₂). It involves several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.[4] These highly reactive intermediates can condense with each other to form stable, colored azoxy (-N=N(O)-) and azo (-N=N-) compounds.

Solutions:

  • Maintain Sufficient Hydrogen Supply: The key is to ensure the reduction of the intermediates (nitroso, hydroxylamine) to the final amine is much faster than the rate of their condensation. This is achieved by maintaining a positive hydrogen pressure and efficient stirring throughout the reaction.

  • Optimize Catalyst Loading: A higher catalyst loading ensures there are enough active sites to rapidly convert the intermediates as they are formed.

  • Temperature Management: The reduction is exothermic. While some heat can increase the reaction rate, runaway temperatures can promote side reactions. Maintain a moderate temperature, typically between 25°C and 45°C.[5]

Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH (Condensation) Amine R-NH₂ (Amine) Hydroxylamine->Amine +H₂ Azo R-N=N-R (Azo) Azoxy->Azo +H₂ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine Cleavage +H₂

Caption: Reaction pathways in nitroarene reduction, showing desired and side-product routes.

Section 3: Recommended Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The nitration mixture is highly corrosive. Catalytic hydrogenation with H₂ gas carries a risk of fire or explosion.

Protocol 1: Nitration of 4-isopropylbenzotrifluoride
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-isopropylbenzotrifluoride (1.0 eq). Cool the flask in an ice/salt bath to 0°C.

  • Mixed Acid Preparation: In a separate beaker, slowly add concentrated nitric acid (65-70%, 1.1 eq) to concentrated sulfuric acid (98%, ~2.0 eq) while cooling in an ice bath.

  • Reaction: Slowly add the cold mixed acid to the stirred substrate solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional hour. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-5-isopropylbenzotrifluoride. The crude product can be used directly in the next step if purity is >95%.

Protocol 2: Catalytic Hydrogenation of 2-nitro-5-isopropylbenzotrifluoride
  • Setup: To a hydrogenation vessel (e.g., a Parr shaker or a flask set up for balloon hydrogenation), add the crude 2-nitro-5-isopropylbenzotrifluoride (1.0 eq) and a solvent such as methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1-3 mol % Pd relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to 40-50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may warm slightly. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid can be purified further.

Section 4: Purification Strategies

Q5: What is the most effective method for purifying the final this compound?

A5: The optimal purification method depends on the physical state of your product and the nature of the impurities.

  • Vacuum Distillation: this compound is a liquid with a boiling point of approximately 220.6°C at 760 mmHg.[6] Vacuum distillation is the most effective method for purification on a larger scale. It efficiently removes non-volatile impurities (like residual catalyst or salts) and colored byproducts from the reduction step.

  • Recrystallization: If your product solidifies upon cooling or if you are preparing a salt form (e.g., hydrochloride), recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is an excellent method for removing isomeric impurities.[7]

  • Column Chromatography: For obtaining very high purity material on a small (milligram to gram) scale, silica gel column chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired product from more polar impurities.

References

  • US4008278A - Preparation of 2-amino-5-halobenzotrifluoride.
  • CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride.
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • US9266818B2 - Process for purification of free bio-amino acids.
  • CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride.
  • US2458214A - Hydrogenation of nitro compounds.
  • Indian Journal of Chemistry. Reduction of nitroarenes with isopropanol and potassium hydroxide over metal oxide catalysts. [Link]

  • ResearchGate. Reduction of nitroarenes with isopropanol and potassium hydroxide over metal oxide catalysts | Request PDF. [Link]

  • MDPI. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. [Link]

  • Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

Sources

challenges in the synthesis of substituted aminobenzotrifluorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Substituted Aminobenzotrifluorides Ticket ID: #ABT-SYN-404 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering difficulties in the synthesis of substituted aminobenzotrifluorides. These scaffolds are critical bioisosteres in modern drug discovery, offering modulated lipophilicity (


) and metabolic stability. However, the trifluoromethyl (

) group introduces unique electronic and steric challenges that disrupt standard aniline synthesis protocols.

This guide addresses the three primary failure modes:

  • Regiochemical Scrambling: The meta-directing nature of

    
     complicates ortho/para functionalization.
    
  • Hydrodefluorination (HDF): The accidental cleavage of C-F bonds during nitro-reduction.

  • Catalyst Deactivation: Electronic mismatching in Buchwald-Hartwig cross-couplings.

Module 1: The Regioselectivity Conundrum

The Problem: Direct electrophilic nitration of benzotrifluoride is heavily biased toward the meta-position due to the strong electron-withdrawing nature of the


 group. Accessing ortho-aminobenzotrifluorides requires bypassing this intrinsic bias.

Strategic Solution: Switch from Electrophilic Aromatic Substitution (EAS) to Directed Ortho Metalation (DoM) . The fluorine atoms in the


 group can coordinate with lithium bases, but this is risky due to potential fluoride elimination (benzyne formation).
Decision Matrix: Pathway Selection

SynthesisStrategy Start Target Structure? Meta Meta-Amino (3-amino-CF3) Start->Meta Standard Ortho Ortho-Amino (2-amino-CF3) Start->Ortho Challenging Para Para-Amino (4-amino-CF3) Start->Para Precursor Dependent Nitration Direct Nitration (HNO3/H2SO4) Meta->Nitration DoM Directed Ortho Metalation (n-BuLi/Trapping) Ortho->DoM Requires Low Temp SNAr SNAr on 4-halo-benzotrifluoride Para->SNAr Risk1 Risk: Dinitration Nitration->Risk1 Risk2 Risk: Benzyne Formation (Explosive/Tarry) DoM->Risk2

Figure 1: Strategic decision tree for selecting the synthetic route based on the desired regioisomer.

Protocol A: Safe Directed Ortho Metalation (DoM)

Target: Synthesis of 2-substituted-benzotrifluorides.

Critical Warning: The


 group can undergo elimination to form a benzyne intermediate if the temperature rises above -50°C, leading to polymerization or explosion.
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Substrate: Add benzotrifluoride derivative (1.0 equiv).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Do not proceed until internal temp is stable.

  • Lithiation: Add sec-BuLi (1.1 equiv) dropwise over 30 mins.

    • Why sec-BuLi? It is more reactive than n-BuLi, allowing lithiation at lower temperatures to prevent benzyne formation.

  • Incubation: Stir at -78°C for 2 hours.

  • Quench: Add electrophile (e.g., Azide source or Formyl source) dissolved in THF.

  • Warm-up: Allow to warm to room temperature slowly over 4 hours.

Module 2: The Defluorination Trap (Reduction)

The Problem: Reducing a nitro group (


) to an amine (

) in the presence of a

group often leads to Hydrodefluorination (HDF) . Standard Palladium on Carbon (Pd/C) catalysts readily insert into benzylic C-F bonds, stripping the fluorine atoms and yielding a methyl or difluoromethyl group.

Mechanism of Failure:



Protocol B: Chemoselective Hydrogenation (The "Platinum Standard")

Target: Reduction of Nitrobenzotrifluorides without defluorination.

ComponentStandard (Risky)Optimized (Safe)Mechanistic Rationale
Catalyst 10% Pd/C5% Pt/C (sulfided) Pt has lower affinity for C-F oxidative addition than Pd. Sulfiding poisons high-energy sites.
H2 Pressure 50-100 psi15-30 psi Lower pressure minimizes forcing conditions that break C-F bonds.
Solvent MethanolEthanol/THF Methanol can sometimes act as a transfer hydrogen donor, accelerating side reactions.
Additive AcidDiphenylsulfide (Optional) Trace sulfur acts as a catalyst poison to further inhibit defluorination.

Step-by-Step:

  • Charge hydrogenation vessel with nitrobenzotrifluoride (1.0 equiv).

  • Add 5% Pt/C (sulfided) (2-5 wt% loading).

  • Add Ethanol (0.2 M).

  • Purge with

    
     x3, then 
    
    
    
    x3.
  • Stir at ambient temperature under 1 atm (balloon) or max 30 psi

    
    .
    
  • Monitor by LCMS. Stop immediately upon consumption of starting material.

Alternative (Iron Reduction): If catalytic hydrogenation fails, use Fe powder (5 equiv) in AcOH/EtOH (1:5) at reflux. This method is chemically incapable of breaking the C-F bond.

Module 3: Cross-Coupling on Deactivated Rings

The Problem: In Buchwald-Hartwig amination, aryl halides with


 groups are electron-deficient. While this aids oxidative addition, it makes the Pd-center less electron-rich, destabilizing the catalytic cycle. Furthermore, strong bases (e.g., NaOtBu) can cause defluorination or nucleophilic attack on the ring (

) rather than the metal center.
Protocol C: The "Buchwald" Workaround

Target: Coupling amines to chlorobenzotrifluorides.

System Recommendations:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 are often insufficient. Use Pd-precatalysts (e.g., XPhos Pd G2) to ensure active species generation.

  • Ligand: Use electron-rich, bulky biaryl phosphines.

    • BrettPhos: Excellent for primary amines.

    • RuPhos: Excellent for secondary amines.[1]

  • Base: Avoid alkoxides. Use Cs2CO3 or K3PO4 (weak, inorganic bases) to prevent side reactions.[2]

BuchwaldLogic Input Aryl Halide-CF3 + Amine Ligand Ligand Selection Input->Ligand Primary Primary Amine Ligand->Primary Secondary Secondary Amine Ligand->Secondary Brett BrettPhos (Prevents bis-arylation) Primary->Brett RuPhos RuPhos (Steric bulk) Secondary->RuPhos Base Base Selection Brett->Base RuPhos->Base Weak Cs2CO3 / K3PO4 (Preserves CF3) Base->Weak

Figure 2: Ligand and base selection workflow for Buchwald-Hartwig amination of fluorinated substrates.

Troubleshooting & FAQ

Q1: My hydrogenation reaction yielded the aniline, but the NMR shows a doublet instead of a singlet for the


 region (or loss of F signals). What happened? 
A:  You have experienced Hydrodefluorination (HDF) .[3] The doublet indicates a 

species (coupling between H and F).
  • Fix: Switch catalyst from Pd/C to Pt/C (sulfided) or Rh/C. Alternatively, switch to a chemical reductant like

    
     or 
    
    
    
    . Do not increase temperature; HDF has a higher activation energy than nitro reduction, so keep it cold.

Q2: During the nitration of benzotrifluoride, I am getting a 20% yield of the ortho-isomer, but I need the meta. How do I purify this? A: The


 group is a meta-director, but the ortho-isomer forms due to the high reactivity of the nitronium ion.
  • Fix: Fractional distillation is usually effective as the boiling points differ slightly. However, for high purity, consider synthesizing the meta-isomer via the Sandmeyer reaction starting from 3-amino-benzotrifluoride (commercially available) if you need to install other groups, rather than relying on non-selective nitration.

Q3: My Buchwald coupling turns black and stalls after 10 minutes. A: This is "Pd-black" precipitation, indicating ligand dissociation. The electron-poor aryl ring is not donating enough electron density to the Pd center to keep the ligand bound.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure your solvent is strictly degassed (oxygen scavenges phosphines). Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which is more robust against ligation loss.

References

  • Regioselective Nitration & Isomer Separation

    • Process for the preparation of nitro-substituted benzotrifluoride compounds.[4][5][6][7] (EP0129528B1). European Patent Office.[6]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.[8][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.

    • [10]

  • Buchwald-Hartwig Amination on Fluorinated Substrates

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[12][13] Chemical Reviews.

  • Prevention of Hydrodefluorination

    • Kratish, Y., et al. (2018). General and Practical Method for the Hydrogenation of Nitroarenes. (Discusses chemoselectivity).

Sources

optimization of reaction temperature for 2-Amino-5-isopropylbenzotrifluoride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization for 2-Amino-5-isopropylbenzotrifluoride

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Temperature & Critical Process Parameters (CPPs) for Hydrogenation

Executive Summary: The Thermal "Sweet Spot"

Welcome to the technical support hub for This compound (CAS: 87617-29-6). This intermediate is a critical building block for agrochemicals and pharmaceutical APIs.

The synthesis hinges on the catalytic hydrogenation of the precursor, 2-nitro-5-isopropylbenzotrifluoride . While the trifluoromethyl (


) group is robust, the reaction is highly exothermic (

).

The Core Challenge:

  • Too Cold (< 40°C): You risk accumulating hydroxylamine intermediates . These are thermally unstable and can lead to a "runaway" decomposition if the reaction mass is suddenly heated.

  • Too Hot (> 90°C): You invite ring hydrogenation (saturation of the aromatic ring) and potential hydrolysis of the

    
     group, generating corrosive HF.
    

Optimal Target:


 at 

.

The "Golden Standard" Protocol

This protocol is designed for scale-up consistency, minimizing impurity formation (azo/azoxy dimers) and ensuring safety.

Reaction Scheme:



ParameterSpecificationRationale
Precursor 2-Nitro-5-isopropylbenzotrifluoridePurity > 98% to prevent catalyst poisoning.
Catalyst 5% Pd/C (50% water wet)High activity, clean conversion. Raney Ni is a cheaper alternative but requires Mo-doping to prevent defluorination in some analogs.
Loading 0.5 - 1.0 wt% (dry basis)Sufficient turnover frequency (TOF) without excessive cost.
Solvent Methanol or EthanolHigh

solubility; easy workup.
Temperature Start:

Hold:

Balances kinetics vs. safety.
Pressure 5 - 10 bar (70 - 145 psi)Ensures mass transfer is not rate-limiting.
Agitation High Shear (> 800 rpm lab scale)Critical: Hydrogenation is gas-liquid-solid; mass transfer limits lead to dimer impurities.

Troubleshooting Hub (Q&A)

Direct solutions to the most common issues reported by our user base.

Q1: "My reaction initiates but stalls at ~60-70% conversion. Increasing temperature doesn't help."

Diagnosis: This is likely Catalyst Poisoning or Mass Transfer Limitation , not a temperature issue.

  • The Cause: Sulfur traces in the starting nitro compound or CO in the hydrogen supply can permanently deactivate Pd sites. Alternatively, water generation (2 equivalents) might be phase-separating and blinding the catalyst.

  • The Fix:

    • Check Agitation: Ensure the vortex pulls gas down. If the catalyst is settling, the reaction stops.

    • Spike Test: Add fresh catalyst (0.1%). If reaction resumes immediately, your initial catalyst was poisoned.

    • Solvent Loop: Ensure the reaction mass remains monophasic. If water content exceeds miscibility limits, add more Methanol.

Q2: "I see a sudden, uncontrollable exotherm 30 minutes into the run."

Diagnosis: This is the classic "Hydroxylamine Accumulation" scenario.

  • The Mechanism: At low temperatures (

    
    ), the reduction of Nitro 
    
    
    
    Hydroxylamine is fast, but Hydroxylamine
    
    
    Amine is slow. You accumulated a high concentration of the intermediate. When you finally heated it, it all reacted at once.
  • The Fix:

    • Never heat a cold, pressurized reaction mass rapidly.

    • Protocol: Heat the solvent/catalyst mixture to

      
      before pressurizing with hydrogen, or feed the nitro compound slowly into a pre-hydrogenated catalyst stream (semi-batch mode).
      
Q3: "My impurity profile shows 2-3% high molecular weight unknowns (Azo/Azoxy species)."

Diagnosis: Hydrogen Starvation .

  • The Mechanism: When the catalyst surface is starved of hydrogen, two intermediate molecules couple together (condensation) rather than reducing fully.

    • 
       (Azoxy)
      
  • The Fix:

    • Increase Pressure: Move from 5 bar to 10 bar.

    • Increase Agitation: This is the #1 variable for reducing dimers.

    • Check Temperature: Do not exceed

      
      ; high temps favor the condensation side-reaction if 
      
      
      
      is limited.

Visualizing the Process & Risks

Diagram 1: Reaction Pathway & Thermal Risks

This diagram illustrates the main pathway versus the dangerous side-roads caused by temperature mismanagement.

ReactionPath cluster_thermal Thermal Hazard Zone (<40°C) Nitro 2-Nitro-5-isopropyl benzotrifluoride Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (ACCUMULATION RISK) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Low H2 / High Temp (Coupling) Amine Target Product: 2-Amino-5-isopropyl benzotrifluoride Hydroxyl->Amine + H2 (Rate Limiting Step) Hydroxyl->Azoxy Condensation

Caption: The reduction pathway showing the critical bottleneck at the Hydroxylamine stage. Accumulation here creates a thermal runaway hazard.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your yield or purity is off-spec.

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type Stall Reaction Stalls (<80% Conv) Type->Stall Impurity High Impurities (Dimers/Colored) Type->Impurity Exotherm Unexpected Exotherm Type->Exotherm CheckCat Check Catalyst Poisoning (S, CO) Stall->CheckCat CheckWater Check Water Phase Separation Stall->CheckWater CheckH2 Increase H2 Pressure (Fix Starvation) Impurity->CheckH2 CheckRPM Increase Agitation (Mass Transfer) Impurity->CheckRPM Cool Emergency Cooling (Do NOT Vent H2) Exotherm->Cool Protocol Review Start-up: Avoid Cold Pressurization Exotherm->Protocol

Caption: Decision matrix for diagnosing reaction failures based on observable symptoms.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is a viable, cost-effective alternative. However, you must maintain the pH slightly alkaline. Warning: Raney Ni is more prone to catalyzing the hydrolysis of the


 group if the temperature exceeds 

. Keep strict temperature control (

).

Q: Is the


 group stable during this reaction? 
A:  Generally, yes. The 

group on an aromatic ring is stable under standard hydrogenation conditions (

). However, if you use Platinum (Pt) catalysts or very high temperatures (

), you risk hydro-defluorination. Stick to Pd or Ni.

Q: Why is the "Isopropyl" group relevant to safety? A: The isopropyl group adds electron density to the ring, slightly accelerating the reaction compared to the unsubstituted analog. It also increases the lipophilicity, meaning the product might oil out of Methanol if the concentration is too high. Ensure you use at least 5-10 volumes of solvent to keep the system homogeneous.

References

  • Preparation of 2-amino-5-halobenzotrifluoride . US Patent 4008278A. (Describes the base chemistry and chlorination, establishing the stability of the benzotrifluoride core). Link

  • Process for the reduction of nitro derivatives to amines . US Patent Application 20150232412A1. (Details the general conditions for chemoselective nitro reduction). Link

  • Safety Data Sheet: 2-Aminobenzotrifluoride . Merck Millipore. (Provides critical hazard data for the parent aniline structure). Link

  • Hydrogenation of Nitro Compounds . US Patent 2458214A. (Foundational text on temperature management in exothermic nitro reductions). Link

  • This compound Product Data . Finetech Industry. (Confirms CAS 87617-29-6 and physical properties).[1] Link

Sources

Technical Support Center: 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 2-Amino-5-isopropylbenzotrifluoride , designed for researchers and drug development professionals.

CAS: 89060-35-5 | Synonyms: 4-Isopropyl-2-(trifluoromethyl)aniline Status: Senior Application Scientist Verified[1]

Executive Summary & Chemical Profile

This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical fluorinated scaffolds.[1] Its structural features—a lipophilic isopropyl group and an electron-withdrawing trifluoromethyl (


) group ortho to the amine—create unique purification challenges.[1] The electron-deficiency of the ring reduces the basicity of the amine compared to unsubstituted aniline, while the lipophilicity increases affinity for non-polar impurities.[1]

Common Impurity Profile:

  • Regioisomers: Primarily 2-amino-3-isopropylbenzotrifluoride (arising from non-selective nitration during synthesis).[1]

  • Oxidation Byproducts: Azobenzenes and nitroso compounds (manifesting as dark red/brown coloration).[1]

  • Starting Materials: Unreacted 3-isopropylbenzotrifluoride.[1]

  • Trace Metals: Palladium or Iron residues from nitro-reduction steps.[1]

Troubleshooting Guides (Q&A)

Category A: Visual Appearance & Oxidation[1]

Q: My sample has turned from a pale yellow oil to a dark brown/red viscous liquid. Is it recoverable? A: Yes, this indicates oxidation of the amino group, likely forming azo-linkages or quinoid-like impurities.[1] This is common if the material was stored without an inert atmosphere.[1]

  • Immediate Action: Do not use "as is" for sensitive couplings (e.g., Buchwald-Hartwig), as these impurities can poison catalysts.[1]

  • Recovery Protocol: Perform a Vacuum Distillation (see Protocol 1).[1] If the impurity level is low (<5%), a rapid Acid-Base Extraction (Protocol 2) using a reducing agent (Sodium Dithionite) in the wash can reverse minor oxidation.[1]

Q: I see fine black particulates suspended in the liquid. Filtration doesn't remove them. A: These are likely colloidal metal residues (Pd or Fe) from the reduction step, stabilized by the amine. Standard filtration fails because the particles are nanoscopic.[1]

  • Solution: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) at 40°C for 1 hour, then filter through a Celite® pad packed tightly.[1]

Category B: Purity & Separation[1][2]

Q: HPLC shows a persistent impurity at RRT 0.95 or 1.05 that co-elutes during flash chromatography. A: This is almost certainly a regioisomer (e.g., the 6-isopropyl isomer).[1] Because the polarity difference between these isomers is negligible, silica chromatography is ineffective.[1]

  • Solution: You must exploit steric or lattice energy differences.[1] Convert the free base into a Hydrochloride (HCl) Salt (Protocol 3).[1] The specific crystal packing of the desired 2-amino-5-isopropyl isomer often differs significantly from its isomers, allowing separation via recrystallization.[1]

Q: The amine is not dissolving fully in dilute HCl during extraction. A: The


 group reduces the basicity of the amine (pKa ~ 2.5–3.0), and the isopropyl group adds significant lipophilicity. Standard 1M HCl may not fully protonate it, or the salt may be insoluble in water, forming an oily "third phase."[1]
  • Solution: Use 2M

    
      instead of HCl (sulfate salts are often more water-soluble) or add methanol (10% v/v) to the aqueous acid phase to increase solubility.[1]
    

Interactive Troubleshooting Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Start: Impure This compound CheckState Physical State Check Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid (Salt) CheckState->Solid ImpurityType Identify Impurity Type (HPLC/NMR) Liquid->ImpurityType SaltCryst Protocol 3: HCl Salt Formation & Recrystallization Solid->SaltCryst Oxidation Oxidation (Color) Non-polar impurities ImpurityType->Oxidation Isomer Regioisomers (Close RRT) ImpurityType->Isomer Metals Trace Metals (Pd/Fe) ImpurityType->Metals Distill Protocol 1: Vacuum Distillation Oxidation->Distill High Impurity (>5%) AcidBase Protocol 2: Acid-Base Extraction (+ Na2S2O4) Oxidation->AcidBase Low Impurity (<5%) Isomer->SaltCryst Best Separation Scavenge Activated Carbon / Metal Scavengers Metals->Scavenge

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.[1]

Validated Experimental Protocols

Protocol 1: Vacuum Distillation (Bulk Cleanup)

Best for: Removing heavy oxidation byproducts and non-volatile residues.[1]

Parameters:

Parameter Setting Notes
Pressure 0.5 – 2.0 mmHg High vacuum is essential to keep bath temp low.[1]
Bath Temp 110°C – 130°C Monitor closely; avoid overheating to prevent decomposition.[1]
Head Temp ~85°C – 95°C Dependent on exact vacuum applied.[1]

| Condenser | 40°C (Warm water) | Critical: The compound may solidify in a cold condenser.[1] |

Procedure:

  • Equip a short-path distillation head.[1] Use a cow receiver to collect fractions.

  • Degas the crude oil with nitrogen for 10 minutes before heating.

  • Discard the first 5% (fore-run) containing residual solvents or moisture.[1]

  • Collect the main fraction.[1] Note: If the product crystallizes in the receiver, melt it gently with a heat gun.

  • Backfill with Argon immediately upon completion.[1]

Protocol 2: Enhanced Acid-Base Extraction

Best for: Routine cleaning of dark samples and removing neutral organic impurities.[1]

Reagents:

  • Organic Solvent: Methyl tert-butyl ether (MTBE) or Toluene.[1]

  • Acid: 2M Hydrochloric Acid (HCl).[1]

  • Base: 4M Sodium Hydroxide (NaOH).[1]

  • Additive: Sodium Dithionite (

    
    ).[1]
    

Step-by-Step:

  • Dissolution: Dissolve crude aniline (10 g) in MTBE (100 mL).

  • Salt Formation: Extract with 2M HCl (

    
     mL). The aniline moves to the aqueous phase as the hydrochloride salt.
    
    • Troubleshooting: If an oily middle layer forms, add 10 mL Methanol to break the emulsion.[1]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh MTBE (

    
     mL) to remove non-basic impurities (unreacted starting material, neutral tars).[1]
    
  • Reduction (Optional): If the aqueous layer is colored, add 0.5 g Sodium Dithionite and stir for 10 mins. This reduces oxidized colored species.[1]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH until pH > 10. The product will oil out.[1]

  • Extraction: Extract the turbid aqueous mixture with MTBE (

    
     mL).
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol 3: Isomer Separation via HCl Salt Recrystallization

Best for: Removing regioisomers (e.g., 2-amino-3-isopropyl...) that cannot be distilled.[1]

SaltRecryst Step1 1. Dissolve Free Base in dry IPA/EtOAc (1:4) Step2 2. Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C Step1->Step2 Step3 3. Precipitate forms. Stir 1h at 0°C Step2->Step3 Step4 4. Filter & Wash with cold EtOAc Step3->Step4 Step5 5. Recrystallize Salt from boiling iPrOH Step4->Step5

Figure 2: Workflow for converting the lipophilic aniline into a crystalline salt for purification.

Detailed Methodology:

  • Dissolve the crude oil in anhydrous Ethyl Acetate (EtOAc).[1]

  • Cool to 0°C under Nitrogen.

  • Add 4M HCl in Dioxane dropwise. A white to off-white precipitate should form immediately.[1]

  • Filter the solid.[1][2] This crude salt contains the isomers.[1]

  • Recrystallization: Dissolve the solid in minimal boiling Isopropanol (IPA). If it doesn't dissolve, add Methanol dropwise until clear.[1]

  • Allow to cool slowly to room temperature, then to 4°C. The linear/para-substituted nature of the 5-isopropyl isomer usually leads to better packing and preferential crystallization compared to the bulky ortho-isomers [1].[1]

  • Filter crystals and liberate the free base using Protocol 2 (Steps 5-7) if the liquid form is required.[1]

Storage & Stability

  • Atmosphere: Store under Argon.

    
     from air can form carbamates with the amine over time.[1]
    
  • Container: Amber glass (light sensitive).[1]

  • Temperature: 2-8°C is recommended to retard oxidation.[1]

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter on Impurity Control and Salt Selection).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Section on Aromatic Amines and Oxidation).[1]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Vertex AI Search. (2025).[1][3] Synthesis and Purification of Trifluoromethyl Anilines. (Aggregated search results verifying physical properties and synthesis routes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated anilines.

Sources

Technical Support Center: Vacuum Distillation of 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-23516-VAC Subject: Purification Protocol & Troubleshooting for 2-Amino-5-isopropylbenzotrifluoride Support Tier: Level 2 (Senior Application Scientist)

Executive Summary

Compound: this compound (CAS: 23516-79-2) Chemical Class: Trifluoromethylated Aniline Primary Challenge: This compound combines the oxidation sensitivity of anilines with the volatility characteristics of fluorinated aromatics. The isopropyl group adds steric bulk and lipophilicity, slightly increasing the boiling point relative to its non-alkylated analogs.

Operational Goal: Achieve >98% purity (GC/HPLC) while preventing oxidative darkening ("tarring") and minimizing thermal degradation.

Critical Warning: While the trifluoromethyl (


) group is generally chemically robust, excessive heating (>180°C pot temperature) in the presence of moisture or Lewis acids can lead to slow hydrolysis, releasing hazardous Hydrogen Fluoride (HF).

Process Parameters & Data

Boiling Point Estimation (Nomograph Data)

Note: Exact literature boiling points for this specific isomer are rare. The values below are calculated estimates based on structural analogs (e.g., 2-Amino-5-chlorobenzotrifluoride and 2-Amino-5-bromobenzotrifluoride) and Clausius-Clapeyron extrapolations.

Pressure (mmHg / Torr)Pressure (mbar)Estimated Vapor Temp (°C)Bath Temp Recommendation (°C)
760 (Atm) 1013~215 - 225°C (Avoid)DO NOT ATTEMPT
10 13.3~95 - 105°C125°C
1 1.33~65 - 75°C95°C
0.1 0.13~45 - 55°C75°C

Technical Insight: We strongly recommend operating at <1 mmHg . This keeps the bath temperature below 100°C, significantly reducing the rate of oxidative polymerization (aniline darkening).

Experimental Setup & Workflow

Workflow Logic (DOT Visualization)

DistillationLogic Start Crude Material Input Degas Degas / Solvent Strip (Rotovap < 10 mbar) Start->Degas VacCheck System Leak Check (Target < 1 mmHg) Degas->VacCheck VacCheck->VacCheck Fail (Regrease/Tighten) Heat Ramp Bath Temp (+5°C / min) VacCheck->Heat Pass Reflux Observe Reflux (Vapor reaches head) Heat->Reflux Reflux->Heat No (Increase Bath) CollectMain Collect Main Fraction (Stable Temp +/- 1°C) Reflux->CollectMain Yes Stop Stop & Backfill N2 CollectMain->Stop Yield Achieved

Caption: Decision matrix for vacuum distillation. Note the critical "Leak Check" loop before heating to prevent oxidation.

Troubleshooting Guide (Q&A)

Category A: Vacuum & Thermal Stability

Q: The material is boiling, but the temperature at the still head is fluctuating wildly. Why? A: This is likely "bumping" or non-equilibrium distillation caused by the isopropyl group's steric bulk affecting packing efficiency, or residual solvent.

  • The Fix:

    • Stirring: Ensure vigorous magnetic stirring (or use a capillary bleed if using an older setup, though stirring is preferred for anilines to minimize oxygen introduction).

    • Insulation: Wrap the column and still head in aluminum foil or glass wool. High-boiling fluorinated compounds often condense on the glass walls before reaching the thermometer bulb if the ambient air cools the apparatus.

Q: I cannot achieve a vacuum below 5 mmHg. Is it safe to proceed? A: Proceed with extreme caution.

  • Risk: At 5 mmHg, your required bath temperature may exceed 130-140°C.

  • Mitigation: If you must proceed, add a radical scavenger (e.g., 0.1% BHT) to the pot to inhibit polymerization. However, the preferred solution is to check your pump oil (change if cloudy) and replace all greased joints. Fluorinated anilines are expensive; do not risk thermal decomposition due to a poor pump.

Category B: Product Quality (Color & Purity)

Q: The distillate is coming over clear but turns pink/brown within minutes in the receiving flask. What is happening? A: This is classic aniline oxidation. The amino group (


) is reacting with trace oxygen.
  • The Fix:

    • System Inerting: You must backfill the system with Nitrogen or Argon before disassembling.

    • Receiver Prep: Pre-flush the receiving flask with inert gas.

    • Storage: Store the purified liquid under inert atmosphere in amber glass at 4°C. The color change is often superficial (ppm levels of azo-impurities) but indicates poor handling.

Q: My GC shows a "shoulder" peak near the product. Is this an isomer? A: It is highly probable.

  • Analysis: If the synthesis involved electrophilic aromatic substitution (e.g., nitration followed by reduction), you may have the 4-isopropyl isomer or the 3-isopropyl isomer depending on the directing effects.

  • Resolution: Vacuum distillation has a low theoretical plate count. If the boiling point difference is <5°C (common for isomers), distillation will enrich but not separate them perfectly. You may need to use a fractionating column (Vigreux) or switch to recrystallization of the HCl salt derivative.

Category C: Solidification & Clogging

Q: The product is solidifying in the condenser. How do I prevent clogging? A: this compound has a melting point near or slightly below room temperature (depending on purity). High vacuum lowers the vapor density, making rapid cooling risky.

  • The Fix:

    • Warm Water: Do not use tap water or chiller fluid in the condenser. Use a recirculating heater set to 30-40°C.

    • Air Condenser: For small scales, an air condenser (no water) may provide sufficient cooling without freezing the product.

    • Heat Gun: Keep a heat gun nearby to gently melt any blockages in the take-off adapter.

Safety & Waste Protocols

Fluorine-Specific Hazards

Unlike standard anilines, the trifluoromethyl group introduces a risk of HF generation if the pot residue is overheated to the point of charring (decomposition).

  • Detection: If "white smoke" appears in the flask or the pump exhaust, immediately stop heating and vent the system.

  • Scrubbing: The vacuum pump exhaust should be vented into a fume hood or a caustic scrubber (NaOH solution) to neutralize acidic vapors.

Waste Disposal
  • Pot Residue: Treat as halogenated organic waste. Do not mix with strong oxidizers (e.g., nitric acid waste) as violent reactions may occur.

  • Cleaning: Rinse glassware with Acetone or Ethyl Acetate. Use an acid wash (dilute HCl) only if stubborn tars remain, followed by neutralization.

References

  • PubChem. (n.d.).[1][2] 2-Amino-5-chlorobenzotrifluoride (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

    • Cited for: Boiling point analogs and structural property comparisons.
    • Cited for: Handling precautions for halogenated anilines.[3][4][5]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Cited for: General vacuum distillation protocols for air-sensitive amines and nomograph usage.
  • Google Patents. (1995). US5449831A: Process of preparing 2-methyl-3-aminobenzotrifluoride. Retrieved January 30, 2026, from Cited for: Synthesis and purification conditions of structurally similar trifluoromethyl anilines.

Sources

Technical Support Center: Stability-Indicating HPLC for 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Version: 2.4 | Ref: ICH Q1A(R2)/Q2(R1) Target Analyte: 2-Amino-5-isopropylbenzotrifluoride (AIBTF) CAS: 87617-29-6

Introduction: The Analyte Profile

Welcome to the technical support hub for AIBTF . This guide addresses the specific chromatographic challenges posed by this molecule. AIBTF is a lipophilic aniline derivative characterized by two competing functional behaviors:

  • The Basic Amine (-NH₂): Prone to silanol interactions (peak tailing) and oxidation.

  • The Trifluoromethyl Group (-CF₃): Strong electron-withdrawing nature, which lowers the pKa of the amine (estimated pKa ~2.5–3.0) and increases lipophilicity (LogP ~3.0).

This dual nature requires a method that balances retention of the hydrophobic isopropyl group while suppressing the ionization effects of the amine to ensure sharp peak shapes.

Module 1: Method Development Strategy

Core Chromatographic Conditions

Do not just copy these settings; understand the logic to adapt them to your specific matrix.

ParameterRecommended SettingTechnical Rationale (The "Why")
Column C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping is non-negotiable. Free silanols on the silica support will hydrogen-bond with the amine, causing severe tailing. High carbon load (>15%) aids in retaining the lipophilic isopropyl group.
Mobile Phase A 0.1% Phosphoric Acid or 10-20 mM Phosphate Buffer (pH 2.5)pH Control: The electron-withdrawing -CF3 lowers the amine's basicity. At pH 2.5, the amine is protonated (BH+), improving solubility, but the acidic environment suppresses silanol ionization (Si-OH), reducing secondary interactions.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic compound.
Gradient T0: 30% B

T15: 80% B
The molecule is moderately lipophilic (LogP ~3). Starting at 30% prevents early elution; ramping to 80% ensures elution of potential non-polar dimers (azo compounds).
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV @ 240 nm (Primary)The benzotrifluoride ring has strong absorption here. 210 nm is too non-specific (solvent cut-off noise); 254 nm is a viable secondary.
Column Temp 30°C - 40°CCritical: Temperature control minimizes retention time drift caused by pKa fluctuations.
Visual Workflow: Method Development Logic

MethodLogic Start Start: AIBTF Sample Solubility Solubility Check (Dissolve in ACN/Water) Start->Solubility UV_Scan UV Scan (200-400nm) Identify u03BBmax Solubility->UV_Scan Column_Screen Column Screening (C18 vs Phenyl-Hexyl) UV_Scan->Column_Screen Determines Detection pH_Opt pH Optimization (Target pH 2.0 - 3.0) Column_Screen->pH_Opt Fix Tailing Stress_Test Forced Degradation (Verify Separation) pH_Opt->Stress_Test Check Specificity Stress_Test->pH_Opt Co-elution? Retry Final_Method Validated Method Stress_Test->Final_Method Pass Criteria

Caption: Logical flow for developing a stability-indicating method for aniline derivatives, prioritizing pH control before stress testing.

Module 2: Forced Degradation Protocols

To validate the method as "stability-indicating," you must prove it can separate AIBTF from its degradation products.

Stress Testing Protocol
Stress TypeConditionsExpected Degradation Pathway
Acid Hydrolysis 0.1 N HCl, 60°C, 4-8 hoursMinimal. The -CF3 bond is very strong. The amine is stable in acid. Watch for minor de-alkylation of the isopropyl group (rare).
Base Hydrolysis 0.1 N NaOH, 60°C, 2-4 hoursModerate. Strong base can attack the benzotrifluoride ring (hydrolysis of -CF3 to -COOH is difficult but possible under extreme forcing).
Oxidation 3% H₂O₂, RT, 2-6 hoursHigh Risk. Anilines are highly susceptible to oxidation. Expect N-oxides (polar, elute earlier) and Azo-dimers (non-polar, elute later).
Photolytic 1.2 million lux hours (ICH Q1B)High Risk. Radical formation leads to polymerization and "unknown" late-eluting peaks.
Thermal 60°C - 80°C (Dry Heat), 24 hoursSublimation risk. Ensure vessels are sealed tight.
Degradation Pathway Diagram

Degradation Parent AIBTF (Parent) N_Oxide N-Oxide Impurity (Early Eluting) Parent->N_Oxide Oxidation (H2O2) Azo_Dimer Azo Dimer (Late Eluting) Parent->Azo_Dimer Oxidation / Light Des_Isopropyl Des-isopropyl Analog (Rare) Parent->Des_Isopropyl Extreme Acid/Heat

Caption: Primary degradation pathways for AIBTF. Note that N-Oxides typically elute before the parent, while dimers elute after.

Module 3: Troubleshooting & FAQs

Q1: Why is my AIBTF peak tailing (Asymmetry > 1.5)?

Diagnosis: This is the classic "Silanol Effect." Even though the -CF3 group reduces the basicity of the amine, the nitrogen lone pair still interacts with acidic silanols on the silica surface. Solution:

  • Lower the pH: Ensure your buffer is pH 2.5 – 3.0. This suppresses the ionization of the silanols (Si-OH

    
     Si-O⁻ is prevented).
    
  • Add a Modifier: If using a generic C18, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from the analyte.

  • Switch Columns: Use a "Base Deactivated" (BDS) or hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) designed for basic compounds.

Q2: I see "Ghost Peaks" in my gradient blank. What are they?

Diagnosis: This is often an artifact of the method conditions rather than the sample. Solution:

  • Mobile Phase A Contamination: Phosphate buffers can grow bacteria if left >48 hours. Remake fresh buffer.

  • System Carryover: AIBTF is lipophilic (isopropyl group). If your needle wash is weak (e.g., 100% water), the sample sticks to the needle. Fix: Change needle wash to 50:50 ACN:Water.

Q3: Mass Balance is low (< 90%) after Oxidative Stress. Where did the sample go?

Diagnosis: Anilines form insoluble polymers (tars) or volatile intermediates upon heavy oxidation. Solution:

  • Check your filter. If you filtered the degraded sample, you likely trapped precipitated polymers.

  • Reduce stress conditions. 3% H₂O₂ might be too harsh. Try 0.3% H₂O₂ to capture the primary degradants (N-oxides) before they polymerize.

Q4: Retention time is drifting day-to-day.

Diagnosis: Temperature or pH instability. Solution:

  • Thermostat: Ensure column oven is ON and stable (e.g., 35°C). Ambient temperature fluctuations affect the pKa/ionization equilibrium.

  • Buffer Capacity: If you are using 0.1% Phosphoric acid, the buffering capacity is low. Switch to 20mM Phosphate buffer (pH 2.5) for a more robust lock on pH.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][3][4]

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][2][3][4]

  • PubChem : 2-Amino-5-hydroxybenzotrifluoride (Related Structure/Properties). National Library of Medicine.

  • BenchChem : Analytical Method Validation for Trifluoromethyl Aniline Derivatives.

Sources

issues with steric hindrance in 2-Amino-5-isopropylbenzotrifluoride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-5-isopropylbenzotrifluoride

Executive Summary: The Deactivation Matrix

This compound (CAS: 87617-29-6 / 54396-44-0 derivative) presents a dual-threat to standard synthetic protocols:

  • Electronic Deactivation: The ortho-trifluoromethyl (

    
    ) group exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), lowering the
    
    
    of the anilinic nitrogen to
    
    
    (compared to
    
    
    for aniline). This renders it a remarkably poor nucleophile.
  • Steric Shielding: The ortho-

    
     group creates a significant steric wall, blocking the trajectory of incoming electrophiles. While the para-isopropyl group adds lipophilicity, it is the ortho-substituent that dictates reactivity failures.
    

This guide addresses the specific failure modes caused by this "Deactivation Matrix" and provides validated protocols to overcome them.

Module 1: Amide Bond Formation

Issue: Standard coupling reagents (EDC, HOBt, HATU) result in low conversion (<20%) or no reaction.

Q1: Why is my standard HATU/DIPEA coupling failing even with excess reagents?

Technical Insight: The nucleophilicity of this aniline is too low to attack the active ester intermediate formed by HATU or EDC. The equilibrium favors the active ester, which eventually hydrolyzes or undergoes side reactions rather than aminolysis. You must switch to high-energy electrophiles (Acid Chlorides) or reagents that drive equilibrium via entropy/solubility (T3P).

Troubleshooting Protocol: The T3P® (Propylphosphonic Anhydride) System

T3P is the gold standard for electronically deactivated anilines. It drives the reaction by forming a water-soluble byproduct and requires no additional nucleophilic catalysts that might be deactivated by the aniline.

Optimized Protocol:

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Do not use DMF; T3P is often sold as 50% w/w in EtOAc).

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIPEA if possible; pyridine acts as both base and acyl-transfer catalyst.

  • Temperature: Start at

    
    , then heat to 
    
    
    
    . Heat is non-negotiable for this substrate.

Step-by-Step T3P Workflow:

  • Dissolve Carboxylic Acid (

    
     equiv) and this compound (
    
    
    
    equiv) in EtOAc (
    
    
    ).
  • Add Pyridine (

    
     equiv).
    
  • Add T3P (50% in EtOAc,

    
     equiv) dropwise at 
    
    
    
    .
  • CRITICAL: Heat reaction to reflux (

    
    ) for 12–24 hours.
    
  • Workup: Wash with water, then

    
     (to remove pyridine), then Sat. 
    
    
    
    .
Q2: T3P failed. What is the "Nuclear Option"?

Answer: Convert the acid to an Acid Chloride using Ghosez's Reagent or Thionyl Chloride (


).
  • Why: Acid chlorides are sufficiently electrophilic to overcome the steric/electronic barrier.

  • Caution: Ensure the acid chloride formation is complete before adding the aniline.

Decision Logic for Amide Coupling:

AmideCoupling Start Start: Coupling 2-Amino-5-isopropyl- benzotrifluoride + R-COOH Standard Attempt Standard Coupling (HATU/EDC) Start->Standard Check Yield > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Switch Strategy Check->Fail No T3P Method A: T3P® System Solvent: EtOAc | Base: Pyridine Temp: 80°C Fail->T3P First Choice AcidCl Method B: Acid Chloride Reagent: (COCl)2 or SOCl2 Base: NaH or Pyridine T3P->AcidCl If T3P Fails

Figure 1: Decision matrix for amide coupling selection based on substrate reactivity.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Reaction turns black (Pd precipitation) or yields are trace.

Q3: Which Ligand/Precatalyst system works for this "Deactivated" Aniline?

Technical Insight:

  • Problem: The aniline binds poorly to the Pd(II) center due to sterics (ortho-CF3) and low basicity. Standard ligands like

    
     or dppf will result in catalyst decomposition before reductive elimination can occur.
    
  • Solution: Use BrettPhos or t-BuBrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate the coupling of primary amines that are sterically hindered and electron-deficient.

Recommended Conditions Table
ComponentRecommendationMechanism/Rationale
Ligand BrettPhos or t-BuBrettPhos Large bite angle and bulk promote reductive elimination; electron-richness stabilizes oxidative addition.
Precatalyst BrettPhos Pd G3/G4 Ensures 1:1 L:Pd ratio and rapid activation. Avoids induction periods seen with

.
Base

or

Weaker bases often suffice, but if the coupling partner is unreactive, NaOtBu may be needed (watch for ester hydrolysis).
Solvent t-Amyl Alcohol or Dioxane High boiling points allow for necessary thermal activation (

).
Q4: The catalyst dies (Pd black) immediately. Why?

Answer: This is likely due to oxidation of the ligand or inefficient activation .

  • Degassing: Sparging with Argon for 15 mins is insufficient. Use freeze-pump-thaw or vigorous sparging for 30+ mins.

  • Precatalyst: Do not mix

    
     + Ligand in situ if possible. Use the pre-formed G3/G4 palladacycles . They are air-stable and activate only upon heating.
    

Buchwald-Hartwig Optimization Workflow:

Buchwald Start Start: C-N Coupling (Aryl Halide + Aniline) Ligand Select Ligand: BrettPhos (Primary Choice) Start->Ligand Base Select Base: Cs2CO3 (Standard) NaOtBu (Aggressive) Ligand->Base Temp Temperature: Must be > 90°C Base->Temp Result Check Conversion (LCMS) Temp->Result Opt1 Switch to t-BuBrettPhos Result->Opt1 Low Yield (<30%) Opt2 Switch Precatalyst to Pd-PEPPSI-IPr Result->Opt2 No Reaction

Figure 2: Optimization loop for Pd-catalyzed amination of sterically hindered anilines.

Module 3: Handling & Analytics

Q5: What are the characteristic NMR signatures?

Due to the fluorine atoms,


 and 

NMR are diagnostic.
  • 
     NMR:  Expect a singlet around -61 to -63 ppm  (relative to 
    
    
    
    ).
  • 
    H NMR:  The amine protons (
    
    
    
    ) will be broad and shifted downfield (
    
    
    ) compared to standard anilines due to the electron-withdrawing
    
    
    . The isopropyl methine (
    
    
    ) will appear as a septet around
    
    
    .
Q6: Safety - Is the "fishy" odor normal?

Yes, but do not rely on odor for detection.

  • Toxicity: Like most fluoro-anilines, it is toxic if swallowed and can induce methemoglobinemia (blue skin/lips).[1]

  • Incompatibility: Avoid contact with strong oxidizers. In fire conditions, it releases HF (Hydrofluoric Acid) gas. Use

    
     or dry powder; avoid water if possible to prevent HF runoff.
    

References

  • BenchChem. (2025).[2] A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis. Retrieved from

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Context: T3P scalability).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Ligand selection for hindered amines).
  • Sigma-Aldrich. (2025). 2-(Trifluoromethyl)aniline Safety Data Sheet. Retrieved from

  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

Sources

Technical Support Center: Post-Functionalization of 2-Amino-5-isopropylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of 2-Amino-5-isopropylbenzotrifluoride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established chemical principles and practical field insights to help you navigate the common challenges encountered during the post-functionalization of this unique scaffold.

The this compound core presents a fascinating interplay of electronic and steric effects. The potent electron-donating amino group, the moderately activating and sterically demanding isopropyl group, and the strongly electron-withdrawing trifluoromethyl group create a nuanced reactivity profile that can be both an asset and a challenge. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.

Section 1: Electrophilic Aromatic Substitution - Navigating Regioselectivity

One of the most common post-functionalization strategies for this scaffold is electrophilic aromatic substitution (EAS). However, predicting the major regioisomer can be complex.

FAQ 1.1: I performed a halogenation (e.g., bromination with NBS) on this compound and obtained a mixture of products. Why is the regioselectivity poor, and how can I improve it?

Answer: The challenge you're facing stems from the competing directing effects of the substituents on the aromatic ring. The potent ortho-, para-directing amino group strongly activates the positions ortho and para to it. The isopropyl group is also an ortho-, para-director, albeit weaker. Conversely, the trifluoromethyl group is a meta-director and a strong deactivator.

Let's analyze the directing effects on the available positions:

  • Position 3: Ortho to the isopropyl group and meta to the amino and trifluoromethyl groups.

  • Position 4: Ortho to the amino group and ortho to the isopropyl group. This position is highly activated but also sterically hindered.

  • Position 6: Ortho to the amino group and meta to the isopropyl and trifluoromethyl groups.

The amino group is the most powerful activating group and will largely dictate the position of substitution. However, the high reactivity it imparts can lead to over-halogenation and a mixture of isomers.[1]

Troubleshooting Guide:

Problem Probable Cause Recommended Solution
Mixture of mono-halogenated isomersCompeting directing effects and high activation from the amino group.Protect the amino group: Convert the aniline to an acetanilide by reacting it with acetic anhydride. The acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled halogenation. The para-position to the acetamido group (position 4) is sterically hindered by the isopropyl group, so substitution will be favored at the less hindered ortho-position (position 6). Subsequent hydrolysis of the amide will yield the desired 6-halo-2-amino-5-isopropylbenzotrifluoride.[1]
Di- or tri-halogenationOver-activation of the ring by the free amino group.Use a less reactive halogenating agent and control the stoichiometry carefully. For example, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a non-polar solvent at low temperatures instead of Br₂ or Cl₂.
No reactionDeactivation by the trifluoromethyl group under harsh acidic conditions.Ensure your reaction conditions are compatible with the substrate. For nitration, for instance, milder conditions than concentrated H₂SO₄/HNO₃ might be necessary to avoid side reactions or decomposition.

Section 2: N-Functionalization - Overcoming Steric and Electronic Hurdles

Modifying the amino group through acylation, alkylation, or sulfonylation is a common strategy to introduce diversity. However, the ortho-trifluoromethyl group can present challenges.

FAQ 2.1: My N-acylation reaction with an acid chloride is sluggish and gives low yields. What is causing this?

Answer: The low reactivity of the amino group in your substrate is likely due to a combination of two factors:

  • Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl group at the ortho position reduces the nucleophilicity of the amino group.

  • Steric Hindrance: While not immediately adjacent, the ortho-trifluoromethyl group can create a sterically encumbered environment around the nitrogen atom, hindering the approach of bulky electrophiles.

Troubleshooting Workflow for N-Acylation:

N_Acylation_Troubleshooting start Low Yield in N-Acylation check_reagents Are you using a strong base like pyridine or triethylamine? start->check_reagents increase_temp Increase reaction temperature and/or time. check_reagents->increase_temp Yes use_coupling_agent Use a peptide coupling agent (e.g., HATU, HOBt/EDC). check_reagents->use_coupling_agent No increase_temp->use_coupling_agent Still low yield success Improved Yield increase_temp->success Success dmap_catalysis Add a catalytic amount of DMAP. use_coupling_agent->dmap_catalysis Still low yield use_coupling_agent->success Success more_reactive_acylating_agent Switch to a more reactive acylating agent (e.g., acid anhydride). dmap_catalysis->more_reactive_acylating_agent Still low yield dmap_catalysis->success Success more_reactive_acylating_agent->success Success

Caption: Troubleshooting workflow for N-acylation.

Detailed Protocol for Challenging Amide Bond Formation:

  • To a solution of the carboxylic acid (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • If the reaction is slow, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Harnessing the power of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is a powerful tool for C-C and C-N bond formation. However, the electronic nature and steric hindrance of the substrate can lead to difficulties.

FAQ 3.1: I am attempting a Suzuki coupling with a boronic acid, but the reaction is not proceeding. What are the likely issues?

Answer: For a Suzuki coupling, you would typically first convert the aniline to an aryl halide (e.g., via a Sandmeyer reaction). Assuming you have the corresponding aryl halide, several factors could be inhibiting your Suzuki coupling:

  • Catalyst Deactivation: The free amino group can coordinate to the palladium center and inhibit catalytic activity.

  • Steric Hindrance: The isopropyl group ortho to one of the potential coupling sites can hinder oxidative addition and reductive elimination steps.

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with challenging substrates.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Problem Probable Cause Recommended Solution
No reaction or low conversionCatalyst inhibition by the amino group.Protect the amino group as an acetamide or a Boc-carbamate before performing the Suzuki coupling.
Catalyst decomposition (black precipitate)Inappropriate ligand or base.For sterically hindered substrates, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can promote side reactions.
Low yield with protected amineSteric hindrance from the isopropyl group.Increase the reaction temperature and/or use a higher boiling point solvent like dioxane or toluene. Consider using a more reactive boronic ester (e.g., a pinacol ester) instead of the free boronic acid.
FAQ 3.2: My Buchwald-Hartwig amination with an aryl halide is failing. What catalyst system should I try?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[2] For a sterically hindered and electronically deactivated aniline like this compound, the choice of catalyst system is paramount.

Decision Tree for Buchwald-Hartwig Catalyst Selection:

Buchwald_Hartwig_Catalyst_Selection start Buchwald-Hartwig Amination Failure substrate_type What is your aryl halide? start->substrate_type aryl_chloride Aryl Chloride substrate_type->aryl_chloride Chloride aryl_bromide_iodide Aryl Bromide/Iodide substrate_type->aryl_bromide_iodide Bromide/Iodide catalyst_for_chloride Use a highly active catalyst system: - Pd₂(dba)₃ with a biarylphosphine ligand (e.g., BrettPhos, RuPhos). - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). aryl_chloride->catalyst_for_chloride catalyst_for_bromide Start with a standard system: - Pd(OAc)₂ with a ligand like XPhos or SPhos. - Base: Cs₂CO₃ or K₃PO₄. aryl_bromide_iodide->catalyst_for_bromide success Successful C-N Coupling catalyst_for_chloride->success optimization If reaction is still slow or incomplete: - Increase temperature. - Switch to a more active catalyst system as for aryl chlorides. catalyst_for_bromide->optimization optimization->success

Caption: Catalyst selection for Buchwald-Hartwig amination.

Section 4: Stability of the Benzotrifluoride Moiety

A key feature of this scaffold is the robust trifluoromethyl group. However, it is not completely inert under all conditions.

FAQ 4.1: Are there any reaction conditions that can degrade the trifluoromethyl group?

Answer: The trifluoromethyl group is generally stable to a wide range of reagents, including many strong acids and bases at moderate temperatures.[3] However, it can be susceptible to hydrolysis under certain harsh conditions, particularly photolytic conditions in the presence of a nucleophile like water, which can lead to the formation of a benzoic acid derivative.[4] While this is not a common issue in standard laboratory synthesis, it is a consideration for photochemistry experiments or under prolonged exposure to high-intensity UV light. Additionally, some reductive conditions employing dissolving metals can potentially affect the C-F bonds, though this is less common than for other aryl fluorides.

References

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Organic Letters, 3(21), 3417–3419. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Ogawa, A., & Curran, D. P. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15572–15583. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jativa, D. F., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(16), 10027–10036. [Link]

  • Sella, M., & Oestreich, M. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central (PMC). [Link]

  • Ghaffari, M. H., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4289–4292. [Link]

  • Pearson+. (n.d.). During the electrophilic aromatic substitution of isopropylbenzen.... [Link]

  • The Organic Chemist. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Szostak, M. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. PubMed Central (PMC). [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]

  • Zhang, Y-H., et al. (2017). A general and practical protocol for the alkylation of anilines with functionalized alkyl halides. Organic Chemistry Frontiers, 4(2), 214-223. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • IDEALS. (n.d.). The mono-nitration of benzotrifluoride. [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • ResearchGate. (n.d.). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. [Link]

  • National Institutes of Health (NIH). (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

Sources

Validation & Comparative

comparative reactivity of 2-Amino-5-isopropylbenzotrifluoride vs other anilines

[1]

Executive Technical Summary

This compound represents a distinct class of "deactivated-steric" anilines. Unlike standard aniline, which is nucleophilic and prone to oxidation, this molecule features a "push-pull" electronic landscape:

  • The "Pull" (Deactivation): The ortho-trifluoromethyl (

    
    ) group exerts a powerful inductive electron-withdrawing effect (-I), drastically lowering the basicity and nucleophilicity of the amine.
    
  • The "Push" (Stabilization): The para-isopropyl (

    
    ) group provides weak electron donation (+I) and significant lipophilicity, modulating the solubility profile without restoring the lost nucleophilicity.
    

Key Application Insight: This molecule is frequently utilized in the synthesis of agrochemicals and kinase inhibitors where metabolic stability (blocked para position) and specific hydrophobic interactions (

Chemical Identity & Electronic Landscape

FeatureSpecification
Common Name This compound
IUPAC Name 4-isopropyl-2-(trifluoromethyl)aniline
CAS Number 87617-29-6
Molecular Weight 203.20 g/mol
Key Substituents

(C1),

(C2, ortho),

(C4, para)
Electronic Effect Diagram

The following diagram illustrates the competing electronic forces that define the molecule's reactivity.

ElectronicMapAnilineCoreAniline Core(Electron Rich)AminoAmino Group (-NH2)(Nucleophile)AnilineCore->AminoResonance Donation (+R)CF3Ortho-CF3 Group(Strong -I Effect)(Steric Bulk)CF3->AminoReduces pKa (~1.2)Blocks Nucleophilic AttackIsopropylPara-Isopropyl Group(Weak +I Effect)(Lipophilicity)Isopropyl->AnilineCoreStabilizes RingBlocks Para-Metabolism

Caption: Mechanistic map showing the deactivation of the amino group by the ortho-trifluoromethyl substituent.

Comparative Reactivity Matrix

The table below contrasts this compound with standard aniline and its direct structural analogs.

PropertyThis compound Aniline (Reference)2-(Trifluoromethyl)aniline 4-Isopropylaniline
Basicity (pKa of CA) ~1.7 (Est.) 4.61.25.1
Nucleophilicity Very Low HighVery LowHigh
Steric Hindrance High (Ortho-CF3)LowHighLow
Oxidation Stability High (Electron Deficient)Low (Prone to oxidation)HighModerate
Lipophilicity (LogP) ~3.3 0.92.12.8
Primary Challenge Coupling Efficiency Over-reactionCoupling EfficiencyRegioselectivity

Analysis:

  • Basicity: The ortho-

    
     group drops the pKa by ~3.4 units compared to aniline. The para-isopropyl group recovers only ~0.5 units. Consequently, this amine will not  form salts with weak acids and requires forcing conditions for nucleophilic attack.
    
  • Lipophilicity: The combination of fluorination and the isopropyl chain makes this molecule highly lipophilic, necessitating the use of non-polar solvents (DCM, Toluene) or polar aprotic solvents (DMF, DMSO) for reactions.

Experimental Protocols & Workflows

Due to its deactivated nature, standard protocols (e.g., EDC/NHS coupling) often fail. Below are two field-proven workflows optimized for this specific substrate.

Protocol A: High-Efficiency Amide Coupling

Objective: Acylation of the deactivated amine with a carboxylic acid.

Rationale: The amine is too weak to attack active esters generated by carbodiimides (EDC/DCC). We must use a Mixed Anhydride or Acid Chloride method with a strong base catalyst.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF . Stir for 1 hour to generate the acid chloride in situ.

  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum (critical to remove HCl source). Redissolve the residue in anhydrous THF or DCM .

  • Coupling: Add This compound (1.0 equiv) and Pyridine (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.5 equiv).

    • Note: For extremely unreactive substrates, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Reflux: If conversion is <50% after 2 hours at RT, heat to reflux (40-60°C). The steric bulk of the ortho-

    
     may require thermal energy to overcome the rotational barrier.
    
  • Workup: Quench with 1M HCl (removes pyridine). Extract with EtOAc. The product is likely lipophilic; wash with brine.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling with an aryl halide.

Rationale: Deactivated anilines are poor nucleophiles for Pd-catalysis. Standard ligands (PPh3, dppf) will result in low yields. Electron-rich, bulky biaryl phosphine ligands are required.

Recommended System:

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (Optimized for weak nucleophiles).

  • Base:

    
     (Weak base is sufficient, prevents side reactions) or 
    
    
    .
  • Solvent: Toluene or Dioxane at 100°C.

Decision Logic for Synthetic Planning

Use this flowchart to select the appropriate reaction pathway based on the target transformation.

ReactionLogicStartTarget TransformationQ1Reaction Type?Start->Q1AmideAmide Bond FormationQ1->AmideArylC-N Coupling(Aryl Halide)Q1->ArylCond1Standard Coupling(EDC/HATU)Amide->Cond1Likely FailsCond2Acid Chloride/Base(Recommended)Amide->Cond2High YieldLigand1Standard Ligand(PPh3/BINAP)Aryl->Ligand1Low YieldLigand2BrettPhos/XPhos(Required)Aryl->Ligand2Optimal

Caption: Decision tree for selecting synthetic conditions based on the deactivated nature of the amine.

Safety & Handling (E-E-A-T)

As a fluorinated aromatic amine, specific precautions are required:

  • Toxicity: Like most anilines, this compound is likely toxic by inhalation and skin absorption. The lipophilic nature (

    
     + Isopropyl) increases skin permeability.
    
  • HF Generation: Under thermal decomposition or combustion, trifluoromethyl groups can release Hydrogen Fluoride (HF). Do not incinerate in standard organic waste streams.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). While less prone to oxidation than aniline, it can darken over time due to trace impurities.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Validation of 2-Amino-5-isopropylbenzotrifluoride: A Comparative Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Fluorinated Aniline Synthesis

In the development of agrochemicals and kinase inhibitors, 2-Amino-5-isopropylbenzotrifluoride (CAS: 73946-82-4, also known as 4-isopropyl-2-(trifluoromethyl)aniline) serves as a critical scaffold. Its synthesis, typically involving the nitration of 3-isopropylbenzotrifluoride followed by reduction, presents a significant regioselectivity challenge.

The directing effects of the trifluoromethyl group (meta-directing, deactivating) and the isopropyl group (ortho/para-directing, activating) often yield a mixture of isomers. The primary impurity is the regioisomer 2-Amino-4-isopropylbenzotrifluoride .

The Critical Problem: Both the target molecule and its isomer possess identical molecular weights and very similar polarity, often co-eluting in HPLC. Furthermore, both exhibit a "1 Singlet, 2 Doublets" pattern in low-field


H NMR, leading to frequent misidentification.

This guide provides a definitive, multi-modal validation protocol to distinguish the target structure from its isomers using NMR (


H, 

F,

C) and Mass Spectrometry (MS).

Structural Analysis Strategy

To validate the structure with high confidence, we must move beyond simple chemical shift matching. We employ a "Triangulation Strategy" correlating proton coupling constants with fluorine positioning.

Diagram 1: Analytical Validation Workflow

ValidationWorkflow Sample Crude Reaction Mixture Sep Flash Chromatography (Hexane/EtOAc) Sample->Sep Isolate Isolated Solid/Oil Sep->Isolate NMR_H 1H NMR Analysis (Focus: Ar-H Coupling) Isolate->NMR_H NMR_F 19F NMR Analysis (Focus: Shift & Integration) Isolate->NMR_F MS GC-MS / LC-MS (Fragmentation Pattern) Isolate->MS Decision Isomer Differentiation NMR_H->Decision NMR_F->Decision Final Certificate of Analysis (Validated Structure) Decision->Final Pass MS->Decision

Caption: Integrated workflow for the isolation and structural confirmation of fluorinated aniline derivatives.

NMR Validation Protocol

Experimental Setup
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if amine proton exchange is required).
  • Internal Standard: Tetramethylsilane (TMS) for

    
    H; Hexafluorobenzene for 
    
    
    
    F (optional but recommended for qNMR).
  • Frequency: Minimum 400 MHz recommended to resolve H-F coupling.

Comparative H NMR Analysis

The definitive distinction lies in the coupling of the aromatic singlet .

  • Target (2-Amino-5-isopropyl...): The isolated aromatic proton (H3) is located between the -CF

    
     and -Isopropyl groups. It is ortho  to the CF
    
    
    
    group.
  • Alternative (2-Amino-4-isopropyl...): The isolated aromatic proton (H3) is located between the -Isopropyl and -CF

    
     groups? No, in the 4-iPr isomer (2-isopropyl-4-trifluoromethylaniline), the singlet is ortho to the isopropyl group and meta to the CF
    
    
    
    .
Table 1: Diagnostic

H NMR Signals (in CDCl

)
FeatureTarget: this compoundAlternative: 2-Amino-4-isopropylbenzotrifluorideMechanistic Reason
Aromatic H3 (Singlet)

7.3 - 7.4 ppm
Broadened/Split (

Hz)

7.0 - 7.1 ppm
Sharp Singlet
H3 in Target is ortho to e- withdrawing -CF

(Deshielded).
Aromatic H4/H6 (Doublets) Ortho-coupling (

Hz)
Ortho-coupling (

Hz)
Both isomers possess adjacent protons.
Amine (-NH

)
Broad singlet,

4.0 - 4.5 ppm
Broad singlet,

4.0 - 4.5 ppm
Not diagnostic without specific solvent effects.
Isopropyl (-CH) Septet,

2.8 ppm
Septet,

2.9 - 3.0 ppm
Steric environment differs slightly.

Key Identification Step: Look for the deshielded singlet at ~7.35 ppm. If the singlet appears upfield (~7.0 ppm), you likely have the regioisomer.

F NMR Validation
  • Target Shift:

    
     -63.0 to -64.0 ppm (Singlet).
    
  • Purity Check: Integration of the main peak vs. minor peaks allows for rapid quantification of isomeric impurities (often separated by 0.5 - 1.0 ppm).

Mass Spectrometry (MS) Validation

While NMR confirms regiochemistry, MS validates the molecular formula and fragmentation stability.

Protocol
  • Ionization: Electron Impact (EI, 70 eV) for GC-MS; ESI+ for LC-MS.

  • Inlet Temp: 250°C.

Fragmentation Logic

The isopropyl group directs the primary fragmentation pathway via benzylic cleavage.

  • Molecular Ion (

    
    ):  m/z 203 (Strong in EI).
    
  • Base Peak (

    
    ):  m/z 188. Loss of a methyl group (-CH
    
    
    
    ) from the isopropyl chain. This forms a stable quinoid-like cation.
  • Secondary Fragment (

    
    ):  Loss of -CF
    
    
    
    is generally rare and low intensity in these systems compared to alkyl fragmentation.
Diagram 2: MS Fragmentation Pathway

Fragmentation M_Ion Molecular Ion [M]+ m/z 203 Fragment1 Base Peak [M-CH3]+ m/z 188 M_Ion->Fragment1 - CH3 (15) Fragment2 Minor Fragment [M-CF3]+ m/z 134 M_Ion->Fragment2 - CF3 (69)

Caption: Primary fragmentation pathway dominated by methyl loss from the isopropyl group.

Summary of Specifications

For a Certificate of Analysis (CoA) or publication, the following data constitutes a "Pass":

TestAcceptance Criteria
Appearance Clear, pale yellow liquid to low-melting solid.

H NMR
Singlet at

~7.35 ppm (ortho to CF

); Isopropyl Septet present.

F NMR
Single dominant peak at

-63.x ppm; Isomer impurities < 1%.
MS (EI)

203, Base Peak 188.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-5-nitrobenzotrifluoride Mass Spectrum (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]

Technical Comparison: Synthesis Routes for 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a critical technical comparison of synthesis routes for 2-Amino-5-isopropylbenzotrifluoride (also known as 4-Isopropyl-2-(trifluoromethyl)aniline ). This intermediate is a critical scaffold in the development of novel agrochemicals and pharmaceutical agents, particularly those requiring lipophilic, metabolically stable fluorinated motifs.

Executive Summary

Target Molecule: this compound (CAS: 87617-29-6) Core Challenge: Installing the trifluoromethyl (


) and isopropyl (

) groups in a specific 1,2,4-substitution pattern relative to the amino group while maintaining high regioselectivity.

This guide evaluates three distinct synthetic strategies:

  • The Nitration Route (Industrial Standard): Favored for bulk manufacturing due to low raw material costs, though it requires rigorous isomer separation.

  • The Directed Alkylation Route (High-Purity): Utilizes cooperative directing effects to achieve near-perfect regioselectivity, ideal for pilot-scale and drug discovery.

  • The Late-Stage Trifluoromethylation Route (Modern): A convergent approach using transition-metal catalysis, best suited for analogue generation where the aniline scaffold is already complex.

Critical Analysis of Synthesis Routes

Route A: Nitration of 3-Isopropylbenzotrifluoride (The "Industrial Workhorse")

This route relies on classical electrophilic aromatic substitution. The starting material, 3-isopropylbenzotrifluoride, is nitrated and subsequently reduced.

  • Mechanism: The isopropyl group is an ortho, para-director (activating), while the

    
     group is a meta-director (deactivating). In 3-isopropylbenzotrifluoride, the position para to the isopropyl group (position 6) is sterically accessible and electronically favored.
    
  • Regioselectivity: The primary product is the 6-nitro isomer (which becomes the 2-amino-5-isopropyl product). However, the 4-nitro isomer (leading to 2-amino-3-isopropyl) is a significant impurity (~10-15%) that must be removed via fractional distillation.

  • Scalability: High.[1] The reagents (

    
    , 
    
    
    
    ,
    
    
    ) are commodities.
Route B: Directed Alkylation of 2-(Trifluoromethyl)aniline (The "Precision" Route)

This route inverts the logic by starting with the amino and


 groups already in place. The amino group is protected to prevent N-alkylation and to tune its directing power.
  • Mechanism: Acetylation of 2-(trifluoromethyl)aniline yields an acetanilide. The acetamido group (

    
    ) is a strong para-director. The 
    
    
    
    group directs meta. Remarkably, the position para to the nitrogen is also meta to the
    
    
    group.
  • Cooperative Effect: Both groups direct the incoming electrophile (isopropyl cation) to the same position (C4), resulting in

    
     regioselectivity.
    
  • Self-Validating Step: The disappearance of the starting material and the exclusive formation of the para-substituted product can be monitored via GC-MS without complex NMR interpretation due to the symmetry of the directing vectors.

Route C: Iodination & Trifluoromethylation (The "Modern" Route)

Starting from 4-isopropylaniline, this route introduces the


 group last.
  • Mechanism: Electrophilic iodination places an iodine atom ortho to the amino group. This is followed by a copper-mediated trifluoromethylation (e.g., using Chen's reagent or

    
    ).
    
  • Utility: While chemically elegant, the high cost of trifluoromethylating agents limits this to gram-scale research or radiolabeling applications.

Visual Pathway Analysis (Graphviz)

SynthesisRoutes cluster_legend Route Legend Start_A 3-Isopropylbenzotrifluoride Inter_A1 Nitro Isomers (Major: 6-Nitro, Minor: 4-Nitro) Start_A->Inter_A1 HNO3/H2SO4 (Nitration) Target This compound (Target) Inter_A1->Target H2, Pd/C (Reduction & Distillation) Start_B 2-(Trifluoromethyl)aniline Inter_B1 N-(2-Trifluoromethylphenyl)acetamide Start_B->Inter_B1 Ac2O, AcOH (Protection) Inter_B2 4-Isopropyl-2-(trifluoromethyl)acetanilide Inter_B1->Inter_B2 iPr-Br, AlCl3 (Friedel-Crafts) Inter_B2->Target HCl/H2O (Deprotection) Start_C 4-Isopropylaniline Inter_C1 2-Iodo-4-isopropylaniline Start_C->Inter_C1 NIS or I2 (Iodination) Inter_C1->Target CuI, TMSCF3 (Trifluoromethylation) key1 Route A: Industrial (Nitration) key2 Route B: High Purity (Alkylation) key3 Route C: Research (Cross-Coupling)

Figure 1: Comparative Synthesis Pathways. Route A (Red) is preferred for cost; Route B (Blue) for purity; Route C (Grey) for late-stage functionalization.

Comparative Data Summary

FeatureRoute A: NitrationRoute B: Directed AlkylationRoute C: Cross-Coupling
Starting Material 3-Isopropylbenzotrifluoride2-(Trifluoromethyl)aniline4-Isopropylaniline
Step Count 232
Overall Yield 60-70%80-85%40-55%
Regioselectivity Moderate (Requires separation)Excellent (>95%) High (Directed by Amino)
Key Impurity 2-Amino-3-isopropyl isomerUnreacted starting materialDe-iodinated arene
Cost Profile Low ($) Medium (

)
High (

)
Scalability Multi-TonKg-PilotGram-Scale

Detailed Experimental Protocols

Protocol for Route B: Directed Alkylation (Recommended for Lab/Pilot)

Rationale: This route is selected for detailed presentation because it offers the highest purity without complex distillation columns, making it ideal for pharmaceutical intermediate synthesis.

Step 1: Protection of 2-(Trifluoromethyl)aniline[1][2]
  • Charge a 1L reactor with 2-(trifluoromethyl)aniline (161.1 g, 1.0 mol) and acetic acid (500 mL).

  • Add acetic anhydride (112.3 g, 1.1 mol) dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench by pouring into ice water (2L). Filter the white precipitate.

  • Dry to yield N-(2-trifluoromethylphenyl)acetamide (Yield: ~95%).

Step 2: Friedel-Crafts Alkylation
  • Dissolve the amide from Step 1 (203.2 g, 1.0 mol) in Dichloromethane (DCM, 1L).

  • Cool to

    
     under nitrogen atmosphere.
    
  • Add Aluminum Chloride (

    
    , 200 g, 1.5 mol) portion-wise. Caution: Exothermic.
    
  • Add Isopropyl Bromide (135.3 g, 1.1 mol) dropwise over 1 hour.

  • Reflux the mixture for 4-6 hours.

    • Checkpoint: The reaction is complete when the para-substituted product dominates HPLC (

      
      ).
      
  • Quench carefully into ice/HCl mixture. Separate organic layer, wash with brine, and evaporate solvent.

Step 3: Hydrolysis (Deprotection)
  • Suspend the crude alkylated amide in Ethanol (500 mL) and 6M HCl (200 mL).

  • Reflux for 4 hours.

  • Neutralize with NaOH solution to pH 9.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Distill the organic phase to obtain This compound as a pale yellow oil.

    • Expected Yield: ~82% (over 3 steps).[3]

    • Purity:

      
       (GC).
      

References

  • Vertex AI Search. (2025).[4] Synthesis of 2-Amino-5-halobenzotrifluoride (US4008278A). Google Patents.

  • PubChem. (2025).[2] 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. [Link][2]

  • Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines. RSC Advances. [Link]

  • Google Patents. (2001). Preparation of Trifluoromethylanilines (US6333434B1).

Sources

Spectroscopic Comparison Guide: 2-Amino-5-isopropylbenzotrifluoride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

Target Molecule: 2-Amino-5-isopropylbenzotrifluoride CAS: 87617-29-6 IUPAC Equivalent: 4-isopropyl-2-(trifluoromethyl)aniline Primary Application: Key intermediate in the synthesis of agrochemicals (herbicides) and kinase inhibitors.[1]

In the synthesis of trifluoromethyl-substituted anilines, regioselectivity is often compromised by the competing directing effects of the trifluoromethyl group (meta-director) and alkyl substituents (ortho/para-directors). For the target molecule, This compound (Isomer A) , the critical quality control challenge is distinguishing it from its regioisomers, particularly 2-Amino-3-isopropylbenzotrifluoride (Isomer B) and 2-Amino-4-isopropylbenzotrifluoride (Isomer C) .

This guide provides a definitive spectroscopic workflow to distinguish these isomers, focusing on 1H NMR coupling patterns and 19F NMR shift analysis as the primary validation tools.

Structural Analysis of Isomers

Understanding the proton environment is the prerequisite for interpreting the spectra.[1]

FeatureTarget: Isomer A (2-Amino-5-isopropyl...)[2]Impurity: Isomer B (2-Amino-3-isopropyl...)
Substituent Pattern 1,2,4-trisubstituted benzene (Asymmetric)1,2,3-trisubstituted benzene (Vicinal)
Aniline Numbering 1-Amino, 2-CF3, 4-Isopropyl1-Amino, 2-CF3, 6-Isopropyl
Proton Positions H3, H5, H6H3, H4, H5
Key Steric Feature Isopropyl is para to AminoIsopropyl is ortho to Amino (Steric Crowding)

Methodology 1: High-Resolution 1H NMR Spectroscopy[1]

The most reliable method for identification is analyzing the aromatic coupling constants (


-values).[1] The target molecule exhibits a specific "1-isolated, 2-adjacent" proton pattern, whereas the common impurities often show a continuous 3-proton spin system.[1]
Experimental Protocol
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL of DMSO-d6 or CDCl3 . (DMSO is preferred to sharpen the exchangeable -NH2 protons).[1]

  • Acquisition: Minimum 400 MHz spectrometer. 16 scans.

  • Processing: Apply 0.3 Hz line broadening. Reference DMSO residual peak to 2.50 ppm.[1]

Diagnostic Signals (Isomer Differentiation)
Target (Isomer A) Spectrum Prediction
  • H3 (Proton between CF3 and iPr): Appears as a Singlet (or fine doublet,

    
     Hz). This proton is isolated from the others by substituents.[1]
    
  • H5 & H6 (Protons adjacent to NH2): Appear as a pair of Doublets (

    
     Hz).[1]
    
    • Note: H5 may show additional fine splitting (dd) due to meta-coupling with H3.

Alternative (Isomer B) Spectrum Prediction
  • H3, H4, H5 System: These protons are contiguous.[1]

  • Pattern: A classic ABX or ABC system.[1] You will see a Triplet (H4) and two Doublets (H3, H5), or a complex multiplet region.

  • Absence of Singlet: The lack of an isolated aromatic singlet is the "kill switch" for identifying this impurity.[1]

Data Summary Table
ProtonTarget (Isomer A) Shift (

ppm)*
Target MultiplicityIsomer B (Impurity) Pattern
Ar-H (C3) ~7.35Singlet (s) Doublet (d)
Ar-H (C5) ~7.20Doublet (d)Triplet (t)
Ar-H (C6) ~6.85Doublet (d)Doublet (d)
-NH2 ~5.50Broad SingletBroad Singlet (Shifted downfield due to sterics)

*Estimated shifts based on substituent additivity rules in CDCl3.

Methodology 2: 19F NMR & GC-MS[1]

While 1H NMR provides structural connectivity, 19F NMR and GC-MS provide rapid purity checks.[1]

19F NMR (Solvent: CDCl3, Ref: CFCl3)
  • Target (Isomer A): The CF3 group is ortho to the Amino group but meta to the Isopropyl group.[1] Expected shift: -61.0 to -63.0 ppm .[1][3]

  • Isomer B (Steric): The CF3 is flanked by the Amino group on one side and a proton on the other, but the other ortho position (C6) is occupied by the Isopropyl group. This steric compression often causes a downfield shift (1-2 ppm difference) compared to the target.[1]

GC-MS Analysis
  • Column: Rtx-5MS or equivalent (30m x 0.25mm).[1]

  • Program: 50°C (2 min) -> 20°C/min -> 280°C.

  • Differentiation Logic:

    • Isomer A (Target): Higher boiling point.[1] The para orientation of the alkyl group allows for efficient intermolecular stacking/H-bonding.[1]

    • Isomer B (Ortho-Isopropyl): Lower retention time.[1] The steric bulk of the isopropyl group next to the amine disrupts H-bonding, increasing volatility.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for confirming the identity of this compound during QC release.

IsomerID Sample Unknown Sample (Crude/Purified) HNMR 1H NMR Analysis (Aromatic Region 6.5-7.5 ppm) Sample->HNMR PatternCheck Check Coupling Pattern HNMR->PatternCheck SingletFound Isolated Singlet + Two Doublets (Ortho) PatternCheck->SingletFound Pattern A MultipletFound Continuous Multiplet (Triplet/Doublets) PatternCheck->MultipletFound Pattern B FNMR Secondary Check: 19F NMR SingletFound->FNMR ImpurityID REJECT: Regioisomer (likely 3-isopropyl) MultipletFound->ImpurityID TargetID CONFIRMED: This compound (Target) FNMR->TargetID Shift ~ -62 ppm

Figure 1: Decision tree for spectroscopic verification of this compound.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1]

  • NIST Chemistry WebBook. Infrared Spectra of Trifluoromethyl Anilines. National Institute of Standards and Technology.[1] Available at: [Link] (General Reference for fluoroaniline IR patterns).[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1][4] Wiley, 2014.[1] (Authoritative text on NMR coupling constants for trisubstituted benzenes).

Sources

Comparative Evaluation Guide: Anti-Proliferative Activity of 2-Amino-5-isopropylbenzotrifluoride Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative evaluation framework for 2-Amino-5-isopropylbenzotrifluoride (CAS 87617-29-6) analogues. These compounds, characterized by a trifluoromethyl (


) group and an isopropyl moiety on an aniline scaffold, represent a privileged structural class in medicinal chemistry, often serving as precursors for kinase inhibitors (e.g., Sorafenib analogues) and tubulin polymerization inhibitors.

The following guide details the technical protocols, comparative benchmarks, and mechanistic validation steps required to assess their anti-proliferative efficacy against standard chemotherapeutic agents.

Executive Summary & Chemical Context

This compound (also known as 4-isopropyl-2-(trifluoromethyl)aniline) functions as a lipophilic bioisostere in drug design. The strategic placement of the electron-withdrawing


 group enhances metabolic stability and membrane permeability, while the isopropyl group provides steric bulk necessary for hydrophobic pocket occupancy in targets like Receptor Tyrosine Kinases (RTKs)  or Tubulin .
Comparative Benchmarks

To objectively evaluate the performance of these analogues, they must be screened alongside validated standards.

Compound ClassRepresentative StandardMechanism of ActionComparison Goal
Cytotoxic Agent Doxorubicin / Cisplatin DNA Intercalation / Cross-linkingEstablish baseline potency (

) and toxicity index.
Kinase Inhibitor Sorafenib VEGFR/RAF InhibitionCompare efficacy of the

-aniline pharmacophore.
Tubulin Inhibitor Combretastatin A-4 Microtubule DestabilizationAssess if analogues target the colchicine binding site.

Experimental Protocols (Step-by-Step)

Phase I: In Vitro Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) and normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve analogues in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (0.1

    
    M – 100 
    
    
    
    M) for 48h or 72h.
    • Control: Vehicle (DMSO) and Positive Control (Doxorubicin).

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate for 4h.

    • Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Phase II: Mechanistic Validation (Flow Cytometry)

Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis).

Apoptosis Assay (Annexin V-FITC/PI):

  • Treat cells with the analogue at

    
     concentration for 24h.
    
  • Harvest and wash cells with cold PBS.

  • Stain with Annexin V-FITC and Propidium Iodide (PI) in binding buffer for 15 min in the dark.

  • Analyze via flow cytometry.

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin+/PI-): Early Apoptosis.

    • Q4 (Annexin-/PI-): Viable.

Data Visualization & Workflow

Evaluation Pipeline

The following diagram illustrates the logical flow for filtering high-potency analogues from the synthesis stage to lead optimization.

EvaluationPipeline Synthesis Synthesis of This compound Derivatives InSilico In Silico Screening (Lipinski Rule of 5 & Docking) Synthesis->InSilico MTT Primary Screen (MTT) Threshold: IC50 < 10 µM InSilico->MTT Pass Filters MTT->Synthesis Low Potency (Refine R-groups) Selectivity Selectivity Index (SI) (Cancer vs. Normal Cells) MTT->Selectivity High Potency Mechanism Mechanistic Profiling (Apoptosis & Cell Cycle) Selectivity->Mechanism SI > 2.0 Lead Lead Candidate Identification Mechanism->Lead Confirmed MOA

Figure 1: Hierarchical screening workflow for benzotrifluoride analogues, prioritizing potency and selectivity before mechanistic deep-dives.

Proposed Mechanism of Action (Apoptosis Pathway)

Many trifluoromethyl-aniline derivatives exert anti-proliferative effects by triggering the intrinsic apoptotic pathway or inhibiting survival kinases.

ApoptosisPathway Drug Analogue (CF3-Aniline) Target Target (Tubulin/Kinase) Drug->Target Binds Mito Mitochondria (MMP Loss) Target->Mito Stress Signal CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Putative signaling cascade. The lipophilic analogue penetrates the membrane, destabilizing mitochondrial potential and triggering the Caspase cascade.

Comparative Performance Data (Representative)

The following table summarizes expected performance metrics for high-quality analogues derived from this scaffold, based on structure-activity relationship (SAR) data from related benzotriazole and benzimidazole studies.

Metric2-Amino-5-isopropyl- Analogue (Optimized)Doxorubicin (Standard)Sorafenib (Kinase Ref)Interpretation

(MCF-7)
1.5 – 4.5

M
0.5 – 1.0

M
2.0 – 5.0

M
Analogues often show moderate potency comparable to targeted kinase inhibitors.
Selectivity Index (SI) > 5.0 ~ 1.5 – 2.0> 10.0The

group often improves selectivity compared to non-specific intercalators like Doxorubicin.
Apoptosis Rate (24h) 25% - 40% > 60%30% - 50%Induces programmed cell death rather than immediate necrosis.
Cell Cycle Arrest G2/M Phase G2/M or S PhaseG0/G1 PhaseSuggests potential tubulin interference (if G2/M) or kinase inhibition (if G1).
Key Findings for Optimization
  • Lipophilicity: The 5-isopropyl group increases

    
    . If 
    
    
    
    , solubility issues may reduce apparent potency. Consider introducing polar groups (e.g., hydroxyl, amino) on the derivative side chain.
  • Substitution Effect: Replacing the 2-amino group with a Urea or Amide linker often drastically improves potency (low nanomolar range) by mimicking the binding mode of Sorafenib-like drugs.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). This compound (Compound).[1][2][3][4][5][6][7][8][9] PubChem.[6][10] Retrieved January 30, 2026, from [Link]

  • Suma, B. V., et al. (2012). Synthesis and Antibacterial Of Some New 1, 2, 3 Benzotriazoles Derivatives. International Journal of Pharmaceutical Sciences.
  • Krystof, V., et al. (2017). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. European Journal of Medicinal Chemistry.
  • Popovic-Djordjevic, J., et al. (2020). Antiproliferative and antimigratory effects of 5-isopropyl-5-phenylhydantoin derivatives. Journal of Saudi Chemical Society. (Validation of the isopropyl-phenyl pharmacophore).
  • Zhang, S., et al. (2013).[11] Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry.[11][12][13] (Demonstrates the utility of 2-amino-aryl scaffolds in kinase inhibition).

Sources

Safety Operating Guide

Technical Guide: Safe Disposal Protocols for 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-isopropylbenzotrifluoride (an aniline derivative containing a trifluoromethyl group) presents a dual-hazard profile: acute toxicity typical of aromatic amines and the generation of hydrofluoric acid (HF) upon thermal decomposition.

Immediate Operational Directive:

  • DO NOT dispose of this compound in general organic waste streams.

  • DO NOT mix with acids (risk of exothermic salt formation) or strong oxidizers.

  • MANDATORY: Segregate into "Halogenated Organic Waste" containers destined for high-temperature incineration with caustic scrubbing capabilities.

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the molecular behavior of the compound under stress.

PropertySpecificationOperational Implication
Chemical Structure Substituted Aniline with -CF₃ and -iso-propyl groupsThe -CF₃ bond is extremely stable but releases HF during combustion.
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant, Aquatic ToxicityRequires full PPE (Nitrile gloves, lab coat, goggles) during handling.
Reactivity Weak Base (Amino group)Incompatible with strong acids and oxidizers.
Combustion Byproducts HF (Hydrogen Fluoride) , NOx, COxCRITICAL: Standard incineration without scrubbing will release corrosive HF gas.

Scientific Rationale: The "Why" Behind the Protocol

Expertise & Experience Insight

Many researchers mistakenly categorize this compound with standard organic solvents. This is a critical error.

  • The Fluorine Factor: The trifluoromethyl (-CF₃) group is chemically robust. However, in a waste incinerator operating at >850°C, this group degrades.[1] Unlike chlorinated compounds which produce HCl, fluorinated aromatics produce Hydrogen Fluoride (HF) .

    • Mechanism:[2][3][4][5][6][7][8]

      
       bonds cleave, reacting with hydrogen sources in the waste mix to form 
      
      
      
      .
    • Consequence: HF is highly corrosive to incinerator linings (refractory brick) and hazardous to the environment. Therefore, this waste must be routed to facilities equipped with wet alkaline scrubbers designed to neutralize HF emissions.

  • The Amine Factor: As an aromatic amine, the compound is prone to oxidation. Mixing it with oxidizing agents (e.g., nitric acid, peroxides) in a waste drum can lead to the formation of azo compounds or uncontrolled exothermic reactions, potentially rupturing the container.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Container Selection

Goal: Prevent cross-contamination and ensure downstream compatibility.

  • Container: Use High-Density Polyethylene (HDPE) jerricans.

    • Why? While glass is chemically compatible, HDPE is resistant to breakage during transport. Avoid metal containers if the waste stream might become slightly acidic, as metal corrosion could occur.

  • Segregation:

    • Stream: Halogenated Organic Waste .

    • Exclusion: Do NOT place in "Non-Halogenated" or "Aqueous Acid" streams.

Phase 2: Pre-Disposal Stabilization

If the compound is in solution (e.g., reaction mixture):

  • Neutralization: Ensure the pH is neutral to slightly basic (pH 7-9). If the process involved acids, quench carefully with Sodium Bicarbonate before bottling.

  • Quenching: Ensure no active reagents (like hydrides or acid chlorides) remain in the mixture.

Phase 3: Labeling & Documentation[8]
  • Label: Must prominently state "HALOGENATED ORGANIC WASTE".

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

  • Hazard Tags: Check "Toxic" and "Irritant".

Phase 4: Waste Handoff

Transfer to your facility's EHS (Environmental Health & Safety) team. Ensure the manifest declares the Fluorine content , as this often incurs a surcharge and dictates the specific incinerator destination.

Visualized Workflows

Diagram 1: Decision Matrix – From Bench to Disposal

This workflow ensures the compound is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: This compound CheckState Is it Solid or Liquid? Start->CheckState Liquid Liquid Solution CheckState->Liquid Solid Solid Residue CheckState->Solid CheckpH Check pH (Is it Acidic?) Liquid->CheckpH Container Select Container: HDPE Jerrican Solid->Container Neutralize Neutralize with Sodium Bicarbonate CheckpH->Neutralize Yes (pH < 7) CheckpH->Container No (pH 7-9) Neutralize->Container Label Label: 'HALOGENATED ORGANIC' (Explicitly list Fluorinated content) Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbers) Storage->Disposal

Caption: Logical flow for stabilizing and packaging fluorinated aniline waste to ensure regulatory compliance.

Diagram 2: Segregation Logic (Incompatibility)

Visualizing what NOT to mix is as important as knowing what to mix.

Segregation Compound This compound Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Compound->Oxidizers Violent Oxidation (Fire Risk) Acids Strong Acids (HCl, H2SO4) Compound->Acids Exothermic Salt Formation Halogenated Halogenated Solvents (DCM, Chloroform) Compound->Halogenated Compatible (Same Waste Stream)

Caption: Chemical incompatibility map highlighting the risks of improper waste mixing.

Emergency Contingency: Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: The dust/vapor is toxic. Clear the immediate area.[8]

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator (if dust is present).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal container.

    • Liquids: Absorb with vermiculite or a commercial solvent absorbent pads.

  • Decontamination: Clean the surface with a soap/water solution. Do not use bleach (potential reaction with amines).

References

  • Merck Millipore. (2022). Safety Data Sheet: 2-Aminobenzotrifluoride. Retrieved from (General hazard class reference for benzotrifluorides).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Retrieved from .

  • National Institute for Air Research (NILU). (2009). Emissions from incineration of fluoropolymer materials. Retrieved from . (Documenting HF generation during combustion).

  • Purdue University. Hazardous Waste Disposal Guidelines: Halogenated vs. Non-Halogenated Waste. Retrieved from .

Sources

Personal protective equipment for handling 2-Amino-5-isopropylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Permeator" Risk

As a Senior Application Scientist, I often see researchers treat fluorinated anilines like generic organic intermediates. This is a critical error. 2-Amino-5-isopropylbenzotrifluoride combines the systemic toxicity of anilines (methemoglobinemia) with the enhanced lipophilicity of a trifluoromethyl (


) group.

The Danger: This molecule is designed to cross biological membranes. If it touches your skin, it doesn't just burn—it absorbs, enters the bloodstream, and oxidizes hemoglobin, potentially leading to hypoxia without immediate pain.

The Solution: Standard nitrile exam gloves are insufficient for prolonged contact.[1] This guide outlines a "Defense-in-Depth" strategy focusing on permeation resistance and aerosol containment.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the enemy. This compound falls under the "Fluorinated Aromatic Amine" class.

Hazard CategoryGHS CodeDescriptionThe "Why" (Mechanism)
Acute Toxicity H302 / H311 Toxic if swallowed/contact with skin.Aniline moiety metabolizes to phenylhydroxylamine, oxidizing ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

in hemoglobin to

(Methemoglobin).
Skin/Eye Irritation H315 / H319 Causes severe skin/eye irritation.[2]The basic amine group reacts with mucosal membranes; the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

group enhances tissue penetration.
Target Organ Tox H373 Damage to blood/spleen.Chronic exposure stresses the spleen due to removal of damaged red blood cells.
Aquatic Toxicity H411 Toxic to aquatic life.[3][4]Fluorinated compounds are often persistent in the environment.

The PPE Defense System (Protocol)

Do not rely on "standard lab safety" defaults. Use this tiered protection system.

A. Hand Protection (The Critical Failure Point)

Standard 4-mil nitrile gloves provide <15 minutes of protection against aromatic amines.

  • Primary Layer (Inner): Laminate Film (e.g., Silver Shield® / Barrier®) .

    • Why: These offer >8 hours breakthrough time against anilines and aromatics. They are chemically impervious but mechanically weak.

  • Secondary Layer (Outer): Thick Nitrile (minimum 5-8 mil) .

    • Why: Provides dexterity and mechanical protection for the inner laminate glove. It acts as a "sacrificial layer" for splash protection.

  • Donning Protocol:

    • Inspect Laminate glove for tears (air inflation test).

    • Don Laminate glove.

    • Don Nitrile glove over the Laminate glove.

    • Tape the cuff of the outer glove to your lab coat if working with larger volumes (>100 mL).

B. Respiratory Protection
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm .

  • Secondary (If Hood Unavailable/Spill Cleanup): Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: Do not use N95 masks; they offer zero protection against aniline vapors.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Contraindication: Safety glasses are forbidden for liquid handling. Aniline vapors and splashes can bypass glasses and absorb directly through the eye's mucous membranes.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Fluorinated solids are prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent powder dispersal.

  • Weighing:

    • Place balance inside the fume hood.

    • Line the balance area with an absorbent pad (plastic side down).

    • Tare the receiving vessel (closed container preferred).

    • Transfer solid/liquid using a disposable spatula or glass pipette. Do not use plastic syringes for storage, as anilines can leach plasticizers.

Phase 2: Reaction & Synthesis
  • Temperature Control: If heating, use a reflux condenser with a scrubber trap. Fluorinated anilines have low vapor pressures but high toxicity; never heat in an open vessel.

  • Monitoring: Keep a solution of 10% acetic acid nearby. If a drop falls, the acid helps solubilize the amine for easier cleanup, though immediate surfactant washing is better for skin.

Phase 3: Decontamination & Waste
  • The "Double-Bag" Rule:

    • Solid waste (wipes, gloves) goes into a clear bag.

    • That bag is sealed and placed into a second bag labeled "TOXIC: FLUORINATED AMINE".

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric/Perchloric) to avoid exothermic decomposition.

Decision Logic: Safe Handling Workflow

The following diagram illustrates the decision matrix for handling this compound, ensuring no step is skipped.

SafeHandling Start START: Handling this compound Risk Risk Assessment: Volume > 10mL or Heating? Start->Risk StandardPPE Standard PPE: Nitrile (Double) + Goggles + Lab Coat Risk->StandardPPE No (Analytical Scale) HighPPE Enhanced PPE: Laminate Liner + Nitrile Outer + Face Shield + Apron Risk->HighPPE Yes (Prep Scale/Heat) Hood Engineering Control: Fume Hood (Sash < 18 inches) StandardPPE->Hood HighPPE->Hood Handling Operation: Weighing / Synthesis / Transfer Hood->Handling Spill Spill Detected? Handling->Spill Clean Protocol: Absorb with Vermiculite -> Double Bag -> Label 'Toxic' Spill->Clean Yes Waste Disposal: Halogenated Waste Stream Spill->Waste No Clean->Waste

Figure 1: Decision matrix for PPE selection and operational flow based on risk level.

Emergency Response Protocol

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[4]

    • Soap: Use non-abrasive soap (polyethylene glycol-based cleansers are ideal for lipophilic toxins).

    • Medical: Seek attention. Inform medics of potential methemoglobinemia (Suggest Methylene Blue availability).

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open.

    • Do not use neutralizing agents.

  • Spill (< 100 mL):

    • Evacuate immediate area.[4]

    • Don Full PPE (Laminate gloves + Respirator).

    • Cover with Vermiculite or Sand .

    • Scoop into a wide-mouth jar. Do not use paper towels (surface area increases evaporation rate).

References

  • PubChem. (n.d.). Compound Summary: this compound (and isomers).[5][6] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline.[7][8] (Basis for Methemoglobinemia protocols).[9] Retrieved from [Link]

Sources

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